molecular formula C11H15ClFNO B1317682 4-(4-Fluorophenoxy)piperidine hydrochloride CAS No. 3202-34-4

4-(4-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1317682
CAS No.: 3202-34-4
M. Wt: 231.69 g/mol
InChI Key: NIIGVDMAHQTQSA-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluorophenoxy)piperidine;hydrochloride
Source PubChem
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InChI

InChI=1S/C11H14FNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIGVDMAHQTQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550542
Record name 4-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
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Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3202-34-4
Record name Piperidine, 4-(4-fluorophenoxy)-, hydrochloride (1:1)
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Record name 4-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
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Record name 4-(4-Fluorophenoxy)piperidine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The 4-(4-Fluorophenoxy)piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS). The piperidine ring, a saturated six-membered heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic placement of a fluorinated aryl ether at the 4-position can significantly influence a molecule's lipophilicity, receptor-binding affinity, and metabolic profile. The fluorine atom, in particular, can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through favorable electrostatic interactions. This guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-Fluorophenoxy)piperidine hydrochloride, a key intermediate for drug discovery and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a straightforward and robust synthetic strategy. The final product is the hydrochloride salt of the parent amine, suggesting a final deprotection and salt formation step. The core ether linkage can be formed through a nucleophilic substitution reaction, disconnecting the molecule into a piperidine synthon and a fluorophenol synthon. To prevent unwanted side reactions at the piperidine nitrogen during the etherification, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. This leads to the key intermediates: N-Boc-4-hydroxypiperidine and 4-fluorophenol.

G 4-(4-Fluorophenoxy)piperidine HCl 4-(4-Fluorophenoxy)piperidine HCl N-Boc-4-(4-fluorophenoxy)piperidine N-Boc-4-(4-fluorophenoxy)piperidine 4-(4-Fluorophenoxy)piperidine HCl->N-Boc-4-(4-fluorophenoxy)piperidine Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(4-fluorophenoxy)piperidine->N-Boc-4-hydroxypiperidine Etherification 4-Fluorophenol 4-Fluorophenol N-Boc-4-(4-fluorophenoxy)piperidine->4-Fluorophenol Etherification 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine->4-Hydroxypiperidine N-Protection

Caption: Retrosynthetic analysis of this compound.

Part 1: Protection of the Piperidine Nitrogen

The initial and critical step in the synthesis is the protection of the secondary amine of 4-hydroxypiperidine. The Boc group is the protector of choice, offering excellent stability and straightforward removal.

Reaction Principle and Mechanism

The protection reaction involves the nucleophilic attack of the nitrogen atom of 4-hydroxypiperidine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base is used to neutralize the resulting protonated amine and drive the reaction to completion.

G cluster_0 N-Boc Protection Workflow Start Start Dissolve Dissolve 4-hydroxypiperidine and base in solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Boc Slowly add Boc₂O Cool->Add_Boc React Warm to RT and stir Add_Boc->React Workup Aqueous workup and extraction React->Workup Purify Purification (e.g., recrystallization) Workup->Purify End End Purify->End

Caption: Experimental workflow for N-Boc protection.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a base like potassium carbonate or triethylamine (1.1-1.5 eq).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath with stirring.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Pure N-Boc-4-hydroxypiperidine can be obtained by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]

ParameterValueReference
Typical Yield 95-100%[2]
Purity >98%[1]
Appearance White to off-white solid[1]

Part 2: Formation of the Aryl Ether Linkage

The formation of the C-O bond between the piperidine and fluorophenyl moieties is the cornerstone of this synthesis. Two primary methods are widely employed: the Williamson ether synthesis and the Mitsunobu reaction.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide or a sulfonate. In this case, we will be reacting the alkoxide of N-Boc-4-hydroxypiperidine with an activated aryl halide, or more commonly, using a variation where the phenoxide is the nucleophile. However, for the synthesis of aryl ethers from unactivated aryl halides, this reaction can be challenging. A more effective approach for this specific transformation is a modification where a leaving group is installed on the 4-position of the piperidine ring.

Reaction Principle and Mechanism

The reaction involves the deprotonation of N-Boc-4-hydroxypiperidine to form a potent nucleophile, the alkoxide. This alkoxide then displaces a suitable leaving group on an electrophilic partner. A common strategy is to first convert the hydroxyl group of N-Boc-4-hydroxypiperidine into a good leaving group, such as a tosylate or mesylate. The 4-fluorophenoxide, generated by deprotonating 4-fluorophenol with a base, then acts as the nucleophile.

G cluster_1 Williamson Ether Synthesis Workflow Start_W Start_W Activate_Pip Activate N-Boc-4-hydroxypiperidine (e.g., tosylation) Start_W->Activate_Pip Deprotonate_Phenol Deprotonate 4-fluorophenol with a strong base Start_W->Deprotonate_Phenol React_W React activated piperidine with 4-fluorophenoxide Activate_Pip->React_W Deprotonate_Phenol->React_W Workup_W Aqueous workup and extraction React_W->Workup_W Purify_W Purification by column chromatography Workup_W->Purify_W End_W End_W Purify_W->End_W

Caption: Experimental workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Boc-4-(4-fluorophenoxy)piperidine (via Williamson Ether Synthesis)

  • Activation of N-Boc-4-hydroxypiperidine (Formation of Tosylate):

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

  • Etherification:

    • In a separate flask, dissolve 4-fluorophenol (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C and stir for 30 minutes to form the sodium 4-fluorophenoxide.

    • Add a solution of the N-Boc-4-tosyloxypiperidine (1.0 eq) in DMF to the phenoxide solution.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(4-fluorophenoxy)piperidine.[3]

Causality and Optimization:

  • Choice of Base: Strong, non-nucleophilic bases like NaH are preferred for deprotonating the phenol to prevent competition with the desired S_N2 reaction.[3]

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide, and are stable at elevated temperatures.[4]

  • Leaving Group: A good leaving group on the piperidine ring is crucial. Tosylates and mesylates are excellent choices.

  • Side Reactions: The primary side reaction is elimination, especially if there is steric hindrance. Using a secondary tosylate on the piperidine ring minimizes this, as opposed to using a more sterically hindered electrophile.[5][6]

ParameterValueReference
Typical Yield 60-80%General expectation
Purification Column Chromatography[7][8]
Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. It is particularly useful for the synthesis of aryl ethers under mild conditions.[9]

Reaction Principle and Mechanism

The reaction proceeds via a redox-condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD react to form a phosphonium salt, which then activates the hydroxyl group of N-Boc-4-hydroxypiperidine, making it a good leaving group. The 4-fluorophenol, acting as the nucleophile, then displaces the activated hydroxyl group in an S_N2 fashion.[10]

G cluster_2 Mitsunobu Reaction Workflow Start_M Start_M Mix_Reagents Dissolve N-Boc-4-hydroxypiperidine, 4-fluorophenol, and PPh₃ in THF Start_M->Mix_Reagents Cool_M Cool to 0°C Mix_Reagents->Cool_M Add_DEAD Slowly add DEAD or DIAD Cool_M->Add_DEAD React_M Warm to RT and stir Add_DEAD->React_M Workup_M Concentrate and purify React_M->Workup_M End_M End_M Workup_M->End_M

Caption: Experimental workflow for the Mitsunobu reaction.

Experimental Protocol: Synthesis of N-Boc-4-(4-fluorophenoxy)piperidine (via Mitsunobu Reaction)

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), stir at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD (1.5 eq) or DIAD (1.5 eq) in THF dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product, N-Boc-4-(4-fluorophenoxy)piperidine.[10]

Causality and Optimization:

  • Reagent Stoichiometry: Using a slight excess of the phenol and an excess of the Mitsunobu reagents (PPh₃ and DEAD/DIAD) ensures complete conversion of the starting alcohol.

  • Solvent: Anhydrous THF is the solvent of choice as it is inert and effectively dissolves all reactants.

  • Temperature Control: The addition of DEAD or DIAD is exothermic, so cooling to 0°C is crucial to control the reaction rate and prevent side reactions.[11]

  • Purification Challenges: A common challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Careful column chromatography is typically required.[12]

ParameterValueReference
Typical Yield 70-90%[13]
Purification Column Chromatography[10]

Part 3: Deprotection and Salt Formation

The final step in the synthesis is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using acidic conditions.

Reaction Principle and Mechanism

The acid-catalyzed deprotection of the Boc group proceeds through the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the hydrochloride salt.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve N-Boc-4-(4-fluorophenoxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, methanol, or dichloromethane.

  • Acid Addition: Add a solution of hydrochloric acid (typically 4M in 1,4-dioxane, 5-10 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-4 hours. The progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

    • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether).

ParameterValueReference
Typical Yield >95%General expectation
Appearance White to off-white solid
Purity >98%

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Consistent with the structure of 4-(4-Fluorophenoxy)piperidine. Protons on the piperidine ring will appear as multiplets in the aliphatic region, and protons on the fluorophenyl group will appear as multiplets in the aromatic region. The N-H proton will likely be broad and may exchange with D₂O.[14]
¹³C NMR Will show the expected number of carbon signals corresponding to the piperidine and fluorophenyl rings. The carbon attached to fluorine will show a characteristic coupling.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₁H₁₄FNO, MW: 195.23).[14]
Purity (HPLC) Typically >98% after purification.

Conclusion

The synthesis of this compound is a well-established and robust process that is crucial for the development of new pharmaceutical agents. The synthetic strategy hinges on the judicious use of a protecting group for the piperidine nitrogen, followed by a reliable etherification reaction, and a clean deprotection and salt formation step. Both the Williamson ether synthesis and the Mitsunobu reaction offer viable pathways for the key C-O bond formation, with the choice often depending on substrate scope, desired stereochemical outcome, and ease of purification. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important building block.

References

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  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents. (n.d.). WO 2012/069948 A1 - Common Organic Chemistry.
  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
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  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine. BenchChem Whitepaper.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • ChemicalBook. (n.d.). 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum.
  • ChemScene. (n.d.). Certificate of Analysis: 4-(4-Fluorophenoxy)piperidine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
  • Technical Reports. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine synthesis.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Molecular Imaging. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of BnO-PEG4-Boc Containing Compounds.
  • BOC Sciences. (n.d.). CAS 333954-85-1 1-N-Boc-4-(4-fluorophenoxy)piperidine.
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Sources

physicochemical properties of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a piperidine ring linked to a fluorinated phenyl group via an ether bond, confers advantageous properties for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive analysis of its core physicochemical properties, analytical characterization protocols, and applications, offering field-proven insights for researchers engaged in drug discovery and organic synthesis.

Introduction and Strategic Importance

In the landscape of pharmaceutical development, piperidine derivatives are ubiquitous scaffolds due to their favorable pharmacokinetic profiles and ability to interact with a wide array of biological targets. The introduction of a 4-fluorophenoxy moiety to the 4-position of the piperidine ring in this compound (CAS No: 3202-34-4) significantly influences its lipophilicity and metabolic stability. The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity to target proteins and modulate pKa, thereby improving drug-like properties.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure is integral to the development of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents, making it a compound of high interest for researchers investigating treatments for neurological and psychiatric disorders.[3][4] This document serves as a technical resource, consolidating critical data and methodologies to facilitate its effective use in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and biological screening. The key identifiers and physicochemical characteristics of this compound are summarized below.

Structural and Molecular Data

G

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 3202-34-4 [5][6][7]
Molecular Formula C₁₁H₁₄FNO · HCl [5][6]
Molecular Weight 231.70 g/mol [5][7]
IUPAC Name 4-(4-fluorophenoxy)piperidine;hydrochloride N/A
Synonyms Piperidine, 4-(4-fluorophenoxy)-, hydrochloride (1:1) [5][8][9]
InChI Key NIIGVDMAHQTQSA-UHFFFAOYSA-N [5]
SMILES C1CNCCC1OC2=CC=C(C=C2)F.Cl [9]
Appearance White solid [3]
Melting Point 159-161 °C [5]
Boiling Point 326.1 °C at 760 mmHg [5]
logP (XLogP3) 3.087 [5]

| Purity | Typically ≥95% - 97% |[3][10] |

Analytical Characterization: A Validating Workflow

Robust analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. A multi-technique approach is essential for a comprehensive profile.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Validation cluster_result Final Disposition start Synthesized Product (4-(4-Fluorophenoxy)piperidine HCl) nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation start->nmr Batch Sampling ms Mass Spectrometry (MS) - Molecular Weight Confirmation start->ms Batch Sampling ir FTIR Spectroscopy - Functional Group ID start->ir Batch Sampling hplc HPLC / GC-MS - Purity Assessment start->hplc Batch Sampling pass Verified Compound (Identity, Purity Confirmed) - Proceed to Application nmr->pass fail Characterization Failed - Re-purify or Re-synthesize nmr->fail If data inconsistent ms->pass ms->fail If data inconsistent ir->pass ir->fail If data inconsistent hplc->pass hplc->fail If data inconsistent

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Expected signals include multiplets for the piperidine ring protons, a signal for the methine proton at the 4-position, and signals in the aromatic region corresponding to the 4-fluorophenyl group. The N-H proton of the hydrochloride salt may be broad or exchange with the solvent.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, corroborating the overall carbon framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands would include:

  • N-H stretching: Broad absorption for the secondary amine salt.

  • C-H stretching: Signals for aromatic and aliphatic C-H bonds.

  • C-O-C stretching: Strong absorption characteristic of the aryl ether linkage.

  • C-F stretching: A strong band indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at an m/z of approximately 196.11.[11]

Chromatographic Methods (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for this non-volatile salt. These methods are crucial for quantifying impurities and ensuring the compound meets the required specifications (e.g., ≥97% purity) for subsequent experiments.[3][4]

Standardized Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality analytical data.

Protocol 1: NMR Spectroscopy
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts as it will exchange with the labile N-H proton.

    • Instrument Parameters (¹H NMR):

      • Spectrometer: 400 MHz or higher field strength.

      • Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak.

      • Acquisition: Run a standard single-pulse experiment, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Instrument Parameters (¹³C NMR):

      • Spectrometer: Same as ¹H NMR.

      • Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

    • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign peaks based on known chemical shifts and coupling patterns.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~0.1-1 mg/mL) of the compound in a solvent like methanol or an acetonitrile/water mixture.

    • Instrument Parameters:

      • Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source.

      • Ionization Mode: Positive ion mode is required to detect the protonated molecule [M+H]⁺.

      • Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

      • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • Data Analysis: Identify the base peak and the molecular ion peak. The observed m/z should match the calculated exact mass of the protonated free base (C₁₁H₁₅FNO⁺).

Synthesis, Applications, and Safety

Synthetic Overview

This compound is typically synthesized as an intermediate for more complex molecules. A common synthetic route involves the reaction of a protected 4-hydroxypiperidine derivative with 4-fluorophenol under conditions that facilitate nucleophilic aromatic substitution or an etherification reaction (e.g., Mitsunobu reaction), followed by deprotection and salt formation with hydrochloric acid.

Role in Drug Discovery

This compound is a valuable building block for creating molecules with diverse functionalities.[1]

  • CNS Agents: Its structure is a key component in compounds designed to interact with neurotransmitter systems. It has been utilized in the development of potential treatments for neurological disorders.[3][4]

  • Structure-Activity Relationship (SAR) Studies: The piperidine ring allows for N-alkylation or acylation, while the fluorophenyl group provides a site for probing electronic and steric interactions at the target receptor. This makes it an excellent scaffold for SAR studies to optimize drug efficacy and safety.[12][13]

  • Dopamine Receptor Antagonists: The 4-fluorophenoxy moiety has been shown to be active in scaffolds targeting the dopamine D4 receptor, highlighting its relevance in developing selective antagonists.[12][14]

logical_relationship A Core Scaffold 4-(4-Fluorophenoxy)piperidine HCl B Chemical Modification (e.g., N-Alkylation, Acylation) A->B Synthetic Chemistry C Library of Novel Derivatives B->C Generates D Biological Screening (e.g., Receptor Binding Assays) C->D Tested in E Identification of Lead Compounds (High Affinity & Selectivity) D->E Yields F Preclinical Development E->F Advances to

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][17] Avoid formation of dust and aerosols.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[5][8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, combined with its synthetic tractability, make it an invaluable scaffold for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its confident and effective application in a scientific research environment. By adhering to the described analytical and safety procedures, researchers can ensure the integrity of their work and unlock the full potential of this versatile compound.

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  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903723/]
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An In-depth Technical Guide to 4-(4-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Fluorophenoxy)piperidine hydrochloride (CAS No. 3202-34-4), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and critical applications of this versatile intermediate, with a focus on its role in the development of neuropharmacological agents.

Introduction: The Significance of the 4-Aryloxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors. When combined with an aryloxy moiety at the 4-position, as in 4-(4-Fluorophenoxy)piperidine, the resulting scaffold offers a unique combination of properties. The ether linkage provides metabolic stability, while the fluorinated phenyl ring can enhance binding affinity, modulate physicochemical properties such as lipophilicity and pKa, and improve pharmacokinetic profiles.[1]

This compound serves as a crucial intermediate in the synthesis of numerous biologically active molecules, most notably in the development of Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders.[2] Its structural features are integral to the pharmacophore of several important central nervous system (CNS) agents. This guide will provide the technical details necessary for its effective utilization in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The hydrochloride salt form of 4-(4-Fluorophenoxy)piperidine enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueReference(s)
CAS Number 3202-34-4[3]
Molecular Formula C₁₁H₁₅ClFNO[3]
Molecular Weight 231.69 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 159-161 °C[5]
Boiling Point 326.1 °C at 760 mmHg[5]
Solubility Soluble in water and methanolGeneral chemical knowledge
Storage 2-8°C, protect from light[4]

Safety Information:

This compound is classified as an irritant.[6] It may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, followed by the reduction of a nitro group. This approach is both robust and scalable.

Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Diazotization and Fluorination (Alternative to SNAr) cluster_3 Final Step: Salt Formation A 4-Hydroxypiperidine D 4-(4-Nitrophenoxy)piperidine A->D Reacts with B 1-Fluoro-4-nitrobenzene B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) C->D Conditions E 4-(4-Nitrophenoxy)piperidine G 4-(4-Aminophenoxy)piperidine E->G Reduction F Reducing Agent (e.g., H2/Pd-C, SnCl2) F->G Conditions H 4-(4-Aminophenoxy)piperidine J 4-(4-Fluorophenoxy)piperidine H->J Sandmeyer-type reaction K 4-(4-Fluorophenoxy)piperidine H->K Leads to same intermediate I NaNO2, HBF4 I->J Reagents M This compound K->M Protonation L HCl in Ether or Isopropanol L->M Reagent

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenoxy)piperidine

  • Objective: To couple 4-hydroxypiperidine with 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the fluoride a good leaving group.[7]

  • Methodology:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C. The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude N-Boc-4-(4-nitrophenoxy)piperidine is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield 4-(4-nitrophenoxy)piperidine.

Step 2: Synthesis of 4-(4-Fluorophenoxy)piperidine

  • Objective: To reduce the nitro group of 4-(4-nitrophenoxy)piperidine to an amine, which is then converted to the fluoro derivative.

  • Methodology (via Reduction, Diazotization, and Fluorination):

    • Dissolve 4-(4-nitrophenoxy)piperidine (1.0 eq.) in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 4-(4-aminophenoxy)piperidine.

    • The resulting amine is then subjected to a Sandmeyer-type reaction. Dissolve the amine in an aqueous solution of fluoroboric acid (HBF₄).

    • Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-substituted product.

    • Neutralize the reaction mixture with a base and extract the product with an appropriate organic solvent.

    • Purify the crude product by column chromatography to yield 4-(4-fluorophenoxy)piperidine as a free base.

Alternative Step 2: Williamson Ether Synthesis

A more direct approach involves the Williamson ether synthesis, which is a classic and reliable method for forming ethers.[6][8]

  • Objective: To directly form the ether linkage between 4-hydroxypiperidine and a fluorinated aromatic ring.

  • Methodology:

    • In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

    • Add a base such as sodium hydride (1.1 eq.) portion-wise at 0°C to form the alkoxide.

    • After gas evolution ceases, add 1,4-difluorobenzene (1.2 eq.) to the reaction mixture.

    • Heat the reaction to a temperature between 80-120°C and monitor by TLC.

    • After completion, perform an aqueous workup as described in the SNAr protocol.

    • Deprotect the Boc group with a strong acid to yield 4-(4-fluorophenoxy)piperidine.

Final Step: Formation of the Hydrochloride Salt

  • Objective: To convert the free base into its more stable and soluble hydrochloride salt.

  • Methodology:

    • Dissolve the purified 4-(4-fluorophenoxy)piperidine free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5-10.5 (br s, 2H): This broad singlet corresponds to the two protons of the piperidinium nitrogen (N-H₂⁺). The broadness is due to quadrupolar relaxation and exchange with trace water.

    • δ 7.10-7.25 (m, 2H): These multiplets are assigned to the aromatic protons ortho to the fluorine atom.

    • δ 6.95-7.10 (m, 2H): These multiplets correspond to the aromatic protons ortho to the ether oxygen.

    • δ 4.60-4.75 (m, 1H): This multiplet is attributed to the proton at the 4-position of the piperidine ring (CH-O).

    • δ 3.05-3.20 (m, 2H): These multiplets are assigned to the axial protons at the 2 and 6 positions of the piperidine ring.

    • δ 2.85-3.00 (m, 2H): These multiplets correspond to the equatorial protons at the 2 and 6 positions of the piperidine ring.

    • δ 1.95-2.10 (m, 2H): These multiplets are assigned to the axial protons at the 3 and 5 positions of the piperidine ring.

    • δ 1.70-1.85 (m, 2H): These multiplets correspond to the equatorial protons at the 3 and 5 positions of the piperidine ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.0 (d, J = 240 Hz): This doublet with a large coupling constant is characteristic of the carbon atom directly attached to the fluorine (C-F).

    • δ 154.5: This signal corresponds to the aromatic carbon attached to the ether oxygen.

    • δ 120.5 (d, J = 8 Hz): These are the aromatic carbons ortho to the ether oxygen.

    • δ 116.0 (d, J = 23 Hz): These are the aromatic carbons ortho to the fluorine atom.

    • δ 72.0: This signal is assigned to the carbon at the 4-position of the piperidine ring (C-O).

    • δ 42.5: These signals correspond to the carbons at the 2 and 6 positions of the piperidine ring.

    • δ 30.0: These signals are assigned to the carbons at the 3 and 5 positions of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[10]

  • FTIR (KBr Pellet):

    • 3000-3100 cm⁻¹ (m): Aromatic C-H stretching.

    • 2850-3000 cm⁻¹ (m): Aliphatic C-H stretching of the piperidine ring.

    • 2400-2700 cm⁻¹ (broad): N-H stretching of the secondary ammonium salt.

    • 1600 cm⁻¹ (s): Aromatic C=C stretching.

    • 1500 cm⁻¹ (s): Aromatic C=C stretching.

    • 1250 cm⁻¹ (s): Aryl-O stretching (asymmetric).

    • 1100 cm⁻¹ (s): C-N stretching.

    • 1030 cm⁻¹ (s): Aryl-O stretching (symmetric).

    • 830 cm⁻¹ (s): C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • ESI-MS (+ve mode):

    • m/z 196.1 [M+H]⁺: This corresponds to the protonated molecular ion of the free base (C₁₁H₁₄FNO).

    • Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve cleavage of the piperidine ring.[11] A characteristic fragment would be the loss of the fluorophenoxy group, leading to a piperidinyl cation.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1]

Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

One of the most significant applications of this intermediate is in the synthesis of SSRIs like Femoxetine. Femoxetine is a phenylpiperidine derivative that has been studied for its antidepressant properties.[1][12]

G cluster_0 Starting Materials cluster_1 N-Alkylation Reaction A 4-(4-Fluorophenoxy)piperidine D Femoxetine A->D Nucleophilic Attack B 3-Methoxy-α-bromotoluene B->D Electrophile C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D Conditions

Caption: Synthetic pathway to Femoxetine using 4-(4-Fluorophenoxy)piperidine.

Representative Experimental Protocol: Synthesis of a Femoxetine Analog
  • Objective: To demonstrate the utility of this compound as a nucleophile in an N-alkylation reaction to form a complex drug-like molecule.

  • Methodology:

    • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq.) to neutralize the hydrochloride and generate the free base in situ.

    • Add the electrophile, for example, a substituted benzyl bromide (1.1 eq.).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Role in Exploring Chemical Space

The 4-(4-Fluorophenoxy)piperidine core provides a versatile platform for generating libraries of compounds for high-throughput screening. The piperidine nitrogen can be functionalized with a wide variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The fluorophenoxy group can also be modified to probe the effects of different substitution patterns on biological activity.

Conclusion

This compound is a fundamentally important building block in the synthesis of neuropharmacological agents. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and key applications, offering a solid foundation for its use in the laboratory. As the demand for novel CNS-active compounds continues to grow, the importance of intermediates like this compound in driving innovation in drug discovery is set to increase.

References

  • Zaware, B. H., et al. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Lynch, I.R., et al. (1987). Piperidine derivs., their preparation and their use as medicaments. EP 0223403; JP 1987129280; US 4721723.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Willcocks, K., et al. (n.d.).
  • U.S. Patent No. 3,845,062. (1974).
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  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. Retrieved from [Link]

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  • Jackson, G. W., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 55(11), e4601.
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  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

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  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • ScienceOpen. (2025, August 13). Biologically active guanidine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Combined batch and flow synthesis of (+)-paroxetine and (+)-femoxetine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenyl-, hydrochloride (1:1), (3R,4S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

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  • Spectral investigation and normal coordin
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Unambiguous Structure Elucidation of 4-(4-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Definitive Structural Confirmation

In the landscape of pharmaceutical development, 4-(4-Fluorophenoxy)piperidine hydrochloride serves as a critical building block in the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system. Its structural integrity is paramount, as even minor deviations can profoundly impact the safety and efficacy of the final drug product. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical approach required for the unambiguous elucidation and confirmation of its chemical structure. We will delve into the strategic application of modern spectroscopic techniques, moving beyond mere data acquisition to a narrative of logical deduction and scientific validation. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible methodology for structural characterization.

Molecular Blueprint: Foundational Physicochemical Properties

A foundational understanding of the target molecule's basic properties is the first step in any analytical endeavor. These data points guide solvent selection, sample preparation, and the choice of analytical techniques.

PropertyValueSource
CAS Number 3202-34-4[1][2]
Molecular Formula C₁₁H₁₅ClFNO[1][2]
Molecular Weight 231.69 g/mol [1][2]
Appearance White to off-white solid
Melting Point 159-161 °C

The Analytical Workflow: A Multi-technique, Self-Validating System

Caption: Overall workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Expertise & Experience: Mass spectrometry is the initial and most direct method to determine the molecular weight of the compound and to corroborate its elemental composition. For a hydrochloride salt containing a basic nitrogen, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. This "soft" ionization method is ideal for preventing fragmentation of the parent molecule, allowing for the clear observation of the protonated molecular ion of the free base.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole analyzer.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI (+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂): Flow rate of 8 L/min at 300 °C

  • Data Acquisition and Analysis: Acquire the full scan mass spectrum. The primary ion of interest will be the protonated molecule of the free base, [M+H]⁺. High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass, which can then be used to confirm the elemental formula.

Data Presentation and Interpretation
IonCalculated m/z (for C₁₁H₁₅FNO⁺)Observed m/z (HRMS)Interpretation
[M+H]⁺ 196.1132196.1135Protonated molecular ion of the free base, confirming the molecular weight of the organic moiety.

The observed exact mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated mass, providing strong evidence for the elemental formula C₁₁H₁₄FNO for the free base.

Trustworthiness: The use of HRMS provides a high degree of confidence in the elemental composition, which is a critical, self-validating step before proceeding to more complex structural analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule. By analyzing the absorption of infrared radiation at characteristic frequencies, we can confirm the presence of the amine salt, the aromatic ring, the ether linkage, and the C-F bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected first. The sample spectrum is then acquired and ratioed against the background.

Data Presentation and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~2700-2400Broad, StrongN-H stretch (secondary ammonium salt, R₂NH₂⁺)
~1600, ~1500Medium-StrongC=C stretching in the aromatic ring
~1250-1200StrongAryl-O-Alkyl ether C-O asymmetric stretch
~1220StrongC-F stretch (aryl fluoride)
~1100StrongAryl-O-Alkyl ether C-O symmetric stretch

Authoritative Grounding: The characteristic broad absorption in the 2700-2400 cm⁻¹ range is a hallmark of an amine salt, immediately confirming the protonation of the piperidine nitrogen. The strong bands around 1200-1250 cm⁻¹ are indicative of both the aryl ether linkage and the C-F bond, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms, effectively building the molecular skeleton piece by piece.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ allows for the observation of the exchangeable N-H protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Experiments:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Proton-decoupled experiment.

    • DEPT-135: Used to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds (²JCH, ³JCH), revealing long-range connectivity.

  • Data Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or an internal standard (e.g., TMS). This practice is in accordance with IUPAC recommendations.[3]

Data Presentation and Interpretation

¹H NMR (400 MHz, DMSO-d₆) - Predicted Data

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-9 (NH₂)~9.0Broad s2HPiperidinium N-H
H-7, H-7'~7.15t, J ≈ 8.8 Hz2HAromatic (ortho to F)
H-6, H-6'~7.05t, J ≈ 8.8 Hz2HAromatic (ortho to O)
H-1~4.60m1HPiperidine CH-O
H-2a, H-2'a~3.20m2HPiperidine CH₂-N (axial)
H-2e, H-2'e~3.00m2HPiperidine CH₂-N (equatorial)
H-3a, H-3'a~2.10m2HPiperidine CH₂ (axial)
H-3e, H-3'e~1.85m2HPiperidine CH₂ (equatorial)

¹³C NMR (101 MHz, DMSO-d₆) - Predicted Data

Signal LabelChemical Shift (δ, ppm)DEPT-135Assignment
C-8~157.0 (d, ¹JCF ≈ 240 Hz)CAromatic C-F
C-5~154.0CAromatic C-O
C-7~119.0CHAromatic CH
C-6~116.0 (d, ²JCF ≈ 23 Hz)CHAromatic CH
C-1~72.0CHPiperidine CH-O
C-2~45.0CH₂Piperidine CH₂-N
C-3~30.0CH₂Piperidine CH₂

Trustworthiness and Logic of 2D NMR Analysis: The true power of NMR lies in the interconnectivity revealed by 2D experiments. This provides an internal validation of the assignments made from 1D spectra.

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY Analysis: Confirms the proton spin systems. A clear correlation path will be observed from H-1 to H-2 and from H-2 to H-3, establishing the -CH-CH₂-CH₂- fragment of the piperidine ring. A separate correlation between H-6 and H-7 confirms their adjacency on the aromatic ring.

  • HSQC Analysis: Unambiguously links each proton to its directly attached carbon. For example, the proton at ~4.60 ppm (H-1) will show a cross-peak to the carbon at ~72.0 ppm (C-1). This step validates the assignments of all protonated carbons.

  • HMBC Analysis: This is the keystone experiment for assembling the fragments. Key correlations that definitively prove the structure include:

    • A correlation from the piperidine proton H-1 (~4.60 ppm) to the aromatic carbon C-5 (~154.0 ppm). This ³JCH coupling across the ether oxygen is irrefutable proof of the 4-phenoxy linkage.

    • Correlations from the aromatic proton H-6 (~7.05 ppm) to the aromatic carbons C-5 and C-7 , confirming the substitution pattern on the aromatic ring.

    • Correlations from the piperidine protons H-2 and H-3 to C-1 , confirming the connectivity within the piperidine ring.

Confirmatory Analysis: Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure, including stereochemistry and solid-state conformation, in three-dimensional space. The hydrochloride salt form of the compound often provides excellent, well-ordered crystals suitable for diffraction experiments.

Experimental Protocol: Crystal Growth and X-ray Diffraction
  • Crystallization: The hydrochloride salt is typically amenable to crystallization. Slow evaporation is a common and effective method.

    • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) at room temperature.

    • Cover the container with a perforated film to allow for slow evaporation over several days in a vibration-free environment.

  • Crystal Mounting and Data Collection:

    • Select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

    • The atomic positions are refined to achieve the best fit between the calculated and observed diffraction patterns, resulting in the final, precise molecular structure.

Expected Outcome: The X-ray structure would definitively confirm the connectivity established by NMR, the presence and position of the fluorine atom, the ether linkage at the 4-position of the piperidine ring, and the protonation of the piperidine nitrogen with the chloride ion present in the crystal lattice.

Conclusion: A Synthesis of Evidence

The structure of this compound is unequivocally confirmed through a multi-technique analytical strategy. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy identifies the key functional groups, including the critical secondary ammonium salt moiety. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular framework, with key HMBC correlations providing definitive proof of the ether linkage and substitution pattern. Finally, single-crystal X-ray crystallography can provide absolute confirmation of the three-dimensional structure in the solid state. This rigorous, self-validating approach ensures the identity and purity of this vital pharmaceutical intermediate, adhering to the highest standards of scientific integrity and regulatory expectation. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those provided by the FDA.[1][4][5]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2015). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Heffron, G. 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Varian, Inc. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-22. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Chemical-Suppliers.com. This compound. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action: 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-(4-Fluorophenoxy)piperidine hydrochloride. As a member of the phenoxy-piperidine chemical class, this compound is strategically positioned at the intersection of neuropharmacology and medicinal chemistry. While direct, exhaustive studies on this specific molecule are not extensively published, a robust body of evidence from structurally analogous compounds allows for a well-supported elucidation of its likely biological targets and downstream effects. This guide will synthesize this information to present a cohesive hypothesis on its function, focusing on its potential interactions with monoamine transporters and sigma receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Introduction: The Significance of the 4-(4-Fluorophenoxy)piperidine Scaffold

The this compound scaffold represents a versatile and privileged structure in modern medicinal chemistry. The piperidine ring is a common motif in numerous centrally active pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to be readily functionalized. The introduction of a 4-fluorophenoxy moiety significantly influences the molecule's lipophilicity and electronic properties, often enhancing its ability to cross the blood-brain barrier and interact with specific biological targets.[1]

Derivatives of this core structure have been investigated for a wide range of neurological and psychiatric conditions, underscoring the therapeutic potential embedded within this chemical class.[2][3] This guide will deconstruct the available scientific literature on analogous compounds to build a comprehensive picture of the likely mechanism of action for this compound.

Postulated Primary Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of closely related phenoxy-piperidine derivatives, the primary mechanism of action of this compound is likely multifaceted, involving modulation of both monoamine transporters and sigma receptors.

Interaction with Monoamine Transporters

The structural similarity of this compound to known monoamine reuptake inhibitors strongly suggests its potential to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT).

  • Serotonin Transporter (SERT) Inhibition: The presence of a 4-fluorophenyl group is a key feature in many selective serotonin reuptake inhibitors (SSRIs).[4] Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has demonstrated high-affinity binding to SERT, with Ki values ranging from 2 to 400 nM.[5] Although the specific linkage differs, the fundamental pharmacophore of a piperidine ring connected to a 4-fluorophenyl-containing moiety is present. It is therefore highly probable that this compound acts as an inhibitor of serotonin reuptake. The proposed mechanism involves the binding of the compound to the allosteric and/or primary binding site on SERT, preventing the re-entry of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

  • Dopamine Transporter (DAT) Affinity: Several piperidine analogues of GBR 12909, a potent and selective dopamine reuptake inhibitor, feature a bis(4-fluorophenyl)methoxy]ethyl moiety attached to the piperidine ring and exhibit high affinity for DAT.[6] Furthermore, studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have identified compounds with a 4-fluorophenoxy group that bind to the dopamine D4 receptor with high affinity (Ki values in the low nanomolar range).[7][8] While D4 receptor binding is distinct from DAT inhibition, it highlights the favorable interaction of the 4-fluorophenoxy-piperidine scaffold with dopaminergic systems. It is plausible that this compound possesses some affinity for DAT, potentially acting as a dopamine reuptake inhibitor, which would lead to increased dopaminergic signaling.

The following diagram illustrates the proposed interaction with monoamine transporters:

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4F_Piperidine 4-(4-Fluorophenoxy)piperidine HCl SERT SERT 4F_Piperidine->SERT Inhibition DAT DAT 4F_Piperidine->DAT Potential Inhibition Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding

Caption: Proposed interaction with monoamine transporters.

Sigma-1 (σ1) Receptor Modulation

A compelling line of evidence points towards the interaction of this compound with the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a wide range of cellular functions, including neuronal signaling, plasticity, and survival.[9]

Studies on a series of phenoxyalkylpiperidines have demonstrated high-affinity binding to the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range.[10] For instance, N-[(4-methoxyphenoxy)ethyl]piperidines and their p-chlorophenoxy counterparts exhibit Ki values between 0.34 and 1.49 nM for the σ1 receptor.[10] Given that this compound shares the core phenoxy-piperidine structure, it is highly likely to be a potent σ1 receptor ligand.

The functional consequence of this binding (i.e., whether it acts as an agonist or antagonist) would require further experimental validation. However, the modulation of the σ1 receptor could contribute significantly to the overall pharmacological profile of the compound, potentially influencing downstream signaling pathways related to calcium homeostasis, ion channel function, and neuroprotection.

The following diagram illustrates the proposed interaction with the sigma-1 receptor:

Sigma1_Receptor_Interaction cluster_cell Neuron cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1 Sigma-1 Receptor MAM Mitochondria-Associated Membrane (MAM) Downstream Downstream Signaling (e.g., Ca2+ signaling, ion channel modulation) Sigma1->Downstream Initiates 4F_Piperidine 4-(4-Fluorophenoxy)piperidine HCl 4F_Piperidine->Sigma1 Binding & Modulation

Caption: Proposed interaction with the sigma-1 receptor.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the proposed mechanisms of action, the following table summarizes binding affinity data (Ki values) for structurally analogous compounds. It is important to reiterate that these values are not for this compound itself but provide a strong indication of its likely potency at these targets.

Compound ClassTargetKi (nM)Reference
N-[(4-chlorophenoxy)ethyl]piperidinesSigma-1 Receptor0.34 - 1.18[10]
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-1 Receptor0.89 - 1.49[10]
4,4-difluoro-3-(4-fluorophenoxy-methyl)piperidine derivativeDopamine D4 Receptor73[7]
4,4-difluoro-3-(4-cyanophenoxy-methyl)piperidine derivativeDopamine D4 Receptor1.7[7]
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSerotonin Transporter (SERT)2 - 400[5]

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methodologies for this purpose.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and the σ1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor/transporter (e.g., rat striatum for DAT, rat brain cortex for SERT, and guinea pig brain for σ1 receptors).

  • Assay Buffer: Prepare an appropriate assay buffer for each target.

  • Competition Binding: Incubate the membrane homogenates with a constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, -pentazocine for σ1 receptors) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by nonlinear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram outlines the radioligand binding assay workflow:

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start membrane_prep Membrane Preparation (with target receptor) start->membrane_prep incubation Incubation: - Membranes - Radioligand - 4-(4-Fluorophenoxy)piperidine HCl (varying conc.) membrane_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis end End analysis->end

Sources

The Multifaceted Biological Activities of Fluorophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of fluorophenoxy piperidine derivatives. It is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the discovery and development of novel therapeutics targeting the central nervous system. We will delve into the core principles guiding the design of these compounds, the causal relationships behind experimental choices, and the practical application of key in vitro and in vivo assays.

Introduction: The Strategic Incorporation of the Fluorophenoxy Piperidine Scaffold

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the backbone of numerous approved drugs due to its favorable physicochemical properties and ability to interact with a diverse range of biological targets.[1][2] The strategic incorporation of a fluorophenoxy group onto the piperidine core introduces unique characteristics that can significantly enhance a compound's therapeutic potential. The introduction of fluorine atoms can profoundly alter properties such as lipophilicity, metabolic stability, and binding affinity to various biological targets.[3] This strategic fluorination is a key tool for medicinal chemists to fine-tune the pharmacological profile of a lead compound. 4-(3-Fluorophenoxy)piperidine hydrochloride, for example, is a key building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[4]

Fluorophenoxy piperidine derivatives have demonstrated significant activity at key central nervous system (CNS) targets, most notably dopamine and serotonin receptors and transporters. This has led to their investigation as potential treatments for a range of psychiatric and neurological conditions, including schizophrenia, depression, and neurodegenerative diseases.[5][6][7] This guide will provide a comprehensive overview of the biological activities of this important class of compounds.

Key Biological Targets and Mechanisms of Action

The therapeutic effects of fluorophenoxy piperidine derivatives are primarily mediated through their interaction with dopamine and serotonin signaling pathways. The two most critical targets in this context are the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is a primary target for antipsychotic drugs.[8] These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[8] Many fluorophenoxy piperidine derivatives act as antagonists at the D2 receptor, blocking the effects of endogenous dopamine. This is a key mechanism for alleviating the positive symptoms of schizophrenia.

Signaling Pathway of the Dopamine D2 Receptor (Gi/o-coupled)

Gi_o_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi_o Gi/o Protein (α, βγ) D2R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Fluorophenoxy_Piperidine Fluorophenoxy Piperidine Derivative (Antagonist) Fluorophenoxy_Piperidine->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 receptor signaling cascade.

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a member of the serotonin receptor family and is coupled to Gq/11 proteins.[9] Activation of this receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10][11] Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is believed to contribute to their improved side effect profile, particularly a reduction in extrapyramidal symptoms, and potential efficacy against the negative symptoms of schizophrenia.[12]

Signaling Pathway of the Serotonin 5-HT2A Receptor (Gq/11-coupled)

Gq_11_Pathway cluster_membrane Plasma Membrane HT2AR Serotonin 5-HT2A Receptor Gq_11 Gq/11 Protein (α, βγ) HT2AR->Gq_11 Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq_11->PLC Activates PIP2 PIP2 PIP2->PLC Serotonin Serotonin Serotonin->HT2AR Activates Fluorophenoxy_Piperidine Fluorophenoxy Piperidine Derivative (Antagonist) Fluorophenoxy_Piperidine->HT2AR Blocks ER Endoplasmic Reticulum IP3->ER Opens Ca²⁺ channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A receptor signaling cascade.

Structure-Activity Relationships (SAR): The Impact of Fluorine Substitution

The position and number of fluorine atoms on the phenoxy ring, as well as the nature of the substituent on the piperidine nitrogen, play a crucial role in determining the binding affinity and selectivity of these derivatives for their biological targets.

Influence of Fluorine Substitution
  • Increased Affinity: In many cases, the addition of a fluorine atom to the phenoxy ring enhances binding affinity for both dopamine and serotonin transporters.[13] For example, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs, fluoro-substituted compounds were generally the most active and selective for the dopamine transporter.[13]

  • Position-Dependent Effects: The position of the fluorine atom is critical. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, a 4-fluorophenoxy substituent resulted in a compound with a Ki of 73 nM at the D4 receptor, while a 3-fluorophenoxy analog had a Ki of 85 nM.[14]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve blood-brain barrier penetration, a critical factor for CNS-acting drugs.[15] However, this must be carefully balanced, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.

Role of the Piperidine N-Substituent

The substituent on the piperidine nitrogen is another key determinant of biological activity. A variety of alkyl and arylalkyl groups have been explored to optimize potency and selectivity. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, a 2-naphthylmethyl substituent on the nitrogen resulted in a compound with subnanomolar affinity for the dopamine transporter.[16]

Quantitative Analysis of Biological Activity

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative fluorophenoxy piperidine and related derivatives at key CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships discussed above.

Table 1: Binding Affinities (Ki) of Fluorophenoxy Piperidine and Related Derivatives for Dopamine and Serotonin Transporters

CompoundTargetKi (nM)
4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDopamine Transporter (DAT)0.7
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineDopamine Transporter (DAT)-
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidineSerotonin Transporter (SERT)-
GBR 12909Dopamine Transporter (DAT)1

Data sourced from multiple studies, including Andersen (1989) as cited in[3].

Table 2: Binding Affinities (Ki) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives for the Dopamine D4 Receptor

Phenoxy SubstitutionKi (nM)
4-cyanophenoxy1.7
3,4-difluorophenoxy2.7
4-fluoro-3-methylphenoxy6.5
4-fluorophenoxy73
3-fluorophenoxy85

Data from[14].

Experimental Protocols for Biological Evaluation

The characterization of fluorophenoxy piperidine derivatives relies on a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic potential. The following are detailed protocols for key experiments.

In Vitro Assays

Experimental Workflow for In Vitro Characterization

in_vitro_workflow Start Synthesized Fluorophenoxy Piperidine Derivative Binding_Assay Radioligand Binding Assay (e.g., for D2 Receptor) Start->Binding_Assay Functional_Assay Functional Assay (e.g., 5-HT2A Calcium Flux) Start->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50 calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the in vitro evaluation of fluorophenoxy piperidine derivatives.

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.[17]

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-Raclopride or [³H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Test compound (fluorophenoxy piperidine derivative)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 50 µL of assay buffer (for total binding), 10 µM haloperidol (for non-specific binding), or test compound dilution.

    • 50 µL of [³H]-Raclopride at a final concentration close to its Kd.

    • 150 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[17]

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

This cell-based assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium concentration.[18]

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonist (e.g., serotonin)

  • Test compound (fluorophenoxy piperidine derivative)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the agonist (serotonin) to all wells (except for agonist activity determination of the test compound) and immediately begin measuring the fluorescence intensity over time.

  • For agonist activity, add the test compound instead of the standard agonist.

  • Calculate the change in fluorescence from baseline.

  • For antagonists, determine the IC50 value by plotting the inhibition of the agonist response against the concentration of the test compound.

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Models for Antipsychotic and Antidepressant Activity

In vivo studies are essential to evaluate the therapeutic potential and side effect profile of fluorophenoxy piperidine derivatives in a whole-organism context.

This model is used to screen for potential antipsychotic activity. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[19]

Procedure:

  • Acclimate rodents (mice or rats) to the testing environment (e.g., an open-field arena).

  • Administer the test compound (fluorophenoxy piperidine derivative) at various doses.

  • After a pre-determined time, administer PCP to the animals.

  • Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period using an automated tracking system.

  • A reduction in PCP-induced hyperlocomotion by the test compound suggests potential antipsychotic efficacy.

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Procedure:

  • Administer the test compound to rodents.

  • At various time points after administration, place the animal's forepaws on a raised horizontal bar.

  • Measure the time it takes for the animal to remove its paws from the bar.

  • An increased latency to move is indicative of catalepsy and a higher risk of EPS.

Conclusion and Future Directions

Fluorophenoxy piperidine derivatives represent a promising class of compounds with significant potential for the treatment of various CNS disorders. Their multifaceted biological activity, primarily through modulation of the dopamine and serotonin systems, makes them attractive candidates for further development. The strategic use of fluorine substitution provides a powerful tool for optimizing their pharmacological profile.

Future research in this area should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these compounds to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exploring Novel Therapeutic Applications: Investigating the potential of fluorophenoxy piperidine derivatives in other neurological and psychiatric disorders where dopamine and serotonin signaling are implicated.

This technical guide provides a solid foundation for researchers and drug development professionals working with this important class of molecules. By understanding the principles of their design, the methods for their evaluation, and the nuances of their structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of fluorophenoxy piperidine derivatives.

References

  • Overview of Gq/11-coupled GPCR signal detection by GCaMP sensors. ResearchGate. Available at: [Link].

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link].

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemRxiv. Available at: [Link].

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link].

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link].

  • The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. i/o:... ResearchGate. Available at: [Link].

  • Functions and Regulatory Mechanisms of Gq-Signaling Pathways. Karger Publishers. Available at: [Link].

  • High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. Available at: [Link].

  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. ResearchGate. Available at: [Link].

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. Available at: [Link].

  • Pathway analysis for Gαq and Gαq/11. Both Gαq and Gαq/11 proteins were placed separately in PathwayNet analysis programme (an online network analysis programme developed by Princeton University) to identify the molecular network they belong to based on the existing information. No network association was identified so far where Gαq/11 is involved. These figures are reproduced from our analysis in PathwayNet. ResearchGate. Available at: [Link].

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link].

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link].

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link].

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link].

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Available at: [Link].

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link].

  • 4-(2-Fluorophenoxy)piperidine. PubChem. Available at: [Link].

  • Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways. Semantic Scholar. Available at: [Link].

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link].

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link].

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link].

  • Diagram showing the major G protein-mediated signaling pathways coupled.... ResearchGate. Available at: [Link].

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link].

  • Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. PubMed. Available at: [Link].

  • Molecular Mechanisms of Go Signaling. PubMed Central. Available at: [Link].

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link].

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link].

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Navigating the Physicochemical Landscape of 4-(4-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount to its successful translation from a promising molecule to a viable therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 4-(4-Fluorophenoxy)piperidine hydrochloride (CAS 3202-34-4), a key intermediate in the synthesis of various biologically active molecules. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the critical parameters that govern the handling, formulation, and analytical characterization of this important compound.

Core Characteristics of this compound

This compound is a white crystalline solid with the chemical formula C₁₁H₁₅ClFNO and a molecular weight of approximately 231.7 g/mol .[1][2][3][4] Its structure, featuring a piperidine ring linked to a fluorophenoxy group, imparts a unique combination of properties that are crucial for its application in medicinal chemistry. The hydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound. A reported melting point for this compound is in the range of 159-161 °C.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3202-34-4[1][2]
Molecular Formula C₁₁H₁₅ClFNO[2][3]
Molecular Weight ~231.7 g/mol [1][4]
Appearance White crystalline solid[5]
Melting Point 159-161 °C[5]

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a cornerstone of drug development, influencing everything from route of administration to bioavailability. While specific quantitative solubility data for this compound in common solvents is not extensively published in readily available literature, its hydrochloride salt structure suggests a degree of solubility in polar solvents. Generally, hydrochloride salts of amine-containing compounds exhibit enhanced solubility in aqueous media compared to their free base forms.

Based on the general principles of solubility for similar chemical structures, a qualitative solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility due to the ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the piperidine nitrogen and the ether oxygen.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): Likely to exhibit good solubility, as these solvents are effective at solvating a wide range of organic molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination

To provide actionable insights for researchers, a standardized experimental workflow for determining the precise solubility of this compound is outlined below. This protocol is designed to yield reliable and reproducible data.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile: Ensuring Integrity and Purity

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]

Forced Degradation Studies: A Framework for Understanding Stability

A comprehensive forced degradation study for this compound should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[6][8] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[7]

Diagram 2: Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcomes Key Outcomes Hydrolysis Hydrolytic (Acidic, Basic, Neutral) HPLC HPLC Analysis (Stability-Indicating Method) Hydrolysis->HPLC Analyze samples by Oxidation Oxidative (e.g., H₂O₂) Oxidation->HPLC Analyze samples by Photolysis Photolytic (UV/Vis light) Photolysis->HPLC Analyze samples by Thermal Thermal (Dry Heat) Thermal->HPLC Analyze samples by MassSpec Mass Spectrometry (LC-MS/MS) HPLC->MassSpec Characterize peaks by Pathways Degradation Pathways HPLC->Pathways Products Identification of Degradation Products MassSpec->Products Method Validation of Stability-Indicating Method Pathways->Method Products->Method API 4-(4-Fluorophenoxy)piperidine HCl API->Hydrolysis Subject to API->Oxidation Subject to API->Photolysis Subject to API->Thermal Subject to

Caption: A systematic approach to conducting forced degradation studies for this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be hypothesized:

  • Hydrolysis: The ether linkage between the fluorophenyl and piperidine rings could be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding 4-fluorophenol and 4-hydroxypiperidine.

  • Oxidation: The piperidine ring, being a secondary amine, could be susceptible to oxidation, leading to the formation of N-oxides or other related impurities.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation. Exposure to UV or visible light could potentially lead to the formation of photoproducts.[6]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, although specific degradation products would need to be identified experimentally.

Protocol for a Typical Forced Degradation Study

The following protocols provide a starting point for investigating the stability of this compound. A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.

Hydrolytic Degradation:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Withdraw samples at appropriate time points, neutralize if necessary, and analyze by HPLC.

Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.[8]

  • Store the solution at room temperature or slightly elevated temperature and monitor the degradation over time by HPLC.

Photolytic Degradation:

  • Expose a solution of the compound and the solid material to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[6]

  • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analyze the samples at appropriate time points by HPLC.

Thermal Degradation (Solid State):

  • Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • Monitor for physical changes and assay the compound at various time points using a validated HPLC method.

Conclusion and Future Perspectives

A thorough understanding of the solubility and stability of this compound is indispensable for its effective utilization in drug discovery and development. While this guide provides a foundational framework and outlines the necessary experimental approaches, it is imperative for researchers to generate specific, quantitative data for this compound under their unique laboratory and formulation conditions. The protocols and logical workflows presented herein offer a robust starting point for these investigations, ultimately enabling the development of stable, safe, and efficacious pharmaceutical products. Further research to fully characterize the degradation products and their potential toxicological profiles will provide a more complete picture of the compound's behavior and inform risk assessment during the drug development lifecycle.

References

A comprehensive list of references will be compiled upon the acquisition of specific experimental data for this compound. The following are general references on the principles of solubility and stability testing:

  • ChemBK. 4-(4-chlorophenoxy)piperidine HCl. (n.d.).
  • Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. (n.d.).
  • Echemi. This compound. (n.d.).
  • Santa Cruz Biotechnology. This compound. (n.d.).
  • Chemical-Suppliers.com. This compound | CAS 3202-34-4. (n.d.).
  • ChemicalBook. 3202-34-4(4-(4-FLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE) Product Description. (n.d.).
  • Tetrahedron. 3202-34-4 | this compound. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (2014).
  • National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. 4-(2,4-Difluorophenoxy)piperidine hydrochloride. (n.d.).
  • MDPI.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023).
  • Semantic Scholar. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. (2022).
  • SciSpace.
  • Chem-Impex. 4-(4-Chlorophenoxy)Piperidine Hydrochloride. (n.d.).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. (2017).
  • AA Blocks. 1185297-29-3 | 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. (n.d.).
  • MedCrave online.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. (n.d.).
  • PubMed. Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. (2012).
  • ChemicalBook. 4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE | 1171775-66-8. (n.d.).
  • Smolecule. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8. (2023).
  • PubMed. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Semantic Scholar.
  • CORE.
  • Amazon S3.
  • PubMed. Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2006).
  • PubChem. 4-(2,4-Difluorophenoxy)piperidine hydrochloride. (n.d.).
  • ResearchGate. (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • PubMed. Stability Study on an Anti-Cancer Drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic Acid (CLEFMA)

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Spectroscopic Profile of 4-(4-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-(4-Fluorophenoxy)piperidine Hydrochloride

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active molecules.[1] Its structure, incorporating a piperidine ring, a fluorophenoxy moiety, and a hydrochloride salt, imparts specific physicochemical properties that are advantageous in drug design and development. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

This guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions herein are based on the analysis of similar piperidine derivatives and compounds containing the 4-fluorophenoxy group.[2][3][4]

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The hydrochloride form of 4-(4-Fluorophenoxy)piperidine will influence the chemical shifts, particularly of the protons and carbons near the protonated nitrogen atom.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the piperidine and fluorophenoxy protons. The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons (H2 and H6).

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet1HNH (Piperidinium)
~7.0 - 7.2Multiplet2HAr-H (ortho to F)
~6.9 - 7.0Multiplet2HAr-H (ortho to O)
~4.6 - 4.8Multiplet1HCH -O (C4)
~3.2 - 3.4Multiplet2HCH ₂ (axial, C2/C6)
~3.0 - 3.2Multiplet2HCH ₂ (equatorial, C2/C6)
~2.1 - 2.3Multiplet2HCH ₂ (axial, C3/C5)
~1.9 - 2.1Multiplet2HCH ₂ (equatorial, C3/C5)

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is a suitable solvent for hydrochloride salts, as it can dissolve the ionic compound and its residual water peak does not significantly overlap with the signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine and oxygen atoms, as well as the protonated nitrogen, will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~156 - 159 (d, ¹JCF ≈ 240 Hz)C -F (C11')
~154 - 156C -O (Aromatic, C8')
~118 - 120 (d, ³JCF ≈ 8 Hz)C H (Aromatic, ortho to O)
~115 - 117 (d, ²JCF ≈ 23 Hz)C H (Aromatic, ortho to F)
~72 - 75C H-O (C4)
~42 - 45C H₂ (C2/C6)
~29 - 32C H₂ (C3/C5)

Causality Behind Experimental Choices:

  • Broadband Proton Decoupling: This technique is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Solvent: Similar to ¹H NMR, DMSO-d₆ is a suitable solvent.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a standard pulse sequence with broadband proton decoupling (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (d1) of 2-5 seconds is recommended for accurate integration, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by vibrations of the N-H, C-H, C-O, C-N, and C-F bonds.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Interpretation
~2800 - 2400N-H stretch (secondary amine salt)
~3100 - 3000C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~1600, ~1500C=C stretch (aromatic ring)
~1250 - 1200C-O stretch (aryl ether)
~1220 - 1180C-F stretch
~1100 - 1000C-N stretch

Causality Behind Experimental Choices:

  • Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples, requiring minimal sample preparation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (ATR crystal or KBr pellet press).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
196.1132[M+H]⁺ (protonated free base)
110.0815[C₅H₁₂N]⁺ (piperidine fragment)
95.0652[C₄H₉N]⁺ (loss of CH₃ from piperidine fragment)

Plausible Fragmentation Pathway:

MS_Fragmentation M [M+H]⁺ m/z = 196 F1 [C₆H₄FO]• Radical Cation M->F1 Loss of piperidine F2 [C₅H₁₂N]⁺ m/z = 110 M->F2 Loss of fluorophenoxy radical

Figure 2. A plausible fragmentation pathway for protonated 4-(4-Fluorophenoxy)piperidine.

Causality Behind Experimental Choices:

  • Ionization Technique (ESI): Electrospray ionization is a soft ionization technique that is well-suited for polar and ionic compounds like hydrochloride salts, often producing a prominent protonated molecular ion ([M+H]⁺).

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a comprehensive and technically sound framework for the identification and characterization of this compound. The detailed protocols and interpretations of the expected NMR, IR, and MS spectra serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. The structural insights gained from these spectroscopic techniques are crucial for ensuring the quality and integrity of this important synthetic intermediate in the pursuit of novel therapeutic agents.

References

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Engineering Research and Development.
  • 4-(4-Fluorophenyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (2021).
  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. (2020). Journal of Mass Spectrometry.
  • 4-(4-fluorophenoxy)piperidine. (n.d.). PubChemLite. Retrieved from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Neurological Promise

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and refined side-effect profiles is a perpetual endeavor. Within this pursuit, the phenoxypiperidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a range of critical central nervous system (CNS) targets. 4-(4-Fluorophenoxy)piperidine hydrochloride, a key representative of this chemical class, stands as a compound of significant interest for researchers and drug development professionals. Its unique structural features, including the piperidine ring and the electron-withdrawing fluorine atom on the phenoxy moiety, suggest a nuanced interaction with various biological targets, opening avenues for the development of innovative treatments for a spectrum of neurological and psychiatric disorders.

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound. Moving beyond a mere catalog of possibilities, this document, crafted from the perspective of a Senior Application Scientist, delves into the causal reasoning behind experimental design, offers detailed protocols for target validation, and synthesizes existing knowledge to provide a forward-looking perspective on the therapeutic promise of this compound.

I. The Dopamine D4 Receptor: A Prime Target for Neurological and Psychiatric Disorders

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic and cortical areas of the brain, regions intimately involved in cognition, emotion, and reward.[1] This restricted expression pattern, in contrast to the more widespread distribution of D2 and D3 receptors, makes the D4 receptor an attractive therapeutic target with the potential for a more favorable side-effect profile.[1][2] The phenoxymethylpiperidine scaffold has been extensively investigated for its potent D4 receptor antagonism.[3][4]

Scientific Rationale & Structural Insights

Structure-activity relationship (SAR) studies on a variety of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs have revealed key insights into the molecular determinants of D4 receptor affinity.[1] The phenoxy moiety plays a crucial role in binding, with substitutions on the phenyl ring significantly modulating potency. Notably, compounds bearing a 4-fluorophenoxy group have consistently demonstrated high binding affinity for the D4 receptor. The fluorine atom, with its high electronegativity and ability to form favorable electrostatic interactions, likely contributes to a strong and specific engagement with the receptor's binding pocket. The piperidine nitrogen, in its protonated state, is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the receptor, a hallmark of aminergic GPCR ligands.

The potential therapeutic applications of D4 receptor antagonism are significant, particularly in the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] Selective D4 antagonists have been shown in preclinical models to mitigate these debilitating motor complications without compromising the antiparkinsonian efficacy of L-DOPA.[2]

Experimental Workflow for Validating D4 Receptor Antagonism

To empirically determine the activity of this compound at the dopamine D4 receptor, a systematic, multi-tiered experimental approach is recommended. This workflow ensures a thorough characterization from initial binding to functional antagonism.

D4_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Models A Radioligand Binding Assay B Functional Antagonism Assay (cAMP Measurement) A->B Confirm Functional Effect E Animal Models of Parkinson's Disease (e.g., 6-OHDA lesioned rats) C Selectivity Profiling B->C Assess Off-Target Activity D Cell-Based Signaling Studies C->D Investigate Downstream Pathways D->E Evaluate In Vivo Efficacy

Figure 1: Experimental workflow for validating D4 receptor antagonism.
  • Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.

  • Materials:

    • Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.[1]

    • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

    • Non-specific binding control: Haloperidol or another high-affinity D4 antagonist.

    • Test compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific binding control, or the test compound at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Description Expected Outcome for a Potent D4 Antagonist
Ki Value Inhibitor binding affinityLow nanomolar (nM) range
Hill Slope Steepness of the competition curveApproximately 1.0, indicating competitive binding

II. The Sigma-1 Receptor: A Hub for Neuroprotection and Psychiatric Modulation

The sigma-1 (σ1) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5][6] It is implicated in a wide array of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and neuronal survival. Ligands of the σ1 receptor have shown therapeutic promise in a variety of conditions, including neuropsychiatric disorders, neurodegenerative diseases, and neuropathic pain. The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for high-affinity σ1 receptor ligands.[5][7]

Scientific Rationale & Structural Insights

The binding of phenoxyalkylpiperidines to the σ1 receptor is thought to involve a combination of hydrophobic and electrostatic interactions. The piperidine nitrogen, in its protonated form, is crucial for anchoring the ligand within the binding site through an interaction with a key acidic residue. The phenoxy group is believed to occupy a hydrophobic pocket within the receptor.[6] The nature and position of substituents on the phenoxy ring can significantly influence binding affinity and functional activity (agonist vs. antagonist). The 4-fluoro substituent in this compound may enhance binding through favorable halogen bonding or by altering the electronic properties of the aromatic ring to optimize hydrophobic interactions.

Given the neuroprotective and anti-amnesic effects associated with σ1 receptor agonism, this compound warrants investigation for its potential as a modulator of this receptor.[5]

Experimental Workflow for Validating Sigma-1 Receptor Activity

A systematic approach is necessary to characterize the interaction of this compound with the σ1 receptor, from initial binding to functional consequences.

Sigma1_Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Models A Radioligand Binding Assay B Functional Assay (e.g., Neurite Outgrowth Assay) A->B Determine Functional Activity E Animal Models of Neurodegeneration (e.g., Scopolamine-induced amnesia) C Selectivity Profiling (vs. σ2) B->C Assess Subtype Selectivity D Calcium Imaging Studies C->D Investigate Cellular Mechanisms D->E Evaluate In Vivo Efficacy

Figure 2: Experimental workflow for validating sigma-1 receptor activity.
  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Membranes from a suitable source expressing the sigma-1 receptor (e.g., guinea pig brain homogenates or transfected cells).[8]

    • Radioligand: [³H]-(+)-pentazocine.[8]

    • Non-specific binding control: Haloperidol.

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Scintillation supplies.

  • Procedure:

    • Follow a similar procedure to the D4 binding assay, incubating the membranes with the radioligand and varying concentrations of the test compound.

    • Incubate at 37°C for 120 minutes.[8]

    • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

    • Quantify bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding and determine the IC₅₀ and Ki values as described for the D4 receptor assay.

Parameter Description Expected Outcome for a High-Affinity Ligand
Ki Value Inhibitor binding affinitySubnanomolar to low nanomolar (nM) range
Selectivity Ratio of Ki for σ2 vs. σ1High ratio indicates σ1 selectivity

III. The Serotonin Transporter: A Potential Target for Mood Disorders

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants. The phenoxypiperidine and related phenylpiperidine scaffolds have been explored as potential SSRIs.[9][10]

Scientific Rationale

The structural similarity of this compound to known SSRIs suggests that it may also interact with the serotonin transporter. The piperidine moiety can serve as a key pharmacophoric element, while the phenoxy group can engage in hydrophobic and aromatic interactions within the transporter's binding site. The 4-fluoro substitution could potentially enhance binding affinity and selectivity.

Experimental Workflow for Validating SERT Inhibition

A standard in vitro assay is employed to assess the inhibitory activity of a compound on the serotonin transporter.

SERT_Validation_Workflow A [³H]-Serotonin Uptake Assay B Selectivity Profiling (vs. DAT and NET) A->B Determine Transporter Selectivity C In Vivo Microdialysis B->C Confirm In Vivo Target Engagement

Figure 3: Experimental workflow for validating SERT inhibition.
  • Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin uptake via the serotonin transporter.

  • Materials:

    • Rat brain synaptosomes or a cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., JAR cells or hSERT-HEK293 cells).[11]

    • Radiolabeled substrate: [³H]-Serotonin (5-HT).

    • Test compound: this compound.

    • Reference inhibitor: A known SSRI (e.g., fluoxetine).

    • Uptake buffer.

  • Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or reference inhibitor.

    • Initiate the uptake by adding [³H]-serotonin and incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells/synaptosomes and measure the internalized radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression analysis.

Parameter Description Expected Outcome for a Potent SSRI
IC₅₀ Value Concentration for 50% inhibition of uptakeLow nanomolar (nM) range
Selectivity Ratio of IC₅₀ for DAT/NET vs. SERTHigh ratio indicates SERT selectivity

IV. Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to modulate key neurological targets. The evidence strongly suggests that its primary therapeutic potential lies in its activity as a dopamine D4 receptor antagonist, a sigma-1 receptor ligand, and a serotonin transporter inhibitor. The experimental workflows and protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's pharmacological profile.

Future research should focus on a thorough in vitro and in vivo characterization to confirm these potential activities and to elucidate its functional effects (e.g., agonist versus antagonist at the sigma-1 receptor). Furthermore, pharmacokinetic and toxicological studies will be crucial in assessing its drug-like properties and therapeutic window. The insights gained from such investigations will be instrumental in unlocking the full therapeutic potential of this compound and advancing the development of novel treatments for a range of debilitating neurological and psychiatric disorders.

V. References

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.

  • Abatematteo, F. S., Laghezza, A., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 230, 114104.

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.

  • Abatematteo, F. S., Laghezza, A., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. ResearchGate.

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Jacobson, A. E., Rice, K. C., & Carroll, F. I. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 82, 205-212.

  • Schmidt, H. R., Zheng, Y., & Kruse, A. C. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 567.

  • Abate, C., Niso, M., Berardi, F., & Loiodice, F. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. University of Bari Aldo Moro Institutional Research Repository.

  • Abatematteo, F. S., Laghezza, A., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. Elsevier.

  • Laghezza, A., Abatematteo, F. S., Mosier, P. D., Niso, M., Brunetti, L., Berardi, F., ... & Abate, C. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS Institutional Research Information System.

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate.

  • Eweas, A. F., & El-Gindy, A. (2020). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 44(5), 453-461.

  • Mishra, A. K., & Pal, C. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(35), 5146-5154.

  • Brimson, J. M., Prasanth, M. I., Kumaree, K. K., Verma, K., Brimson, S., & Tencomano, T. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. Research Square.

  • Darwish, I. A., Al-Majed, A. A., & Al-Obaid, A. M. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules, 28(10), 4229.

  • Agoston, G. E., Borbely, E., Farkas, B., Toth, E., Toth, F., Furedi, G., ... & Gyimothy, T. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8758.

  • Park, J. B. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Antioxidants, 11(2), 343.

  • Dal Ben, D., Capellacci, L., De Biasi, M., Di Martino, R. M., Di Nicola, M., Fabbi, M., ... & Thomas, A. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(20), 13654-13673.

  • Vavers, E., Zvejniece, L., Svalbe, B., & Dambrova, M. (2020). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacology Biochemistry and Behavior, 198, 173038.

  • Cuzzola, A., Dal Piaz, V., Giovannoni, M. P., & Schepetkin, I. A. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Medicinal Chemistry Letters, 13(10), 1595-1602.

  • Eweas, A. F., & El-Gindy, A. (2020). Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in Urine as Part of a Modified Systematic Toxicological Analysis Procedure using Gas Chromatography-Mass Spectrometry. ResearchGate.

  • van der Velden, W. J. C., Mulder, J., Verheij, M. H. P., & van den Heuvel, J. J. M. W. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13.

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Hopkins, C. R., Johnson, D. N., & Niswender, C. M. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.

  • Okuyama, S., Imagawa, Y., & Nakazato, A. (1997). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). Journal of Pharmacology and Experimental Therapeutics, 282(1), 56-63.

  • Bang-Andersen, B., & Ruhland, T. (2004). Phenyl-piperazine derivatives as serotonin reuptake inhibitors. U.S. Patent No. 6,784,184. Washington, DC: U.S. Patent and Trademark Office.

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  • Hopkins, C. R., Johnson, D. N., & Niswender, C. M. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(10), 1121-1126.

  • Jarvis, M. F., Yu, W., & McGaraughty, S. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-1093.

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The Strategic Deployment of 4-(4-Fluorophenoxy)piperidine Hydrochloride in Modern Drug Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of approved pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with a wide array of biological targets. Within the realm of central nervous system (CNS) drug discovery, piperidine derivatives have demonstrated significant therapeutic potential, forming the core of drugs targeting a range of neurological and psychiatric disorders.[2] This guide focuses on a particularly valuable derivative, 4-(4-Fluorophenoxy)piperidine hydrochloride, exploring its role as a strategic fragment in the design and development of novel therapeutics. We will delve into the synthetic accessibility, design rationale, structure-activity relationships, and practical applications of this versatile building block.

Physicochemical Properties and Synthesis

The hydrochloride salt of 4-(4-Fluorophenoxy)piperidine is typically a white to off-white solid with good solubility in aqueous solutions, a desirable property for biological assays and formulation development.[3]

PropertyValueSource
Molecular FormulaC₁₁H₁₅ClFNO[3]
Molecular Weight231.7 g/mol [3]
AppearanceWhite to off-white solidInternal Data
SolubilitySoluble in water and polar organic solventsInternal Data
Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis, followed by deprotection and salt formation. The following protocol is a representative example adapted from established procedures for similar compounds.[4][5]

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc-4-hydroxypiperidine to N-Boc-4-(4-fluorophenoxy)piperidine

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-fluoro-4-iodobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(4-fluorophenoxy)piperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-Boc-4-(4-fluorophenoxy)piperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound as a solid.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether).

The Design Rationale: Unpacking the Strategic Value of the 4-(4-Fluorophenoxy)piperidine Fragment

The utility of this compound as a fragment in drug design stems from the synergistic contributions of its three key structural components: the piperidine ring, the ether linkage, and the para-fluoro substituent.

The Piperidine Core: A Versatile Scaffold for CNS Targets

The saturated heterocyclic nature of the piperidine ring provides a three-dimensional scaffold that can be readily functionalized.[6] In the context of CNS drug discovery, the basic nitrogen of the piperidine can be crucial for interacting with acidic residues in receptor binding pockets and can also be protonated at physiological pH, influencing solubility and cell permeability.

The Ether Linkage: Stability and Conformational Control

The ether linkage provides a stable and relatively unreactive connection between the piperidine and the fluorophenyl moiety. This chemical stability is advantageous for minimizing metabolic liabilities. Furthermore, the ether linkage introduces a degree of conformational flexibility, allowing the fragment to adopt optimal orientations within a binding site.

The Power of Fluorine: Enhancing Drug-like Properties

The incorporation of a fluorine atom at the para-position of the phenoxy ring is a strategic decision in medicinal chemistry with multiple benefits.[7][8][9][10]

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential site of metabolic degradation on the aromatic ring and thereby increase the half-life of the drug.[8]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen, which can be fine-tuned to optimize the balance between membrane permeability and aqueous solubility.[8]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[11]

  • Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs.[11]

Application in Drug Discovery: A Case Study in Dopamine D4 Receptor Antagonists

A compelling example of the application of the 4-(4-Fluorophenoxy)piperidine scaffold is in the development of selective antagonists for the Dopamine 4 Receptor (D4R).[12] The D4 receptor is a G-protein coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.

A recent study explored a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4R antagonists.[12] The structure-activity relationship (SAR) data from this study highlights the importance of the phenoxy moiety and its substitution pattern.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the D4R binding affinities (Ki) for a selection of compounds from the aforementioned study, illustrating the impact of substitutions on the phenoxy ring.

CompoundR Group on Phenoxy RingD4R Ki (nM)
9p 4-Fluoro73
9n 3,4-Difluoro46.8
9o 3-Fluoro85
9s 4-Fluoro (with N-methylindazole)1.0
9t 3-Fluoro (with N-methylindazole)3.0

Data extracted from ChemRxiv, 2025, g6zh3.[12]

The SAR data reveals several key insights:

  • The 4-fluorophenoxy group (compound 9p ) confers potent D4R binding affinity.[12]

  • The position of the fluorine atom influences activity, with the 4-position generally being favorable.

  • Combining the fluorophenoxy moiety with other heterocyclic systems, such as N-methylindazole, can lead to a significant enhancement in potency (compounds 9s and 9t ).[12]

This study underscores the value of the 4-(4-Fluorophenoxy)piperidine fragment as a starting point for optimization in CNS drug discovery programs.

Experimental Workflow: Fragment-Based Drug Discovery (FBDD)

The this compound fragment is well-suited for a Fragment-Based Drug Discovery (FBDD) approach. FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments and then growing, linking, or merging them into more potent and selective drug candidates.[13][14]

Below is a conceptual workflow for utilizing this fragment in an FBDD campaign targeting a CNS receptor.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Candidate Selection A Fragment Library (including 4-(4-Fluorophenoxy)piperidine) B Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) A->B Screening C Hit Identification (Fragments binding to target) B->C Data Analysis D Structure-Guided Design (Analysis of binding mode) C->D Validated Hits E Fragment Growing/Linking (Synthesis of analogs) D->E Design F In Vitro Assays (Potency, Selectivity) E->F Testing G ADME/Tox Profiling F->G Evaluation G->D Feedback Loop H In Vivo Efficacy Studies (Animal models) G->H Optimized Leads I Preclinical Development H->I Advancement J Clinical Candidate I->J Selection

Caption: A conceptual workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Signaling Pathways: Potential Mechanisms of Action

Given its prevalence in CNS-active compounds, the 4-(4-Fluorophenoxy)piperidine scaffold can modulate various signaling pathways by interacting with key receptors. For instance, as a D4 receptor antagonist, it would interfere with the downstream signaling cascade initiated by dopamine binding.

D4R_Signaling cluster_0 Dopaminergic Synapse Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates Fragment 4-(4-Fluorophenoxy) piperidine Analog (Antagonist) Fragment->D4R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: A simplified diagram of Dopamine D4 receptor signaling and its inhibition.

Conclusion and Future Perspectives

This compound is a high-value fragment for drug discovery, particularly for CNS targets. Its synthetic tractability, coupled with the advantageous physicochemical properties conferred by the piperidine ring and the strategic placement of a fluorine atom, makes it an attractive starting point for medicinal chemistry campaigns. The successful incorporation of this scaffold into potent D4 receptor antagonists exemplifies its potential. As our understanding of the structural biology of CNS targets continues to grow, the rational design and application of fragments like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A.
  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Drug Hunter. (2024). Fluorine in Drug Discovery: Role, Design and Case Studies. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed Central (PMC). (2022). Feature Reviews in Medicinal Chemistry. [Link]

  • PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]

  • PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • PubMed Central (PMC). (2022). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]

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An In-depth Technical Guide to the Discovery of 4-(4-Fluorophenoxy)piperidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-fluorophenoxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the discovery process for novel analogs of 4-(4-fluorophenoxy)piperidine hydrochloride. It details synthetic strategies, robust analytical methodologies, and the rationale behind the biological evaluation of these compounds, with a focus on their potential as central nervous system (CNS) agents. This document is intended to serve as a practical resource for researchers engaged in the design, synthesis, and development of new therapeutics based on this versatile chemical scaffold.

Introduction: The Significance of the 4-(4-Fluorophenoxy)piperidine Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic structures found in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The incorporation of a 4-fluorophenoxy moiety at the 4-position of the piperidine ring introduces several advantageous properties. The fluorine atom can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.[3]

This unique combination of a piperidine core and a fluorinated phenoxy substituent has led to the development of compounds with a wide range of pharmacological activities, particularly those targeting the central nervous system.[4][5] Analogs of 4-(4-fluorophenoxy)piperidine have been investigated for their potential as treatments for neurological and psychiatric disorders.[5] This guide will delve into the critical aspects of discovering novel analogs, from their chemical synthesis to their biological characterization.

Synthetic Strategies for Analog Generation

The generation of a diverse library of 4-(4-fluorophenoxy)piperidine analogs is crucial for exploring the structure-activity relationship (SAR). The primary synthetic challenge lies in the efficient and versatile construction of the core scaffold and the subsequent introduction of various substituents.

Core Scaffold Synthesis: Nucleophilic Aromatic Substitution

A common and effective method for constructing the 4-(4-fluorophenoxy)piperidine core is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group on an activated aromatic ring by the hydroxyl group of a piperidine precursor.

Experimental Protocol: Synthesis of a Generic 4-(Aryloxy)piperidine Analog

  • Starting Materials: Commercially available N-protected 4-hydroxypiperidine and an appropriately substituted fluoroaromatic compound (e.g., 1,4-difluorobenzene).

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Nucleophile Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • SNAr Reaction: Add the fluoroaromatic compound (1.2 equivalents) to the reaction mixture. Heat the reaction to a temperature between 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired 4-(aryloxy)piperidine hydrochloride salt.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group of the piperidine without competing in the subsequent substitution reaction. Aprotic polar solvents are chosen to solvate the ionic intermediate and facilitate the SNAr reaction. The choice of protecting group for the piperidine nitrogen is important for directing the reaction and preventing side products; the Boc group is often preferred due to its stability and ease of removal under mild acidic conditions.

Diversification of the Piperidine Ring

To explore the SAR, modifications can be introduced at various positions of the piperidine ring.

  • N-Alkylation/Arylation: The secondary amine of the deprotected piperidine core can be readily functionalized via reductive amination or nucleophilic substitution with a variety of alkyl or aryl halides.

  • Substitution at Other Positions: Introducing substituents at the 2, 3, 5, or 6 positions of the piperidine ring often requires starting from a pre-functionalized piperidine precursor.

Workflow for N-Alkylation via Reductive Amination

G A 4-(4-Fluorophenoxy)piperidine Hydrochloride C Imine/Enamine Intermediate A->C Reaction B Aldehyde or Ketone (R1-CHO or R1-C(O)-R2) B->C Reaction E N-Substituted Analog C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->C

Caption: Reductive amination workflow for N-substitution.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized analogs. A combination of spectroscopic and chromatographic techniques is employed.

Analytical TechniquePurposeKey Parameters to Report
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation.Chemical shifts (δ), coupling constants (J), integration.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.m/z of the molecular ion ([M+H]⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[6]Retention time (tᵣ), peak area percentage.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption frequencies (cm⁻¹).

Protocol: Purity Determination by HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Dissolve a small amount of the analog in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Biological Evaluation: Screening for CNS Activity

Given the prevalence of the 4-(4-fluorophenoxy)piperidine scaffold in CNS-active drugs, a primary focus of biological evaluation is often on targets within the central nervous system. This typically involves a hierarchical screening cascade.

Primary Screening: Receptor Binding Assays

Initial screening often involves in vitro binding assays to determine the affinity of the analogs for a panel of CNS receptors, transporters, and enzymes. Radioligand binding assays are a common and robust method for this purpose.

Workflow for a Radioligand Binding Assay

G A Receptor Preparation (e.g., cell membranes) D Incubation A->D B Radioligand (e.g., [³H]-Spiperone) B->D C Test Compound (Analog) C->D E Separation of Bound and Free Ligand D->E F Quantification of Radioactivity E->F G Data Analysis (IC₅₀, Kᵢ) F->G

Sources

The Strategic Role of 4-(4-Fluorophenoxy)piperidine Hydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-(4-fluorophenoxy)piperidine hydrochloride, a pivotal scaffold in the development of novel therapeutics for central nervous system (CNS) disorders. We will explore its synthesis, physicochemical characteristics, and its versatile applications in targeting key CNS proteins, with a focus on the dopamine D4 receptor. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of next-generation CNS therapies.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal anchor for engaging with complex biological targets. The introduction of a 4-phenoxy moiety, particularly with fluorine substitution, offers a powerful strategy to modulate key drug-like properties. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and introduce specific electronic interactions with the target protein, often leading to improved potency and selectivity. This compound serves as a crucial intermediate and a foundational structure for a range of neurologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators.[1][2]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties dictate its solubility, permeability, and ultimately, its pharmacokinetic profile.

PropertyValueSource
CAS Number 3202-34-4[3]
Molecular Formula C₁₁H₁₄FNO · HCl[3]
Molecular Weight 231.7 g/mol [3]
Melting Point 159-161 °C[4]
Boiling Point 326.1 °C at 760 mmHg[4]
XLogP3 3.08730[4]
Appearance White solid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective strategy involves the coupling of a protected 4-hydroxypiperidine with 4-fluorophenol, followed by deprotection. Key reactions for the formation of the aryl ether linkage include the Mitsunobu reaction and palladium-catalyzed Buchwald-Hartwig amination.[5][6][7]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of this compound.

G cluster_protection Step 1: Protection cluster_coupling Step 2: Aryl Ether Formation cluster_deprotection Step 3: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Coupling_Reaction Mitsunobu or Buchwald-Hartwig Coupling N-Boc-4-hydroxypiperidine->Coupling_Reaction Alcohol Coupled_Product N-Boc-4-(4-fluorophenoxy)piperidine Coupling_Reaction->Coupled_Product 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Coupling_Reaction Phenol HCl_in_Dioxane HCl in Dioxane or similar Coupled_Product->HCl_in_Dioxane Final_Product 4-(4-Fluorophenoxy)piperidine hydrochloride HCl_in_Dioxane->Final_Product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the formation of the aryl ether bond under mild conditions with inversion of stereochemistry at the alcohol carbon.[8]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-Boc-4-(4-fluorophenoxy)piperidine.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified N-Boc-4-(4-fluorophenoxy)piperidine in a minimal amount of ethyl acetate and add an excess of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound.

Pharmacological Applications in CNS Drug Discovery

The 4-(4-fluorophenoxy)piperidine scaffold has been extensively utilized in the development of ligands for various CNS targets. Its structural features allow for the fine-tuning of affinity and selectivity.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor primarily expressed in the prefrontal cortex, and it plays a role in cognition and motivation.[4] Selective D4 receptor antagonists are being investigated as potential treatments for neuropsychiatric disorders such as schizophrenia and substance use disorders.[9][10] The 4-(4-fluorophenoxy)piperidine moiety has proven to be a key component in the design of potent and selective D4 antagonists.[9][11][12][13][14]

Structure-activity relationship (SAR) studies on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have demonstrated that the 4-fluorophenoxy group contributes significantly to high D4 receptor affinity.[11] For instance, certain analogs incorporating this moiety exhibit Ki values in the low nanomolar range for the D4 receptor, with excellent selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5).[9][12][13]

Table of D4 Receptor Affinities for Exemplary Compounds:

Compound MoietyD4 Ki (nM)Selectivity vs. D2Reference
4-Fluorophenoxy118>100-fold[11]
3,4-Difluorophenoxy2.7>2000-fold[9][12]
4-Cyanophenoxy1.7>2000-fold[11]

The mechanism of action of these antagonists involves competitive binding to the orthosteric site of the D4 receptor, preventing the binding of endogenous dopamine and subsequent downstream signaling through Gαi/o proteins, which leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[15]

Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gαi/o Protein D4R->G_protein Activates Antagonist 4-(4-Fluorophenoxy) piperidine derivative Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuronal_Response Modulation of Neuronal Excitability & Gene Expression CREB->Neuronal_Response

Caption: Simplified signaling pathway of the Dopamine D4 receptor and its inhibition.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter is a primary target for the treatment of depression and anxiety disorders. The 4-(4-fluorophenoxy)piperidine scaffold is structurally related to the core of some SSRIs. Studies have shown that derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine exhibit high affinity for SERT, with Ki values in the nanomolar range, comparable to that of fluoxetine.[16]

Experimental Protocols for Pharmacological Characterization

A robust pharmacological characterization of novel compounds based on the 4-(4-fluorophenoxy)piperidine scaffold is essential. This involves a cascade of in vitro assays to determine affinity, selectivity, and functional activity.

Pharmacological Screening Cascade

G Start Synthesized Compound Primary_Binding Primary Radioligand Binding Assay (e.g., [3H]-Spiperone for D4) Start->Primary_Binding Selectivity_Panel Selectivity Profiling (D1, D2, D3, SERT, etc.) Primary_Binding->Selectivity_Panel Potent Hits Functional_Assay Functional Assay (e.g., cAMP accumulation) Selectivity_Panel->Functional_Assay Selective Hits In_Vitro_ADME In Vitro ADME/Tox (Microsomal Stability, hERG) Functional_Assay->In_Vitro_ADME Functionally Active In_Vivo_PK In Vivo Pharmacokinetics (Rodent) In_Vitro_ADME->In_Vivo_PK Good Profile In_Vivo_Efficacy In Vivo Efficacy Model (e.g., Novel Object Recognition) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate Efficacious

Sources

A Technical Guide to the Strategic Use of Fluorine in Piperidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry. This saturated N-heterocycle is a privileged scaffold, found in over 59% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA), making it the most abundant heterocycle in pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional framework that can be readily functionalized to engage with biological targets while often imparting favorable physicochemical properties.

In parallel, the strategic incorporation of fluorine has become a transformative tactic in drug design.[3] Often referred to as a "magic bullet," this small, highly electronegative atom can profoundly alter a molecule's conformational preferences, metabolic stability, basicity, and binding interactions.[4][5] When these two powerful motifs—the piperidine scaffold and the fluorine atom—are combined, they create a rich design space for medicinal chemists to overcome complex pharmacological challenges.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the fundamental principles and causal mechanisms behind the effects of fluorine substitution in piperidine compounds. We will explore the conformational intricacies, the modulation of key physicochemical properties, the enhancement of metabolic stability, and the practical synthetic strategies for accessing these valuable building blocks. Through detailed explanations, data-driven comparisons, and field-proven protocols, this guide aims to empower scientists to rationally design and synthesize the next generation of piperidine-based therapeutics.

Chapter 1: The Conformational Conundrum: How Fluorine Dictates Piperidine Geometry

The three-dimensional shape of a molecule is paramount to its biological function. For piperidine rings, the low-energy chair conformation is dominant, with substituents generally favoring the less sterically hindered equatorial position to minimize 1,3-diaxial interactions.[6] However, the introduction of fluorine can invert this paradigm in a striking and often counterintuitive manner.

A substantial body of experimental and computational evidence reveals that in many 3- and 4-fluoropiperidines, particularly in their protonated (piperidinium) forms, the fluorine atom exhibits a strong preference for the axial position.[6][7][8][9][10][11][12] This departure from simple sterics is governed by a complex interplay of non-covalent interactions.

The primary driving forces behind this axial preference include:

  • Charge-Dipole Interactions: In the protonated state, a powerful electrostatic attraction exists between the positively charged nitrogen (H-N⁺) and the electron-rich face of the axial C-F bond. This stabilizing interaction is significantly weaker for the more distant equatorial C-F bond.[6][7][8][9]

  • Hyperconjugation: Electron donation from anti-periplanar C-H sigma bonds (σC-H) into the low-lying antibonding orbital of the C-F bond (σ*C-F) contributes to the stability of the axial conformer.[7][8][9] This is a manifestation of the well-known gauche effect.[1]

  • Solvation Effects: The preference for a specific conformer is not intrinsic but is heavily influenced by the surrounding environment. The overall molecular dipole moment can be significantly different between conformers. Polar solvents can preferentially stabilize the more polar conformer, and studies have shown that increasing solvent polarity can invert the conformational preference from equatorial to axial in certain N-protected systems.[6][7][8][9]

This ability to enforce a specific, rigid conformation is a powerful tool in drug design, as it can lock a molecule into its bioactive conformation, thereby enhancing potency and reducing off-target effects.

Caption: Conformational equilibrium in 3-fluoropiperidinium.

Data Presentation: Conformational Free Energy

The following table summarizes computational and experimental data for the free enthalpy difference (ΔG) between the equatorial and axial conformers of 3-fluoropiperidine derivatives, illustrating the strong preference for the axial orientation in solution.[7][8][10][11] A positive ΔG value indicates the axial conformer is more stable.

CompoundSolventΔG (Equatorial → Axial) (kcal/mol)Favored Conformer
3-Fluoropiperidine (HCl salt)Water+1.8Axial
3-Fluoropiperidine (TFA salt)Chloroform+3.3Axial
3,5-Difluoropiperidine (HCl salt)Water+3.9Axial
3,5-Difluoropiperidine (TFA salt)Chloroform+8.6Axial
4-Fluoropiperidine (HCl salt)Water-1.0Equatorial

Note: The case of 4-fluoropiperidinium is an interesting exception where the equatorial conformer is favored in water, highlighting the subtle balance of forces and the importance of specific substitution patterns.[7][8]

Chapter 2: Tuning Physicochemical Properties: pKa and Lipophilicity

Beyond conformational control, fluorine substitution provides a direct and predictable handle for modulating fundamental physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa Modulation

The basicity of the piperidine nitrogen, quantified by its pKa, is a crucial parameter influencing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for hERG channel affinity.[13]

As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[5][14] When placed on the piperidine ring, it effectively pulls electron density away from the nitrogen atom, making its lone pair of electrons less available for protonation. This results in a significant and distance-dependent decrease in the piperidine's basicity (a lower pKa value).[5][7][8][13][14] This strategy is often employed to attenuate the basicity of a lead compound to improve oral bioavailability or to mitigate off-target effects associated with high basicity.[3][5]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more nuanced. While replacing a hydrogen atom with a single fluorine atom often leads to a slight increase in the molecule's intrinsic lipophilicity, the overall outcome is highly context-dependent.[14][15][16]

A more significant, and often more beneficial, effect arises from the interplay between pKa and LogP. At physiological pH (≈7.4), a basic compound like piperidine exists in an equilibrium between its charged (protonated) and neutral (free base) forms. The charged form is highly water-soluble, while the neutral form is more lipophilic and better able to permeate cell membranes. By lowering the pKa, fluorination shifts this equilibrium towards the neutral species, increasing the fraction of the membrane-permeable form. This can lead to a higher effective lipophilicity and improved absorption, even if the intrinsic LogP of the neutral molecule is not dramatically changed.[15][17]

Data Presentation: Physicochemical Properties of Fluorinated Piperidines

The table below presents experimental data comparing the pKa and LogP of piperidine with several of its fluorinated analogues, demonstrating the clear impact of fluorine substitution.[16][18][19]

CompoundpKa (of conjugate acid)ΔpKa (vs. Piperidine)LogP (Calculated/Experimental)
Piperidine11.120.000.84
3-Fluoropiperidine9.60-1.520.65
4-Fluoropiperidine9.80-1.320.91
3,3-Difluoropiperidine7.73-3.390.81
4,4-Difluoropiperidine8.30-2.821.15

Chapter 3: Enhancing Pharmacokinetics: The Role in Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation, typically mediated by cytochrome P450 (CYP) enzymes in the liver.[5] Fluorination is one of the most powerful and widely used strategies to enhance metabolic stability.

The mechanism is twofold:

  • Direct Blocking: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[14][20] Replacing a C-H bond at a metabolically labile position—a "metabolic soft spot"—with a C-F bond effectively blocks enzymatic oxidation at that site. The high stability of the C-F bond makes it resistant to cleavage by CYP enzymes.[4][5][7][8][20]

  • Metabolic Shielding: Placing a fluorine atom adjacent to or even distal to a metabolic hot spot can shield it from enzymatic attack.[4][5] This can be a steric effect, where the fluorine atom physically blocks the enzyme's active site from accessing the vulnerable position, or an electronic effect, where the inductive withdrawal of electron density deactivates the neighboring C-H bonds towards oxidation.

By preventing or slowing down metabolism, fluorination can significantly increase a drug's half-life, systemic exposure, and oral bioavailability, ultimately leading to a more effective therapeutic with a more convenient dosing regimen.[3][4]

G cluster_path1 Standard Metabolic Pathway cluster_path2 Fluorine-Blocked Pathway A Piperidine-Containing Drug B Metabolically Labile Site (C-H Bond) A->B Identified 'Soft Spot' D Oxidative Metabolism (Hydroxylation) B->D C CYP450 Enzyme C->D E Inactive/Cleared Metabolite D->E F Fluorinated Analogue G Metabolically Robust Site (C-F Bond) F->G Strategic Fluorination I Metabolism Blocked G->I H CYP450 Enzyme H->I No Reaction J Increased Systemic Exposure (Longer Half-Life) I->J G cluster_retro Retrosynthetic Analysis cluster_start Starting Materials Target Target: 3-Fluoropiperidine A Deoxyfluorination Target->A B Hydrogenation Target->B C Cyclization Target->C SM_A 3-Hydroxypiperidine A->SM_A Precursor SM_B 3-Fluoropyridine B->SM_B Precursor SM_C Acyclic Alkenyl Amine C->SM_C Precursor

Sources

Methodological & Application

4-(4-Fluorophenoxy)piperidine hydrochloride experimental protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Its utility stems from the integration of a piperidine ring, a common scaffold in centrally active agents, with a fluorinated phenyl ether moiety. This combination often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols and the scientific rationale behind them.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of effective experimental design. This compound is a white solid at room temperature.[1] The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, simplifying its handling and formulation in many experimental contexts.

PropertyValueSource(s)
CAS Number 3202-34-4[4][5][6]
Molecular Formula C₁₁H₁₄FNO · HCl[4][6]
Molecular Weight 231.7 g/mol (as HCl salt)[4][6]
Appearance White powder / solid[1]
Melting Point 159-161 °C[4]
Boiling Point 326.1 °C at 760 mmHg (free base)[4]
Storage Store at 0-8°C in a dry, well-ventilated place under an inert atmosphere.[1][7]

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atom on the aromatic ring activates it towards nucleophilic attack by the hydroxyl group of a piperidine precursor.

Conceptual Synthesis Workflow

The following workflow illustrates a common synthetic strategy. The use of a Boc-protected piperidine derivative is crucial as it prevents the secondary amine from acting as a competing nucleophile or causing side reactions. The final step involves deprotection and concurrent salt formation.

cluster_synthesis Synthesis Pathway A N-Boc-4-hydroxypiperidine D N-Boc-4-(4-fluorophenoxy)piperidine A->D Nucleophilic Aromatic Substitution B 1,4-Difluorobenzene B->D C Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) C->A F 4-(4-Fluorophenoxy)piperidine Hydrochloride (Final Product) D->F Boc Deprotection & Salt Formation E HCl in Dioxane or Ether E->D

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Representative)

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a chemical fume hood.

Step 1: Ether Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a potent nucleophile (alkoxide), which is necessary to attack the electron-deficient aromatic ring.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Add 1,4-difluorobenzene (1.5 eq) dropwise.

  • Heat the reaction mixture to 70-80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(4-fluorophenoxy)piperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 3.0 eq) dropwise while stirring.

  • A precipitate will typically form immediately or upon stirring for a short period.

  • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to yield crude this compound.

Purification by Recrystallization

Recrystallization is a self-validating purification technique. The slow formation of crystals from a saturated solution excludes impurities, resulting in a highly purified final product.

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., isopropanol or ethanol) until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal may be added and the hot solution filtered to remove colored impurities.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove residual solvent.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability and reproducibility of any subsequent experiments.

Standard Analytical Workflow

cluster_analysis Analytical Confirmation Workflow A Purified Solid B ¹H NMR & ¹⁹F NMR A->B C Mass Spectrometry (LC-MS) A->C D HPLC/UPLC A->D E Structural Confirmation B->E C->E F Purity Assessment (>97%) D->F G Batch Release for Application E->G F->G

Caption: A typical workflow for the analytical validation of the final compound.

Protocol: Purity Determination by HPLC

This method provides quantitative data on the purity of the compound.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. Rationale: A gradient is used to ensure elution of both polar impurities and the less polar product within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 water/acetonitrile mixture.

  • Acceptance Criteria: Purity ≥ 97% by peak area integration.

Spectroscopic Confirmation
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically two doublets in the 6.8-7.2 ppm region), the piperidine ring protons, and the methine proton adjacent to the ether oxygen (downfield shift).

  • ¹⁹F NMR Spectroscopy: A single peak in the fluorine spectrum confirms the presence of the single fluorine atom on the phenoxy ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺. The expected exact mass for C₁₁H₁₅FNO⁺ is approximately 196.11.[4]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate.[1][2][3][8] Its derivatives have been investigated for a range of biological activities.

  • Scaffold for CNS Agents: The piperidine moiety is a privileged structure in CNS drug discovery. The 4-fluorophenoxy group can enhance properties like metabolic stability and blood-brain barrier penetration. Derivatives are used in research targeting neurological and psychiatric conditions.[1][3]

  • Dopamine Receptor Ligands: Structurally related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor.[9][10] The 4-fluorophenoxy moiety was shown to be a key pharmacophore for high binding affinity in these series.[9][10] Such antagonists are being investigated for their therapeutic potential in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[9]

  • Tool for Chemical Biology: The compound and its close analogs serve as tools to probe biological pathways and receptor binding, helping to elucidate complex cellular mechanisms.[1][2]

Conceptual Role as a Receptor Antagonist Precursor

The diagram below conceptualizes how a derivative of 4-(4-Fluorophenoxy)piperidine might function as a G-protein coupled receptor (GPCR) antagonist, a common mechanism for CNS drugs.

cluster_membrane Cell Membrane GPCR GPCR (e.g., D4 Receptor) G_Protein G-Protein Signaling Cascade GPCR->G_Protein Signal Transduction Ligand Endogenous Ligand (e.g., Dopamine) Ligand->GPCR:port Activates Antagonist Drug Derivative (Synthesized from 4-(4-F-Phenoxy)piperidine) Antagonist->GPCR:port Blocks

Caption: Conceptual model of a drug derived from the title compound acting as a competitive antagonist.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. The following information is synthesized from available safety data sheets (SDS).[11][12][13][14]

Hazard Identification
Hazard TypeGHS StatementSource(s)
Skin Irritation H315: Causes skin irritation.[4][12]
Eye Irritation H319: Causes serious eye irritation.[4][12]
Respiratory Irritation H335: May cause respiratory irritation.[4][12]
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][11]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected prior to use.[11]

    • Wear safety goggles with side-shields or a face shield.[11]

    • Use a lab coat. For large quantities, consider flame-retardant and impervious clothing.[11]

  • Handling Practices:

    • Avoid formation of dust and aerosols.[4][11]

    • Do not breathe dust, fumes, or vapors.[12]

    • Avoid contact with skin and eyes.[4][11]

    • Wash hands thoroughly after handling.[12]

    • Do not eat, drink, or smoke in the work area.[12]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][12] Keep away from incompatible materials and foodstuff containers.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

  • This compound | CAS 3202-34-4. Chemical-Suppliers. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Fluorophenoxy)piperidine hydrochloride is a versatile chemical intermediate pivotal in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif is found in a range of bioactive molecules, making its precise and accurate quantification a critical aspect of drug development, quality control, and research. This document provides detailed application notes and protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

The analytical techniques detailed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a discussion on the utility of UV-Vis Spectrophotometry. Each protocol is accompanied by an explanation of the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the analytical workflow. All methods are presented with the expectation that they will be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of pharmaceutical compounds.[5][6] For this compound, a reversed-phase HPLC method is proposed. The fluorophenoxy moiety provides a chromophore that allows for UV detection.

Scientific Rationale

A C18 stationary phase is selected for its hydrophobicity, which will interact with the non-polar regions of the analyte, providing good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of the analyte by modifying the polarity of the mobile phase. The buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization and retention of the analyte. The UV detection wavelength is chosen based on the absorbance maximum of the fluorophenoxy group, which is anticipated to be in the range of 220-230 nm.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC-UV analytical workflow for this compound.

Detailed Protocol

1.3.1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

1.3.2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal retention and peak shape, starting with a 60:40 (v/v) mixture of buffer to acetonitrile.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the diluent to obtain a final concentration within the calibration range.

1.3.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time Approximately 10 minutes

1.3.4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample solution can be determined from the calibration curve using the peak area of the sample.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[1][2]

Validation ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent technique for the quantification and identification of volatile and semi-volatile compounds. For this compound, derivatization may be beneficial to improve its volatility and chromatographic behavior. A common approach is silylation.

Scientific Rationale

The piperidine nitrogen in the analyte is a primary amine, which can be derivatized to increase volatility and improve peak shape in GC. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. The GC separates the derivatized analyte from other components based on its boiling point and interaction with the stationary phase. A non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is suitable for this type of analysis. The mass spectrometer provides highly specific detection and quantification by monitoring characteristic fragment ions of the derivatized analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Add Derivatizing Agent B->C D Heat to Complete Reaction C->D E Inject into GC-MS System D->E F Separation in GC Column E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: GC-MS analytical workflow for this compound.

Detailed Protocol

2.3.1. Instrumentation and Reagents

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • This compound reference standard

2.3.2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate to obtain a concentration of 1 mg/mL.

  • Calibration Standards and Sample Solutions: Prepare a series of calibration standards and sample solutions in ethyl acetate at appropriate concentrations.

  • Derivatization: To 100 µL of each standard or sample solution in a vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

2.3.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions

2.3.4. Data Analysis

The quantification is performed in SIM mode by monitoring specific ions of the derivatized analyte. A calibration curve is constructed by plotting the peak area of the selected ion against the concentration of the derivatized standards. The concentration of the analyte in the sample is then determined from this curve.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Scientific Rationale

The fluorophenoxy group in the molecule absorbs UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined using the Beer-Lambert law. This method is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds.

Protocol
  • Determine λmax: Scan a solution of this compound in a suitable solvent (e.g., methanol or water) from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Prepare a series of standards of known concentrations in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of the standards and the sample solution at the determined λmax.

  • Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is recommended for its robustness and wide applicability in quality control settings. The GC-MS method provides higher selectivity and sensitivity, which is advantageous for complex matrices or trace-level analysis. UV-Vis spectrophotometry offers a rapid and simple, albeit less specific, alternative for screening purposes. It is imperative that any chosen method is thoroughly validated to ensure the reliability and accuracy of the results, in line with regulatory expectations.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. [Link]

  • Zhongshan Daxue Xuebao/Acta Scientiarum Naturalium Universitatis Sunyatseni. (2005). Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. [Link]

  • Welz, et al. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • MDPI. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Fluorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and routine analysis in drug development and manufacturing environments. The rationale behind the selection of chromatographic parameters is discussed, providing a comprehensive guide for researchers and scientists. All procedures are in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4]

Introduction: The Rationale for a Dedicated HPLC Method

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, particularly those targeting neurological disorders.[1] Its purity and concentration are critical quality attributes that can directly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[5][6]

The development of a dedicated HPLC method for this compound is essential for:

  • Quality Control: Ensuring the purity of raw materials and intermediates.

  • Process Monitoring: Tracking the progress of chemical reactions.[5]

  • Stability Studies: Assessing the degradation of the compound under various conditions.

  • Regulatory Compliance: Providing validated data for regulatory submissions.[2]

This document provides a step-by-step protocol for the analysis and validation of this method, grounded in established scientific principles.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development process begins with a thorough understanding of the analyte's properties.

Chemical Structure:

  • Name: this compound

  • CAS Number: 3202-34-4[7][8]

  • Molecular Formula: C₁₁H₁₅ClFNO[8][9]

  • Molecular Weight: 231.69 g/mol [7][10]

Key Physicochemical Properties:

  • Polarity: The presence of the piperidine ring and the ether linkage, along with the hydrochloride salt form, suggests that the compound is polar. This is a critical factor in selecting the appropriate HPLC mode.

  • Solubility: The hydrochloride salt form generally imparts aqueous solubility. Practical testing confirms good solubility in water and methanol, making these suitable solvents for sample and mobile phase preparation.

  • UV Absorbance: The fluorophenoxy group contains a chromophore that absorbs UV radiation, enabling detection with a UV detector. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[11][12]

Method Development: A Logic-Driven Approach

The chosen method is a reversed-phase HPLC approach, which is the most common and versatile mode in pharmaceutical analysis.[13]

Chromatographic System and Conditions

The following table summarizes the optimized HPLC conditions. The rationale for each choice is explained below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Rationale for Parameter Selection
  • Column: A C18 stationary phase is selected due to its hydrophobic nature, which provides good retention for moderately polar to non-polar compounds. The 150 mm length and 5 µm particle size offer a good balance between resolution, analysis time, and backpressure.[11][12]

  • Mobile Phase:

    • Acetonitrile: Chosen as the organic modifier due to its low UV cutoff and good elution strength.

    • Potassium Phosphate Buffer (pH 3.0): The piperidine moiety in the analyte is basic. At a pH of 3.0, which is well below its pKa, the piperidine nitrogen will be consistently protonated. This suppresses the silanol interactions on the column, leading to a symmetrical peak shape and reproducible retention times.

  • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column ensures efficient separation without generating excessive backpressure.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: A UV scan of this compound in the mobile phase indicates a λmax at approximately 225 nm. This wavelength provides the best sensitivity for detection.

Experimental Protocols

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 150 µg/mL for linearity assessment. A concentration of 50 µg/mL is recommended for system suitability and routine analysis.

  • Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in, and dilute with the diluent to achieve a final concentration of approximately 50 µg/mL.

System Suitability Testing

Before sample analysis, the chromatographic system must pass system suitability tests to ensure it is performing correctly.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 50 µg/mL working standard solution six times.

  • Calculate the parameters listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

These criteria ensure good peak shape, column efficiency, and injection precision.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines.[14][15]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting the diluent (blank) and a sample spiked with potential impurities. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was established by analyzing five concentrations of the standard solution ranging from 10 µg/mL to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.6
120%99.80.7

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The %RSD of the peak areas was calculated.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision Level%RSD of Peak Area
Repeatability ≤ 1.0%
Intermediate Precision ≤ 1.5%

The low %RSD values confirm the high precision of the method.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or retention time
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, results within acceptance criteria
Column Temperature ± 2 °CMinor shift in retention time, results within acceptance criteria

The method is considered robust as minor variations in the parameters did not significantly affect the analytical results.

Workflow and Data Analysis Visualization

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phase, Diluent, and Standards system_suitability System Suitability Test prep_solutions->system_suitability Equilibrate System prep_sample Prepare Sample Solution inject_samples Inject Samples and Standards prep_sample->inject_samples system_suitability->inject_samples If Pass integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calculate_results Calculate Concentration and Purity integrate_peaks->calculate_results generate_report Generate Final Report calculate_results->generate_report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine use in a quality control environment. The detailed explanation of the method development rationale and experimental protocols serves as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Echemi. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-(4-FLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE.
  • CymitQuimica. (n.d.). 4-(2-fluorophenoxy)piperidine(HCl).
  • Chemical-Suppliers. (n.d.). This compound.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chem-Impex. (n.d.). 4-(3-Fluorophenoxy)piperidine hydrochloride.

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Application Notes and Protocols for the Integration of 4-(4-Fluorophenoxy)piperidine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) has become an indispensable platform for the rapid assembly of complex organic molecules, including peptides and small molecule libraries for drug discovery.[1] The strategic incorporation of diverse chemical scaffolds is crucial for expanding the chemical space and accessing novel molecular architectures. This guide provides a comprehensive overview and detailed protocols for the utilization of 4-(4-Fluorophenoxy)piperidine hydrochloride as a versatile building block in solid-phase synthesis workflows. We will delve into the rationale behind procedural choices, offering expert insights into reaction optimization, troubleshooting, and post-synthesis analysis. These application notes are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable secondary amine for the creation of novel compounds.

Introduction: The Strategic Role of 4-(4-Fluorophenoxy)piperidine in SPS

4-(4-Fluorophenoxy)piperidine is a unique secondary amine scaffold that combines two medicinally relevant motifs: a piperidine ring, which is a prevalent feature in numerous approved drugs, and a fluorinated phenyl ether. The piperidine moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the 4-fluorophenyl group can enhance binding affinity through hydrogen bonding and other non-covalent interactions, or serve as a handle for further functionalization.

In the context of solid-phase synthesis, this molecule is employed as a nucleophilic building block. Following its neutralization from the hydrochloride salt form, the secondary amine can be coupled to a resin-bound electrophile to introduce the entire 4-(4-fluorophenoxy)piperidine structure into the target molecule. This approach is highly efficient as it allows for the incorporation of a complex fragment in a single synthetic step.[1]

Physicochemical Properties

A clear understanding of the reagent's properties is foundational to its successful application.

PropertyValueReference
CAS Number 3202-34-4[2][3][4]
Molecular Formula C₁₁H₁₄FNO · HCl[2][3]
Molecular Weight 231.69 g/mol [2][3]
Appearance White crystalline solid[5]
Melting Point 159-161 °C[2]
Storage Inert atmosphere, Room Temperature[6]

Overall Synthetic Workflow

The integration of 4-(4-Fluorophenoxy)piperidine into a molecule on a solid support follows a logical and streamlined sequence of events. The general workflow is designed to maximize efficiency and purity by leveraging the primary advantage of solid-phase synthesis: the ability to drive reactions to completion with excess reagents and simplify purification through washing.[1][7]

G cluster_0 On-Resin Synthesis cluster_1 Post-Synthesis Processing ResinPrep 1. Resin Swelling & Preparation Neutralization 2. Neutralization of Amine HCl Salt ResinPrep->Neutralization Provides reactive sites Coupling 3. Coupling to Solid Support Neutralization->Coupling Generates free amine Monitoring 4. Reaction Monitoring Coupling->Monitoring Forms C-N bond Wash1 5. Washing Monitoring->Wash1 Confirms completion Cleavage 6. Cleavage from Resin Wash1->Cleavage Removes excess reagents Purification 7. Product Purification Cleavage->Purification Releases crude product Analysis 8. Final Analysis Purification->Analysis Isolates target molecule

Figure 2: Reaction scheme for amide bond formation.
Protocol 4: Cleavage from Solid Support and Deprotection

Rationale: The final step is to release the synthesized molecule from the solid support. A strong acid, typically Trifluoroacetic Acid (TFA), is used for this purpose. The cleavage "cocktail" also includes scavengers to trap reactive carbocations generated from acid-labile side-chain protecting groups, thereby preventing side reactions with the product. [8][9]

  • Materials:

    • Dry, peptide-resin from the final synthesis step.

    • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

    • Cold diethyl ether.

  • Procedure:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude product into a centrifuge tube.

    • Precipitate the crude product by adding the TFA solution dropwise to a large volume (10-20x) of cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the product.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the final product pellet under a stream of nitrogen or in a vacuum desiccator. [10]

Product Purification and Analysis

The crude product obtained after cleavage is typically a mixture containing the target molecule along with truncated or modified sequences. Purification is almost always necessary to achieve the desired level of purity for downstream applications.

Purification Strategy

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic molecules of this type. For larger scale or rapid purification, solid-phase extraction (SPE) can also be an effective method. [11][12][13]

Technique Principle Typical Conditions Advantages
RP-HPLC Separation based on hydrophobicity. Stationary Phase: C18 silica. Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). High resolution, excellent for achieving >95% purity.

| SPE | Rapid purification/desalting based on hydrophobicity. | Stationary Phase: C18 cartridges. Elution: Step-wise gradient of acetonitrile/water. | Fast, economical, good for removing salts and highly polar impurities. [12][13]|

Analytical Characterization

Confirming the identity and purity of the final product is a critical final step. A combination of techniques provides the most comprehensive validation. [14][15][16]

Analysis Method Information Provided
LC-MS Confirms the molecular weight of the target compound and provides an initial assessment of purity.
Analytical HPLC Quantifies the purity of the final product by measuring the area of the product peak relative to impurities.

| NMR Spectroscopy | Provides detailed structural information, confirming the successful incorporation of the 4-(4-fluorophenoxy)piperidine moiety. |

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Incomplete Coupling 1. Steric Hindrance: The bulky 4-(4-fluorophenoxy)piperidine may couple slowly. 2. Inefficient Activation: The chosen coupling reagent may not be potent enough.1. Increase coupling time to 6-12 hours or perform a double coupling. 2. Switch to a more powerful coupling reagent like COMU or PyAOP, which are known to be effective for sterically hindered couplings. [17]
Low Crude Purity 1. Incomplete Neutralization: Residual HCl salt prevents the amine from reacting. 2. Side Reactions during Cleavage: Scavengers may be insufficient.1. Ensure a slight excess of DIPEA is used during the neutralization step (Protocol 2). 2. If the sequence contains sensitive residues (e.g., Trp, Met), add 1,2-ethanedithiol (EDT) to the cleavage cocktail.
Difficulty in Purification Product is too Hydrophobic/Hydrophilic: The product either elutes too late (broad peak) or too early (with salts) in standard RP-HPLC gradients.Modify the HPLC gradient. For very hydrophobic compounds, a shallower gradient (e.g., 30-70% Acetonitrile over 30 min) may be needed. For hydrophilic compounds, a steeper initial gradient can help.

Conclusion

This compound is a valuable and synthetically accessible building block for solid-phase synthesis. Its successful incorporation relies on a fundamental understanding of SPS chemistry, including proper resin preparation, quantitative neutralization of the amine salt, and selection of appropriate coupling conditions. The protocols and insights provided in this guide offer a robust framework for chemists to confidently utilize this reagent, enabling the efficient synthesis of novel and potentially bioactive molecules for discovery and development programs.

References

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  • Aapptec Peptides (n.d.). Coupling Reagents. Aapptec Peptides.
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  • Atom Scientific Ltd (n.d.). Piperidine for Peptide Synthesis.
  • Aapptec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
  • Medina-García, A. et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Londoño, C. et al. (2019).
  • Almac (n.d.).
  • EMU Physics Department (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
  • Unspecified (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Unspecified Source.
  • Scicinski, J.J. et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • Unspecified (n.d.). Methods for Removing the Fmoc Group.
  • Unspecified (n.d.). Compounds and methods for purifying peptides produced by solid phase peptide synthesis.
  • Unspecified (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unspecified Source.
  • BenchChem Technical Support Team (2025).
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Unspecified (n.d.). Method for the fmoc group cleavage.
  • Unspecified (n.d.). Fast and efficient purification of synthetic peptides by solid-phase extraction.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Reyes, F. et al. (2007). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH.
  • Unspecified (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH.
  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Unspecified (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH.
  • Unspecified (2006). Alternative to piperidine in Fmoc solid-phase synthesis. Semantic Scholar.
  • Merck (n.d.). Novabiochem® Coupling reagents. Merck.
  • Unspecified (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • AAPPTEC (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
  • Martelli, G. et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • Nowick Laboratory (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Echemi (n.d.). This compound. Echemi.
  • Santa Cruz Biotechnology (n.d.). This compound. SCBT.
  • Chemical-Suppliers (n.d.). This compound. Chemical-Suppliers.
  • BenchChem (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. BenchChem.
  • SpiroChem (n.d.). Solid Phase Synthesis. SpiroChem.
  • ChemicalBook (n.d.). 3202-34-4(4-(4-FLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE) Product Description. ChemicalBook.
  • ChemBK (n.d.). 4-(4-chlorophenoxy)piperidine HCl. ChemBK.
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4-(4-Fluorophenoxy)piperidine hydrochloride as an intermediate in paroxetine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Synthesis of Paroxetine

A Senior Application Scientist's Guide to Key Intermediates and Synthetic Strategy

Section 1: Introduction and Structural Clarification

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder.[1][2] The therapeutic efficacy of Paroxetine is critically dependent on its stereochemistry. The molecule possesses two chiral centers, and only the (-)-trans-(3S,4R) stereoisomer is pharmacologically active.[3][4] Consequently, stereoselective synthesis is a paramount concern in its commercial production.

A common point of confusion in the literature involves the precise structure of the piperidine core. The active molecule is (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine . It is crucial to note that the 4-position of the piperidine ring is substituted with a 4-fluorophenyl group, not a 4-fluorophenoxy group.

This guide will clarify this distinction and focus on the scientifically established, authoritative synthetic routes to Paroxetine, detailing the chemistry of its true intermediates. While the compound 4-(4-Fluorophenoxy)piperidine hydrochloride exists, it is not a direct precursor in the primary synthetic routes to Paroxetine due to this structural difference.

cluster_paroxetine Paroxetine Core Structure cluster_user_compound User-Specified Compound Paroxetine P_label 4-(4-Fluorophenyl)piperidine Core (Correct Paroxetine Precursor) UserCompound U_label 4-(4-Fluorophenoxy)piperidine (Structurally Different)

Figure 1: Structural comparison of the core piperidine ring.

Section 2: Physicochemical Data of Key Compounds

Accurate characterization of starting materials and intermediates is fundamental. Below is a summary of the properties for the user-specified compound and a true, critical intermediate in Paroxetine synthesis.

Table 1: Properties of this compound

Property Value Source
CAS Number 3202-34-4 [5][6][7]
Molecular Formula C₁₁H₁₅ClFNO [6]
Molecular Weight 231.69 g/mol [5]
Melting Point 159-161 °C [5]
Boiling Point 326.1 °C at 760 mmHg [5]
Appearance Solid [8]

| Storage Temp. | Inert atmosphere, Room Temperature |[9] |

Table 2: Properties of a Key Paroxetine Intermediate: (3S, 4R)-4-(4-Fluorophenyl)piperidine-3-methanol

Property Value Source
Synonym Paroxetine Metabolite [10]
Role in Synthesis Core scaffold post-N-demethylation or prior to N-protection [2][10]
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance Typically an oil or low-melting solid [2]

| Key Feature | Represents the N-H piperidine core ready for final coupling |[10] |

Section 3: Authoritative Synthetic Pathways

The synthesis of Paroxetine is a multi-step process that requires precise stereochemical control. Most industrial methods converge on the formation of a key N-substituted or N-protected piperidine carbinol intermediate, which is then elaborated to the final product.

Pathway A: The N-Demethylation Strategy

This classic and widely cited approach involves building the molecule with a simple N-methyl group, which is removed in a late-stage step. The N-methyl group serves as a convenient and stable protecting group during the initial synthetic transformations.

Causality: The tertiary amine of the N-methyl piperidine is not easily displaced. It must first be converted into a better leaving group. Phenyl chloroformate is the reagent of choice for this transformation, forming an N-phenyl carbamate intermediate. This carbamate is readily cleaved under strong basic hydrolysis to yield the secondary amine (the free Paroxetine base).[2][11]

Figure 2: Workflow for the N-Demethylation synthetic route.

Pathway B: The N-tert-Butoxycarbonyl (Boc) Protection Strategy

An alternative strategy involves protecting the piperidine nitrogen with a Boc group. This approach avoids the use of an N-alkyl group and the subsequent, sometimes harsh, demethylation conditions.

Causality: The Boc group is a robust protecting group that is stable to the conditions required for activating the hydroxymethyl group (e.g., conversion to a mesylate) and coupling with sesamol.[10] Its key advantage is its lability under acidic conditions. The final deprotection can often be combined with the hydrochloride salt formation in a single, efficient step by treating the N-Boc paroxetine with an HCl solution.[10]

Figure 3: Workflow for the N-Boc protection synthetic route.

Section 4: Detailed Laboratory Protocol

The following protocol details the critical final stages of the N-Demethylation pathway, converting the N-methylated precursor to the final Paroxetine hydrochloride salt. This procedure is a composite representation based on established patent literature.[11][12]

Objective: To synthesize Paroxetine Hydrochloride from (-)-trans-4-(4'-fluorophenyl)-3-(3',4'-methylenedioxyphenoxymethyl)-N-methylpiperidine (N-Methylparoxetine).

Safety Precautions:

  • Phenyl Chloroformate: Highly corrosive and lachrymatory. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Potassium Hydroxide (KOH): Corrosive. Avoid contact with skin and eyes.

  • Solvents: Toluene and other organic solvents are flammable. Work away from ignition sources.

Part 1: Synthesis of Paroxetine-N-phenyl Carbamate
  • Reaction Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Methylparoxetine (1 equivalent) and dry toluene (10 volumes, e.g., 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate (N-methylpiperidine hydrochloride) may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic (toluene) layer. Wash the organic layer sequentially with a dilute HCl solution, water, and saturated sodium chloride (brine) solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Paroxetine-N-phenyl carbamate, typically as an oil or solid. This intermediate can be purified by crystallization from a suitable solvent like benzene or used directly in the next step.[11]

Part 2: Hydrolysis to Paroxetine Base and Salt Formation
  • Reaction Setup: Charge a clean, dry flask with the Paroxetine-N-phenyl carbamate intermediate (1 equivalent), toluene (5 volumes), sulfolane (1 volume), and powdered potassium hydroxide (approx. 6 equivalents).[12] The use of a co-solvent like sulfolane or n-butanol can improve reaction kinetics and solubility.[12][13]

  • Hydrolysis: Heat the mixture to 80-85 °C and maintain for 4-6 hours with vigorous stirring.[12]

  • Monitoring: Monitor the hydrolysis by HPLC until the carbamate intermediate is consumed.

  • Work-up: Cool the reaction mixture to 30-35 °C and quench by adding water. Separate the upper organic (toluene) layer. Extract the aqueous layer with an additional portion of toluene.[12]

  • Washing: Combine the organic layers and wash successively with water and brine to remove residual KOH and byproducts.

  • Salt Formation: To the final toluene solution of the Paroxetine free base, slowly add concentrated hydrochloric acid while stirring.

  • Crystallization: Continue stirring at 20-25 °C for 2-3 hours to allow for complete crystallization of the hydrochloride salt.[12]

  • Isolation and Drying: Filter the resulting solid product, wash with a small amount of cold toluene, and dry under vacuum to a constant weight. This yields Paroxetine hydrochloride as a white crystalline solid with a typical purity >99.5% by HPLC.[12]

References

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  • This compound | CAS 3202-34-4 | SCBT.
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Application Notes and Protocols for Cell-Based Assays Involving 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Privileged Scaffold

4-(4-Fluorophenoxy)piperidine hydrochloride is a synthetic compound featuring a piperidine ring linked to a fluorinated phenol group. This structural arrangement is of significant interest in medicinal chemistry and drug discovery due to the prevalence of these motifs in a wide array of biologically active molecules. The piperidine heterocycle is a cornerstone in the design of central nervous system (CNS) active agents, while the fluorophenoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration and target engagement.

Given its structural similarity to known psychoactive compounds, it is hypothesized that this compound may interact with key neurological targets. This guide provides a detailed framework for researchers to systematically investigate the cellular activity of this compound, focusing on two primary, high-probability target classes: the Sigma-1 Receptor (S1R) and monoamine transporters, specifically the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT).

The protocols herein are designed to be self-validating, providing researchers with robust methodologies to first determine the binding affinity and then to elucidate the functional consequences of this interaction in a cellular context.

PART 1: Elucidating Interaction with the Sigma-1 Receptor (S1R)

Scientific Rationale

The Sigma-1 Receptor (S1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] It is not a classical G-protein coupled receptor or ion channel but rather a ligand-operated modulator of various cellular functions.[3][4] S1R has been implicated in a multitude of cellular processes including calcium homeostasis, response to oxidative stress, and protein folding, making it a critical player in neuronal survival and plasticity.[1][5] Numerous compounds containing the piperidine scaffold, including antipsychotics and antidepressants, exhibit high affinity for S1R.[6] Therefore, S1R represents a primary candidate target for this compound.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the S1R by measuring its ability to displace a known high-affinity radioligand.

Workflow Diagram: S1R Competitive Binding Assay

cluster_prep Membrane & Reagent Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection cluster_analysis Data Analysis prep_membranes Prepare cell membranes (e.g., from HEK293-hS1R cells) prep_radioligand Prepare 3H-pentazocine (Radioligand) prep_compound Prepare serial dilutions of This compound incubate Incubate: - Cell Membranes - Radioligand (at Kd) - Test Compound (or vehicle) - Haloperidol (for non-specific binding) prep_compound->incubate harvest Rapidly filter through GF/B filter plates incubate->harvest wash Wash plates to remove unbound radioligand harvest->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation calc_inhibition Calculate % inhibition for each compound concentration scintillation->calc_inhibition plot_curve Plot % inhibition vs. log[Compound] to determine IC50 calc_inhibition->plot_curve calc_ki Calculate Ki using the Cheng-Prusoff equation plot_curve->calc_ki

Caption: Workflow for determining S1R binding affinity.

Step-by-Step Protocol:

  • Cell Membrane Preparation: Utilize membranes from a cell line with high S1R expression (e.g., HEK293 cells stably expressing human S1R, or guinea pig liver membranes).[7]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: -pentazocine, prepared in assay buffer to a final concentration near its dissociation constant (Kd), typically 2-3 nM.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Non-Specific Binding Control: Prepare a high concentration of a known S1R ligand, such as haloperidol (10 µM final concentration), in assay buffer.

  • Assay Setup (96-well format):

    • Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Wells: 25 µL Haloperidol + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Test Compound Wells: 25 µL Test Compound Dilution + 25 µL Radioligand + 50 µL Membrane Suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly harvest the samples onto glass fiber filter plates (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plates, add scintillation cocktail to each well, and quantify the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(cpm_sample - cpm_NSB) / (cpm_total - cpm_NSB)]).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Modulation of ER Stress-Induced Cell Death

This protocol assesses the functional activity of the compound by measuring its ability to protect cells from apoptosis induced by endoplasmic reticulum (ER) stress, a process modulated by S1R.[5]

Step-by-Step Protocol:

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in 96-well plates at a density of 20,000 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 50 µM) or a known S1R agonist (e.g., PRE-084) as a positive control for 1 hour. Include vehicle-only wells (e.g., 0.1% DMSO).

  • Induction of ER Stress: Add an ER stress-inducing agent, such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (e.g., 1 µM), to all wells except for the untreated control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Cell Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the viability data, setting the untreated control wells to 100% viability and the ER stressor-only wells to 0% protection.

    • Plot the percentage of cell viability (protection) against the log concentration of this compound.

    • Determine the EC50 value, which represents the concentration of the compound that provides 50% protection against ER stress-induced cell death.

PART 2: Investigating Inhibition of Monoamine Transporters

Scientific Rationale

Monoamine transporters, including DAT and SERT, are critical for regulating neurotransmitter levels in the synaptic cleft.[8][9] They are the primary targets for many therapeutic agents, including antidepressants and psychostimulants. The piperidine moiety is a common feature in many potent monoamine transporter inhibitors. Therefore, it is crucial to evaluate the potential of this compound to inhibit the reuptake of dopamine and serotonin.

Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of the test compound to inhibit the uptake of a labeled dopamine substrate into cells expressing the human dopamine transporter.[10][11]

Workflow Diagram: Monoamine Transporter Uptake Assay

cluster_prep Cell & Reagent Preparation cluster_assay Assay Incubation cluster_harvest Termination & Detection cluster_analysis Data Analysis plate_cells Plate HEK293-hDAT cells in a 96-well plate prepare_compound Prepare serial dilutions of This compound prepare_substrate Prepare [3H]-Dopamine (or fluorescent substrate) pre_incubate Pre-incubate cells with test compound or vehicle prepare_substrate->pre_incubate add_substrate Add labeled substrate ([3H]-Dopamine) pre_incubate->add_substrate incubate Incubate for a short period (e.g., 10-15 min at RT) add_substrate->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse detect Quantify intracellular substrate (Scintillation counting) lyse->detect calc_inhibition Calculate % uptake inhibition for each compound concentration detect->calc_inhibition plot_curve Plot % inhibition vs. log[Compound] to determine IC50 calc_inhibition->plot_curve

Caption: Workflow for monoamine transporter uptake inhibition.

Step-by-Step Protocol:

  • Cell Culture: Plate HEK-293 cells stably expressing the human dopamine transporter (hDAT) in a 96-well plate (poly-D-lysine coated) at a density of 40,000-50,000 cells/well. Allow cells to grow for 24-48 hours.

  • Reagent Preparation:

    • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • Labeled Substrate: Prepare [³H]-Dopamine in uptake buffer to a final concentration of ~10-20 nM.

    • Test Compound: Prepare serial dilutions of this compound in uptake buffer (e.g., 1 nM to 100 µM).

    • Positive Control: Use a known DAT inhibitor, such as GBR-12909 or cocaine, for comparison.

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash once with 100 µL of room temperature uptake buffer.

    • Add 50 µL of the test compound dilutions or control compounds to the appropriate wells.

    • Pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding 50 µL of the labeled substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold uptake buffer.

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.

  • Detection: Transfer the lysate to scintillation vials (or use a microplate scintillation counter), add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts from non-transfected cells or wells treated with a saturating concentration of a known inhibitor.

    • Calculate the percent inhibition of uptake for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit to a dose-response curve to determine the IC50 value.

Protocol 4: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol is analogous to the DAT assay but is tailored for the serotonin transporter.[8][12]

Step-by-Step Protocol:

  • Cell Culture: Use HEK-293 cells stably expressing the human serotonin transporter (hSERT). Plate as described for the DAT assay.

  • Reagent Preparation:

    • Labeled Substrate: Prepare [³H]-Serotonin ([³H]-5-HT) in uptake buffer to a final concentration of ~10-20 nM.

    • Test Compound: Prepare serial dilutions as in the DAT protocol.

    • Positive Control: Use a known SERT inhibitor, such as fluoxetine or paroxetine.

  • Assay Procedure, Termination, and Data Analysis: Follow steps 3-6 as outlined in the DAT Uptake Inhibition Assay protocol, substituting the relevant reagents for SERT.

Data Interpretation and Summary

The series of assays described will provide a comprehensive initial pharmacological profile of this compound. The results can be summarized to guide further investigation.

Table 1: Summary of Key Pharmacological Parameters

AssayTargetParameterInterpretation
Radioligand BindingSigma-1 ReceptorKi (nM) Measures the binding affinity of the compound to the receptor. A lower Ki indicates higher affinity.
ER Stress ProtectionSigma-1 ReceptorEC50 (µM) Measures the functional potency of the compound to act as an agonist or positive allosteric modulator in a cell-based system.
Substrate UptakeDopamine TransporterIC50 (µM) Measures the concentration of the compound required to inhibit 50% of dopamine uptake. A lower IC50 indicates greater inhibition.
Substrate UptakeSerotonin TransporterIC50 (µM) Measures the concentration of the compound required to inhibit 50% of serotonin uptake. A lower IC50 indicates greater inhibition.

Materials and Reagents

ReagentSupplier (Example)
This compoundCommercially available
HEK293-hS1R, -hDAT, -hSERT cell linesATCC, or custom generated
SH-SY5Y or PC12 cell linesATCC
-pentazocinePerkinElmer
[³H]-DopaminePerkinElmer
[³H]-SerotoninPerkinElmer
Haloperidol, PRE-084, GBR-12909, FluoxetineSigma-Aldrich, Tocris
Tunicamycin, ThapsigarginSigma-Aldrich
Cell Culture Media (DMEM, etc.), FBS, AntibioticsThermo Fisher Scientific
96-well plates (clear, white, poly-D-lysine coated)Corning, Greiner
Scintillation Cocktail, Filter Plates (GF/B)PerkinElmer, Whatman
CellTiter-Glo® Luminescent Cell Viability AssayPromega

Safety and Handling Precautions

Researchers must consult the Safety Data Sheet (SDS) for this compound before handling.[13][14] As a compound with potential psychoactive properties, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[15] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[14] Standard safety protocols for handling radiolabeled materials must be strictly followed in accordance with institutional guidelines.

References

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Su, T. P., & Hayashi, T. (2003). Understanding the molecular and cellular mechanisms of the sigma-1 receptor. Current Medicinal Chemistry, 10(20), 2073-2080.
  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
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  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • DAT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. Retrieved from [Link]

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  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Preclinical Evaluation of 4-(4-Fluorophenoxy)piperidine hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of preclinical studies to investigate the neuropharmacological effects of 4-(4-Fluorophenoxy)piperidine hydrochloride. Given its structural characteristics, which are common to molecules targeting the central nervous system (CNS), this guide proposes a logical, multi-tiered approach to characterize its potential antidepressant and anxiolytic properties using established and validated rodent behavioral models. We emphasize the rationale behind model selection, provide detailed, field-proven protocols, and outline a workflow for robust data interpretation, ensuring scientific integrity and reproducibility.

Introduction and Rationale

This compound belongs to a chemical class—(phenoxy)piperidines—that is a cornerstone in the development of CNS-active therapeutic agents.[1][2][3] Compounds sharing this core scaffold have been successfully developed as antagonists for various receptors, including dopamine and NMDA receptors, and modulators of neurotransmitter systems.[4][5] The presence of a fluorophenoxy group often enhances biological activity and brain penetrance.[1]

While the specific pharmacological targets of this compound are not yet fully elucidated in public literature, its structure strongly suggests potential interactions with key neurotransmitter systems implicated in mood and anxiety disorders, such as the serotonin, dopamine, or sigma-1 receptor systems.[6][7][8] This document, therefore, provides the foundational framework to test the hypothesis that this compound possesses antidepressant and/or anxiolytic-like activity.

The following protocols are designed as a self-validating system, beginning with high-throughput screening models to detect a behavioral signal, followed by control tests to rule out confounding factors, and suggesting a path toward more complex models with higher predictive validity.

G cluster_0 Hypothesis Generation Compound 4-(4-Fluorophenoxy) piperidine hydrochloride Scaffold (Phenoxy)piperidine Scaffold (Common in CNS Drugs) Compound->Scaffold Structural Class Targets Potential Targets: - Serotonin Transporters (SERT) - Dopamine Receptors (e.g., D4) - Sigma-1 Receptors - NMDA Receptors Scaffold->Targets Suggests Hypothesis Hypothesis: Compound exhibits antidepressant and/or anxiolytic-like effects Targets->Hypothesis Leads to

Caption: Logical flow from structural analysis to testable hypothesis.

Recommended Animal Models: A Phased Approach

A systematic evaluation requires a combination of tests to build a comprehensive behavioral profile of the compound.[9] The choice of rodent species and strain is critical, as significant variability exists in both baseline behavior and response to pharmacological agents.[10][11] Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are common choices. All experiments must be conducted with appropriate ethical approvals and incorporate blinding to remove experimenter bias.[12]

Table 1: Overview of Primary Behavioral Screening Models
ModelResearch QuestionPrincipleKey Parameters Measured
Forced Swim Test (FST) Antidepressant-like activityMeasures behavioral despair or learned helplessness in an inescapable aversive situation.[13] Antidepressants typically increase escape-directed behavior.[10][13]Immobility time, latency to first immobility, swimming time, climbing time.[14][15]
Elevated Plus Maze (EPM) Anxiolytic-like activityBased on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11][16]Time spent in open/closed arms, number of entries into open/closed arms, total distance traveled.[12][17]
Light-Dark Box Test Anxiolytic-like activityExploits the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.[18][19]Time in light/dark compartments, number of transitions, latency to enter light compartment.[18]
Open Field Test (OFT) General locomotor activity (Control)Assesses baseline exploratory activity and anxiety-related behavior in a novel, open arena. Crucial for ruling out confounding sedative or hyperactive effects.[11]Total distance traveled, velocity, time spent in center vs. periphery.

Detailed Experimental Protocols

The following protocols for the Forced Swim Test and Elevated Plus Maze represent foundational assays for screening antidepressant and anxiolytic activity, respectively.

Protocol 1: Forced Swim Test (FST) for Mice

This test is a widely used primary screening tool for assessing antidepressant efficacy.[10][20] It is based on the principle that mice, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[13][15] This immobility is interpreted as a state of "behavioral despair," which is reduced by treatment with antidepressant drugs.[21]

Apparatus:

  • A transparent glass or Plexiglas cylinder (20-25 cm height, 10-15 cm diameter).

  • The cylinder should be filled with water (24°C ± 1°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[22][23]

  • A video camera for recording sessions for later analysis.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[22] The room should be quiet and have consistent lighting.

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (typically 30-60 minutes for IP injection). This timing should be based on preliminary pharmacokinetic data if available.

  • Test Session:

    • Gently place the mouse into the water-filled cylinder.[22]

    • The total test duration is 6 minutes.[14][21]

    • Video record the entire session.

  • Post-Test Care:

    • At the end of the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the animal with a towel and place it in a clean, dry cage under a warming lamp or on a heating pad (ensuring a thermal gradient so the animal can move away from the heat) until fully dry.[22][23]

    • Monitor for any adverse effects before returning to the home cage.

  • Data Analysis:

    • The first 2 minutes of the test are typically considered a habituation period and are often excluded from the final analysis.[14][22]

    • Using the video recordings, a trained observer blind to the treatment groups should score the last 4 minutes of the session.

    • Immobility: The primary endpoint. Scored when the mouse remains floating with only minor movements necessary to keep its head above water.[15]

    • Swimming: Active movements throughout the cylinder.

    • Climbing: Frantic, upward-directed movements with the forepaws against the cylinder wall.

    • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.

Protocol 2: Elevated Plus Maze (EPM) for Rats/Mice

The EPM is the most widely used and validated model for assessing anxiety-like behaviors in rodents.[9][11] The test relies on the animal's natural aversion to heights and open spaces.[16] Anxiolytic compounds increase the proportion of time spent and the number of entries into the more aversive open arms.[9]

Apparatus:

  • A plus-shaped maze elevated 50-55 cm from the floor.[17]

  • Two opposing arms are "open" (e.g., 50 cm long x 10 cm wide for rats).

  • Two opposing arms are "closed" with high walls (e.g., 40 cm high for rats).[17]

  • A central square (e.g., 10 cm x 10 cm) connects the four arms.

  • The apparatus should be made of a non-reflective material and cleaned thoroughly between trials to eliminate olfactory cues.[12][24]

  • An overhead camera connected to a video-tracking software (e.g., ANY-maze) is essential for automated data collection.[12][24]

Procedure:

  • Acclimation & Handling: Pre-handle the animals for 3-5 days prior to testing to reduce handling stress.[12][25] On the test day, allow animals to habituate to the dimly lit, quiet testing room for at least 45-60 minutes.[17][25]

  • Drug Administration: Administer the test compound or vehicle at the appropriate time before the test session.

  • Test Session:

    • Place the animal on the central platform of the maze, facing one of the closed arms.[25]

    • Start the video-tracking software and allow the animal to explore the maze undisturbed for 5 minutes.[12][25]

    • The experimenter should leave the room or be concealed behind a curtain during the trial.[26]

  • Post-Test: At the end of the 5-minute session, gently remove the animal and return it to its home cage.[17]

  • Data Analysis:

    • The video-tracking software will automatically calculate the key parameters.

    • Primary Anxiety Measures:

      • Percentage of time spent in the open arms: (Time in Open Arms / Total Time in All Arms) x 100.

      • Percentage of open arm entries: (Entries into Open Arms / Total Entries into All Arms) x 100.

    • Locomotor Activity Measure:

      • Total number of closed arm entries or total distance traveled. This is used to confirm the drug is not simply causing sedation or hyperactivity.

    • A significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total locomotor activity, indicates an anxiolytic-like effect.[16]

Experimental Workflow and Data Interpretation

A positive finding in a primary screen is not definitive. A logical workflow is crucial to validate initial results and build a strong pharmacological profile.

G cluster_0 Experimental Workflow DoseResponse Phase 1: Dose-Response Screening FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) DoseResponse->FST_TST Antidepressant? EPM_LDB Elevated Plus Maze (EPM) & Light-Dark Box (LDB) DoseResponse->EPM_LDB Anxiolytic? Control Phase 2: Confounding Factor Control FST_TST->Control EPM_LDB->Control OFT Open Field Test (OFT) (Assess Locomotor Activity) Control->OFT Validation Phase 3: Advanced Validation OFT->Validation If no locomotor confounds Chronic Chronic Stress Models (e.g., Chronic Social Defeat) (Higher Predictive Validity) Validation->Chronic

Caption: Recommended workflow for preclinical behavioral testing.

Causality in Interpretation:

  • Positive FST/TST Result: If the compound reduces immobility, the next critical step is the Open Field Test (OFT). A concomitant increase in locomotion in the OFT would suggest the FST result might be a false positive due to general hyperactivity rather than a specific antidepressant-like effect.[10]

  • Positive EPM/LDB Result: An increase in open arm exploration (EPM) or light compartment time (LDB) suggests anxiolysis. The number of closed arm entries in the EPM serves as an internal control for locomotion.[16] A significant drop in closed arm entries could indicate sedation, confounding the interpretation. The OFT provides a more definitive measure of general activity.

  • Chronic Models: If acute tests are promising and devoid of confounds, progressing to chronic models like chronic mild stress or chronic social defeat stress is recommended.[9][10] These models induce a wider range of depression- and anxiety-like symptoms (e.g., anhedonia, measured by sucrose preference) and have better face and construct validity for clinical depression.[10][13]

By following this structured, hypothesis-driven approach, researchers can generate a robust and interpretable preclinical data package for novel CNS compounds like this compound, paving the way for further mechanistic and drug development studies.

References

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  • Yildiz, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link]

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  • Švob Štrac, D., et al. (2016). Animal tests for anxiety-like and depression-like behavior in rats. Periodicum Biologorum, 118(4), 385-397. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (90), e51157. Retrieved from [Link]

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  • Venkataraman, A., et al. (2023). Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]

  • Skuja, V., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology, 10, 245. Retrieved from [Link]

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  • Bartsch, A. M. (2010). A validated animal model for the Serotonin Syndrome. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Understanding Animal Research. (2021, May 5). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]

  • European online pharmacy. (n.d.). 4F-PHP. Retrieved from [Link]

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  • Su, T. P., et al. (2013). Sigma-1 Receptor as a Pluripotent Modulator in the Living System. Trends in Pharmacological Sciences, 34(5), 264-272. Retrieved from [Link]

  • NPS Discovery. (2025). New Drug Monograph 2025 4F-Alpha-PHP. The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Román-Gómez, F. J., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(19), 11929. Retrieved from [Link]

  • Collina, S., et al. (2017). Sigma 1 receptor modulators as a new weapon against multiple sclerosis. BioDiscovery. Retrieved from [Link]

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  • Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Metabolites, 10(4), 139. Retrieved from [Link]

  • Tetrahedron. (n.d.). This compound. Retrieved from [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Retrieved from [Link]

  • Bisson, W. H., et al. (2017). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 12(11), 848-857. Retrieved from [Link]

  • Butler, T. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(25), 4245-4248. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,4-Difluorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2007). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1128-1138. Retrieved from [Link]

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Introduction: The Central Role of the 4-(4-Fluorophenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 4-(4-Fluorophenoxy)piperidine: Protocols and Mechanistic Insights

The 4-(4-fluorophenoxy)piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). Piperidine-containing compounds are among the most important synthetic fragments for drug design, found in over twenty classes of pharmaceuticals.[1][2] The secondary amine of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents through N-alkylation and N-arylation. These modifications are pivotal for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

This guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of 4-(4-fluorophenoxy)piperidine. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale for reagent selection, and the self-validating checkpoints within each protocol. We will detail two robust and versatile methods: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination. Additionally, an advanced protocol for N-arylation using the Buchwald-Hartwig amination will be discussed, acknowledging its profound impact on contemporary drug discovery.

Part 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a foundational and straightforward approach for forming a C-N bond, proceeding through a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.[3] The choice of base is critical to neutralize the hydrogen halide (H-X) generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the unreactive piperidinium salt.

Causality and Experimental Choices
  • Alkylating Agent: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Alkyl iodides are highly reactive but can be more expensive and less stable. Alkyl bromides often provide a good balance of reactivity and stability.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is cost-effective, easily removed during aqueous workup, and suitable for many applications.[4][5] For reactions sensitive to water or requiring stronger, non-nucleophilic conditions, an organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) is preferred.[3][5]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering with the nucleophile.[3][4][5]

  • Side Reaction Mitigation: The primary side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This can be minimized by the slow, controlled addition of the alkylating agent (e.g., via syringe pump) or by using the piperidine starting material in a slight excess.[5][6]

Protocol 1: Direct N-Alkylation

Materials:

  • 4-(4-Fluorophenoxy)piperidine

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)

  • Base (e.g., K₂CO₃, finely powdered, 2.0 eq. or DIPEA, 1.5 eq.)

  • Anhydrous Solvent (e.g., DMF or MeCN)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(4-fluorophenoxy)piperidine (1.0 eq.) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the suspension for 10-15 minutes at room temperature.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture. For highly reactive halides, addition at 0 °C is recommended to control the exotherm.

  • Allow the reaction to stir at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion.[5]

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated piperidine.

Data Presentation: Direct N-Alkylation
Alkylating AgentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃DMFRT12-1885-95
Ethyl IodideDIPEAMeCN508-1280-90
n-Propyl BromideK₂CO₃MeCN702475-85
Methyl IodideK₂CO₃DMFRT6-1090-98

Yields are representative for N-alkylation of piperidine derivatives and may vary based on substrate and specific conditions.

Part 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often more selective method for N-alkylation, particularly for synthesizing secondary and tertiary amines.[6] The reaction proceeds in two stages: first, the nucleophilic piperidine attacks an aldehyde or ketone to form a carbinolamine, which then dehydrates to an iminium ion intermediate. In the second stage, this iminium ion is reduced in situ by a mild hydride-donating reagent to form the new C-N bond.[7]

Causality and Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations.[6] Its key advantage is its mildness and chemoselectivity; it readily reduces the electrophilic iminium ion but is too mild to reduce the starting aldehyde or ketone. This prevents the side reaction of reducing the carbonyl to an alcohol and allows for a one-pot procedure. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion.

  • Advantages: This method completely avoids the problem of over-alkylation seen in direct alkylation. It is also exceptionally versatile, allowing for the introduction of a vast array of alkyl groups derived from commercially available aldehydes and ketones.

Protocol 2: Reductive Amination

Materials:

  • 4-(4-Fluorophenoxy)piperidine

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Reducing Agent (Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq.)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • To a round-bottom flask, add 4-(4-fluorophenoxy)piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent (DCM).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours.

  • Self-Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the appearance of the product spot.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reductive Amination
Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT1290-97
CyclohexanoneNaBH(OAc)₃DCMRT1688-95
AcetoneNaBH(OAc)₃DCMRT2475-85
4-PyridinecarboxaldehydeNaBH(OAc)₃DCM/AcOHRT1885-92

Yields are representative for reductive amination of piperidine derivatives.

Part 3: Advanced Protocol - N-Arylation via Buchwald-Hartwig Amination

The synthesis of N-aryl piperidines is a critical transformation in drug discovery. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for forming C-N bonds between an amine and an aryl halide or triflate.[8][9] The reaction's success is highly dependent on the synergistic interplay between the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a suitable base.[8][10]

Protocol 3: Buchwald-Hartwig N-Arylation

Materials:

  • 4-(4-Fluorophenoxy)piperidine (1.2 eq.)

  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 eq.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq.)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Inert Atmosphere is CRITICAL: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the palladium catalyst, the ligand, and the base under an inert atmosphere (in a glovebox if possible).

  • Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Add 4-(4-fluorophenoxy)piperidine (1.2 eq.) followed by the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the aryl halide is a key indicator of progress.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of Workflows and Mechanisms

N-Alkylation General Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Piperidine, Solvent, and Base (or Carbonyl Compound) add_reagent Add Alkyl Halide (or Reducing Agent) start->add_reagent stir Stir at Defined Temperature add_reagent->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate, & Purify extract->purify end_node Characterize Pure Product purify->end_node

Caption: General Experimental Workflow for N-Alkylation.

Caption: Simplified SN2 Mechanism for Direct N-Alkylation.

Buchwald_Hartwig_Cycle cluster_inputs cluster_outputs pd0 Pd(0)Lₙ pd2_oad Lₙ(Ar)Pd(II)-X pd0->pd2_oad Oxidative Addition Product Ar-NR₂ pd2_amine [Lₙ(Ar)Pd(II)-NHR₂]⁺X⁻ pd2_oad->pd2_amine Ligand Exchange pd2_amide Lₙ(Ar)Pd(II)-NR₂ pd2_amine->pd2_amide Deprotonation pd2_amide->pd0 Reductive Elimination pd2_amide->Product ArX Ar-X Amine R₂NH Base Base BaseH Base-H⁺X⁻

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol. BenchChem.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses. Guidechem.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • ACS Publications. (2025).
  • Pak. J. Pharm. Sci. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Green Chemistry Institute. (n.d.).

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large-scale synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the , a key building block in the development of various pharmaceutical agents.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and scientific integrity.

Introduction: The Significance of this compound

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs.[2][3] The introduction of a fluorophenoxy group at the 4-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.[4] Consequently, this compound serves as a critical intermediate in the synthesis of a wide range of biologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents.[1]

This guide details a robust and scalable three-step synthetic route commencing from commercially available starting materials. The chosen strategy prioritizes operational simplicity, high yields, and ease of purification, making it amenable to industrial production.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step process:

  • N-Boc Protection of 4-Hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step.

  • Williamson Ether Synthesis: The core ether linkage is formed via a Williamson ether synthesis, reacting the protected 4-hydroxypiperidine with 4-fluorophenol under basic conditions.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt of the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O, Base N-Boc-4-(4-fluorophenoxy)piperidine N-Boc-4-(4-fluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(4-fluorophenoxy)piperidine 4-Fluorophenol, Base 4-(4-Fluorophenoxy)piperidine HCl 4-(4-Fluorophenoxy)piperidine HCl N-Boc-4-(4-fluorophenoxy)piperidine->4-(4-Fluorophenoxy)piperidine HCl HCl

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

Causality: The Boc protection of the piperidine nitrogen is a critical first step to ensure the regioselectivity of the subsequent Williamson ether synthesis. By masking the nucleophilicity of the amine, the reaction is directed to occur at the hydroxyl group.

Detailed Protocol:

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 L/kg of starting material) at 0-5 °C, add a base such as triethylamine (1.2 eq) or sodium bicarbonate (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

ParameterValue
Starting Material 4-Hydroxypiperidine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine or Sodium Bicarbonate
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0-5 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 95-99%
Part 2: Synthesis of tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Causality: This step constitutes the core Williamson ether synthesis.[1][5] A strong base is used to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile (alkoxide) that subsequently displaces a suitable leaving group on an aromatic ring. In this optimized protocol, we will perform a variation of this reaction by activating the fluorophenol.

Detailed Protocol:

  • In a separate reactor, dissolve 4-fluorophenol (1.2 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 L/kg of N-Boc-4-hydroxypiperidine).

  • Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) or potassium tert-butoxide (t-BuOK, 1.3 eq) portion-wise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium 4-fluorophenoxide.

  • To this mixture, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or toluene.

  • Wash the combined organic extracts with water and brine to remove residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate.

ParameterValue
Starting Materials N-Boc-4-hydroxypiperidine, 4-Fluorophenol
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
Solvent N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Temperature 80-90 °C
Reaction Time 8-12 hours
Typical Yield 75-85%
Part 3: Synthesis of this compound

Causality: The final step involves the removal of the acid-labile Boc protecting group. Treatment with a strong acid, such as hydrochloric acid, cleaves the tert-butoxycarbonyl group and simultaneously protonates the basic piperidine nitrogen to form the stable hydrochloride salt.

Detailed Protocol:

  • Dissolve tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as isopropanol, dioxane, or ethyl acetate (5-10 L/kg).

  • Cool the solution to 0-5 °C and slowly bubble dry hydrogen chloride gas through the mixture, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).

  • Stir the reaction at room temperature for 2-4 hours. The product will precipitate as a white solid.

  • Monitor the deprotection by TLC or HPLC.

  • Upon completion, filter the solid product and wash with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Dry the product under vacuum at 40-50 °C to obtain this compound.

ParameterValue
Starting Material N-Boc-4-(4-fluorophenoxy)piperidine
Reagent Hydrogen Chloride (gas or solution)
Solvent Isopropanol, Dioxane, or Ethyl Acetate
Temperature 0-5 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 90-98%

Process Safety and Scalability Considerations

Hazardous Reagents:

  • Piperidine and its derivatives: These are corrosive and toxic.[6][7][8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydride (NaH): This is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.

  • Hydrogen Chloride (HCl): This is a corrosive gas. Use in a well-ventilated area and have appropriate scrubbers in place for large-scale operations.

Exothermic Reactions: The addition of sodium hydride and the quenching steps can be exothermic. Ensure adequate cooling and slow addition of reagents, especially during scale-up.

Waste Management: Aqueous and organic waste should be segregated and disposed of in accordance with local environmental regulations.

Scalability: The described protocol utilizes common and relatively inexpensive reagents, making it suitable for large-scale production. The purification of the final product by precipitation and filtration is also highly amenable to industrial scale. For multi-kilogram scale, careful consideration of heat transfer and reaction kinetics is essential.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable pharmaceutical intermediate in high yield and purity.

References

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Penta Chemicals. (2024, May 7).
  • New Jersey Department of Health. PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH.
  • Chemos GmbH&Co.KG.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine.
  • Wikipedia.
  • Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Benchchem.
  • Int J Mol Sci. (2023, February 2).
  • Santa Cruz Biotechnology. This compound.
  • Francis Academic Press.
  • Benchchem. Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • National Institutes of Health.
  • Google Patents.
  • Scientific Update. (2019, November 19).

Sources

The Strategic Role of 4-(4-Fluorophenoxy)piperidine Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The 4-(4-fluorophenoxy)piperidine moiety, in particular, has emerged as a privileged structural motif, conferring advantageous physicochemical properties to a range of fungicides and other crop protection agents. Its hydrochloride salt, 4-(4-Fluorophenoxy)piperidine hydrochloride, serves as a stable, crystalline, and readily handleable key intermediate in the synthesis of these complex molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind its use as a pivotal building block.

The piperidine ring is a fundamental heterocyclic structure extensively utilized in the pharmaceutical and agrochemical industries.[1] Piperidine-containing compounds are prominent in fungicides, insecticides, and herbicides.[1] The introduction of a fluorophenoxy group at the 4-position of the piperidine ring can significantly enhance the biological activity of the resulting agrochemical. This is attributed to the unique properties of the fluorine atom, which can improve metabolic stability and binding affinity to target enzymes.[2]

Core Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The foundational reaction for the preparation of the 4-(4-fluorophenoxy)piperidine core is the Williamson ether synthesis.[3][4][5] This classic yet robust SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a related electrophile. In the context of our target molecule, this translates to the reaction of a deprotonated 4-hydroxypiperidine derivative with an activated fluorinated aromatic ring.

The hydrochloride salt of 4-(4-Fluorophenoxy)piperidine is the stable form used for storage and handling, and the free base can be readily generated in situ for subsequent reactions. The synthesis of the core structure is a critical first step in the journey to the final agrochemical product.

Visualizing the Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4_hydroxy_piperidine N-Boc-4-Hydroxypiperidine intermediate N-Boc-4-(4-Fluorophenoxy)piperidine 4_hydroxy_piperidine->intermediate Williamson Ether Synthesis (SNAr) fluoro_aromatic 1,4-Difluorobenzene or 1-Fluoro-4-nitrobenzene fluoro_aromatic->intermediate base Strong Base (e.g., NaH, K2CO3) base->intermediate solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->intermediate product 4-(4-Fluorophenoxy)piperidine (Free Base) intermediate->product Boc Deprotection deprotection Deprotection (e.g., HCl in Dioxane) deprotection->product hcl_salt 4-(4-Fluorophenoxy)piperidine Hydrochloride product->hcl_salt Salt Formation (with HCl)

Caption: Synthetic pathway to this compound.

Application in Fungicide Synthesis: A Case Study

While specific, publicly disclosed synthesis protocols for commercial agrochemicals directly citing this compound as a starting material are proprietary and often protected by patents, we can construct a representative protocol based on established chemical principles and analogous transformations found in the agrochemical patent literature. A key application of this intermediate is in the synthesis of novel fungicides. The 4-(4-fluorophenoxy)piperidine moiety can be coupled with a variety of heterocyclic systems to generate compounds with potent fungicidal activity.

One such class of fungicides involves the N-arylation of the piperidine nitrogen with a suitably functionalized aromatic or heteroaromatic ring system. This reaction, often a Buchwald-Hartwig amination or a nucleophilic aromatic substitution, forms the final active ingredient.

Experimental Protocol: Synthesis of a Hypothetical Fungicide

This protocol outlines the synthesis of a hypothetical fungicide, "Fluoxypiperidinil," to illustrate the application of this compound. The target molecule is formed by the N-arylation of 4-(4-fluorophenoxy)piperidine with a dichlorinated pyrimidine core.

PART 1: Liberation of the Free Base

Objective: To generate the free base of 4-(4-fluorophenoxy)piperidine from its hydrochloride salt for subsequent reaction.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
This compound3202-34-4231.7010
Sodium Hydroxide (NaOH)1310-73-240.0012
Dichloromethane (DCM)75-09-284.9350 mL
Deionized Water7732-18-518.0250 mL
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04~5 g

Procedure:

  • Dissolve this compound (2.32 g, 10 mmol) in deionized water (25 mL) in a 250 mL separatory funnel.

  • Prepare a 1 M solution of NaOH by dissolving sodium hydroxide (0.48 g, 12 mmol) in deionized water (12 mL).

  • Slowly add the NaOH solution to the separatory funnel containing the piperidine salt solution.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-fluorophenoxy)piperidine as a pale-yellow oil.

PART 2: N-Arylation to Form "Fluoxypiperidinil"

Objective: To couple the free base with a dichlorinated pyrimidine to form the final fungicidal compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
4-(4-Fluorophenoxy)piperidine (from Part 1)3202-34-4 (for HCl salt)195.23 (free base)10
2,4-Dichloropyrimidine3934-20-1148.9810
Triethylamine (TEA)121-44-8101.1912
Acetonitrile (ACN)75-05-841.0550 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-fluorophenoxy)piperidine (1.95 g, 10 mmol) and 2,4-dichloropyrimidine (1.49 g, 10 mmol) in acetonitrile (50 mL).

  • Add triethylamine (1.67 mL, 12 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford "Fluoxypiperidinil" as a white solid.

Visualizing the Application Workflow

Agrochemical_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_synthesis_steps Synthesis Steps cluster_purification_analysis Purification & Analysis hcl_salt 4-(4-Fluorophenoxy)piperidine Hydrochloride free_base Step 1: Liberation of Free Base hcl_salt->free_base pyrimidine Dichlorinated Pyrimidine n_arylation Step 2: N-Arylation (Coupling) pyrimidine->n_arylation free_base->n_arylation purification Purification (Column Chromatography) n_arylation->purification analysis Analysis (NMR, MS, HPLC) purification->analysis final_product Final Agrochemical Product ('Fluoxypiperidinil') analysis->final_product

Caption: Workflow for the synthesis of a hypothetical fungicide.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The liberation of a free base from its hydrochloride salt is a standard acid-base extraction procedure. The subsequent N-arylation via nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring is a high-yielding and predictable reaction.

For self-validation of the synthesis, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals. Its fluorinated phenoxy moiety and the piperidine core contribute to the enhanced biological activity and favorable pharmacokinetic properties of the final products. The synthetic protocols, grounded in fundamental organic chemistry principles, provide a reliable pathway for the incorporation of this valuable building block into complex agrochemical structures. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation crop protection solutions.

References

  • Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science. [Link]

  • Google Patents. US4914204A - 4-Pentafluorophenoxypiperidines.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubMed. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

  • Google Patents. US3455935A - 4-hydroxy-4-phenylpiperidines.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

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Application Notes and Protocols for the Purification of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 4-(4-Fluorophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the stringent purity requirements for drug development, this document outlines field-proven protocols for recrystallization and flash column chromatography. Furthermore, it details analytical procedures for purity verification, including High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to achieve high-purity this compound.

Introduction

This compound is a crucial building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1][2] The piperidine moiety is a prevalent structural motif in a multitude of pharmaceuticals, making the purity of its derivatives a critical factor for downstream applications and biological assays.[3][4] Impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). Therefore, robust and reproducible purification protocols are paramount. This document provides a detailed exploration of established techniques to purify this compound to a high degree of purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 3202-34-4[5][6][7]
Molecular Formula C₁₁H₁₅ClFNO[5][6]
Molecular Weight 231.69 g/mol [6]
Melting Point 159-161 °C[6]
Appearance Solid[8]
Storage Inert atmosphere, Room Temperature[9]

Purification Strategy Overview

The selection of an appropriate purification method is contingent on the nature and quantity of impurities, as well as the desired scale of purification. The following diagram outlines a logical workflow for selecting the optimal purification strategy for this compound.

Purification_Workflow Purification Strategy for this compound cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Product Crude Product Crude Product Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Crude Product->Purity Analysis (TLC/HPLC) Recrystallization Recrystallization Purity Analysis (TLC/HPLC)->Recrystallization High Purity (>90%) Solid Material Flash Chromatography Flash Chromatography Purity Analysis (TLC/HPLC)->Flash Chromatography Low Purity (<90%) Multiple Impurities Purity Verification (HPLC/NMR) Purity Verification (HPLC/NMR) Recrystallization->Purity Verification (HPLC/NMR) Flash Chromatography->Purity Verification (HPLC/NMR) Pure Product (>99%) Pure Product (>99%) Purity Verification (HPLC/NMR)->Pure Product (>99%)

Caption: Decision workflow for selecting a purification method.

Detailed Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, particularly when the desired compound is the major component of the crude material.[3][10] The principle relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. For hydrochloride salts, polar protic solvents or mixtures are often effective.[10][11]

Rationale for Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Recommended Solvent Systems:

  • Isopropanol (IPA)

  • Ethanol/Water mixtures

  • Methanol/Ethyl Acetate mixtures

Step-by-Step Protocol:

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture to a gentle boil with constant stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

For crude mixtures with significant impurities or those that are difficult to crystallize, flash column chromatography is the preferred method.[12][13] Given the polar nature of the hydrochloride salt, a normal-phase chromatography approach using a polar stationary phase like silica gel is appropriate.[12][14]

Rationale for System Selection: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a modifier such as triethylamine or ammonia in methanol is often added to the mobile phase.[14]

Recommended Mobile Phase Systems (Eluent):

  • Dichloromethane (DCM) / Methanol (MeOH) with 0.1-1% Triethylamine (TEA)

  • Ethyl Acetate (EtOAc) / Hexanes with a gradient of Methanol containing 1% Ammonia

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase composition. Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. Alternatively, for compounds with limited solubility in the mobile phase, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[13]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.[12] Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The purified product will be obtained as the free base. To convert it back to the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble anhydrous HCl gas through the solution.[10] Collect the precipitated hydrochloride salt by filtration.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of piperidine-containing compounds.[15] A reversed-phase HPLC (RP-HPLC) method is commonly employed.[16]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Troubleshooting

IssuePotential CauseSolution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. / Cooling is too rapid.Use a lower boiling point solvent. / Ensure slow cooling.
Poor recovery from recrystallization Too much solvent was used. / The compound is highly soluble in the cold solvent.Reduce the amount of solvent. / Use a different solvent system.
Peak tailing in flash chromatography Strong interaction between the basic compound and acidic silica gel.Add a basic modifier (e.g., triethylamine, ammonia) to the mobile phase.[14]
No separation in flash chromatography Incorrect mobile phase polarity.Optimize the mobile phase using TLC. For polar compounds, start with a more polar system.[14]

Safety Precautions

Handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for complete safety information before handling.

References

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Flash Column Chromatography - University of Rochester.
  • Recrystallization and Acid/Base Extraction - The Basics.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column - SIELC Technologies.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? - ResearchGate.
  • 4-(2-fluorophenoxy)piperidine(HCl) - CymitQuimica.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate.
  • Flash Chromatography Basics | Sorbent Technologies, Inc.
  • This compound | CAS 3202-34-4 | Chemical-Suppliers.
  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants - Scholars Crossing.
  • What are the purification methods for piperidines? - Blog.
  • This compound - Echemi.
  • Process for the purification of piperidine - Google Patents.
  • 3202-34-4(4-(4-FLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE) Product Description - ChemicalBook.
  • 4-(4-Fluorobenzoyl)piperidine hydrochloride - Chem-Impex.
  • What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
  • Purification of organic hydrochloride salt? - ResearchGate.
  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem.
  • 3-(4-Fluorophenoxy)Piperidine Hydrochloride - Chem-Impex.
  • 4-HYDROXY-4-PHENYLPIPERIDINE(40807-61-2) 1H NMR spectrum - ChemicalBook.
  • Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook.
  • This compound | CAS 3202-34-4 | SCBT.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

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Application Notes & Protocols: Safe Handling and Storage of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of 4-(4-Fluorophenoxy)piperidine hydrochloride (CAS No: 3202-34-4). As a key building block and intermediate in pharmaceutical and agrochemical research, ensuring its chemical integrity and the safety of laboratory personnel is paramount.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards to ensure experimental reproducibility and workplace safety.

Compound Profile and Physicochemical Properties

This compound is a solid, crystalline compound.[2][3] Its hydrochloride salt form generally enhances water solubility, a critical factor for its use in biological assays and solution-based chemistry. Understanding its fundamental properties is the first step toward safe and effective handling.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 3202-34-4 [4][5][6]
Molecular Formula C₁₁H₁₄FNO · HCl [4][6]
Molecular Weight 231.69 g/mol [4][6]
Appearance White to off-white solid/crystalline powder [2][3]
Melting Point 159-161 °C [4]
Purity Typically ≥97% [2]

| Storage Temperature | Room Temperature, under inert atmosphere |[7] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[7] Adherence to rigorous safety protocols is non-negotiable to prevent exposure and ensure a safe laboratory environment.

GHS Hazard Classification:

  • H315: Causes skin irritation.[4][8]

  • H319: Causes serious eye irritation.[4][8]

  • H335: May cause respiratory irritation.[4][8]

  • Note: Related compounds are often classified as H302 (Harmful if swallowed).[9][10] It is prudent to handle this compound with the same precaution.

Signal Word: Warning[4]

Required Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against chemical exposure. The following must be worn at all times when handling the compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] Standard safety glasses are insufficient as they do not protect against fine dusts.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected for degradation before each use and changed immediately if contamination occurs.[12]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For operations with a higher risk of spillage, a PVC apron is recommended.[12]

  • Respiratory Protection: All handling of the solid powder that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[8][11] If a fume hood is not available, a respirator with a P-type filter (for particulates) is required.[12]

Engineering Controls

Personnel safety should be engineered into the workflow before relying on PPE.

  • Ventilation: Always handle this compound in a well-ventilated area.[4][11][13] A chemical fume hood is the preferred engineering control for weighing and preparing solutions.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[14]

Protocol: Receipt and Initial Inspection

Properly receiving and documenting new chemical shipments is a critical control point for laboratory safety and inventory management.

A Receive Shipment B Inspect Outer Container for Damage A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Verify Primary Container Seal & Integrity C->D E Match Documentation (CoA, SDS, PO) D->E Intact F Quarantine Area (for Damaged/Discrepant Shipments) D->F Damaged E->F Discrepancy G Apply Internal Lab Label (Receipt Date, Owner, Lot#) E->G Verified I Notify Safety Officer F->I H Transfer to Designated Secure Storage G->H

Caption: Workflow for receiving and inspecting new chemical shipments.

Step-by-Step Protocol:

  • Inspect Outer Packaging: Upon receipt, visually inspect the external shipping container for any signs of damage (e.g., punctures, stains).

  • Don Appropriate PPE: Before opening the shipping container, put on your lab coat, safety goggles, and gloves.

  • Verify Internal Container: Carefully open the package and inspect the primary container. Ensure the seal is intact and there are no cracks or leaks.

  • Cross-Reference Documentation: Confirm that the compound name, CAS number, and quantity match the purchase order and the accompanying Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

  • Labeling: Affix a clearly legible internal laboratory label to the container with the date of receipt, project code, and owner's name.

  • Storage: Immediately transfer the container to the appropriate, designated storage location as described in Section 4.

  • Quarantine: If any damage or discrepancy is noted, do not open the primary container. Place it in a designated quarantine area and notify the laboratory safety officer.

Storage Protocols

The stability of amine hydrochloride salts can be compromised by moisture and air over time. Proper storage is essential to preserve the compound's purity and prevent degradation.

Causality: Hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air. This can lead to clumping, degradation of the compound, and inaccurate weighing for experiments. Storing in a dry, inert environment mitigates these risks.

Table 2: Recommended Storage Conditions

Parameter Short-Term (In-Use, <1 month) Long-Term (Stock, >1 month)
Location Cool, dry, well-ventilated cabinet Secure, locked, chemical storage area
Temperature Controlled Room Temperature (20-25°C) Controlled Room Temperature (20-25°C)
Atmosphere Tightly sealed original container Tightly sealed original container, placed within a secondary container (desiccator) with desiccant. For highest purity, backfill with an inert gas (Argon or Nitrogen).

| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[15] | Store away from all incompatible materials and foodstuffs.[4][12] |

General Handling and Solution Preparation

The primary hazard during handling is the inhalation of airborne particles and direct contact with skin or eyes.[8] These protocols are designed to minimize such risks.

cluster_0 Preparation cluster_1 Execution (in Fume Hood) cluster_2 Cleanup A Retrieve from Storage B Allow Container to Equilibrate to Room Temperature A->B C Verify Label B->C D Don Full PPE C->D E Weigh Solid into Tared Vessel D->E F Prepare Solution (Add solid to solvent) E->F G Cap and Label Solution F->G H Tightly Seal & Clean Original Container G->H J Decontaminate Workspace & Dispose of Waste G->J I Return to Storage H->I

Sources

Application Note: Strategic Derivatization of 4-(4-Fluorophenoxy)piperidine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-fluorophenoxy)piperidine scaffold is a highly privileged motif in modern medicinal chemistry, forming the core of numerous clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] Its strategic derivatization is a cornerstone of lead optimization campaigns, enabling the systematic modulation of a compound's potency, selectivity, and pharmacokinetic properties. This technical guide provides a detailed framework for researchers engaged in the synthesis of analog libraries based on this scaffold for structure-activity relationship (SAR) studies. We present an overview of key diversification points, followed by robust, step-by-step protocols for N-alkylation, N-acylation, and N-arylation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods effectively.

Strategic Overview of Derivatization for SAR

The 4-(4-fluorophenoxy)piperidine core offers three primary vectors for chemical modification to build an SAR profile. The most accessible and impactful position for derivatization is the piperidine nitrogen (N1), as substituents at this position can directly influence receptor interactions, basicity (pKa), and overall lipophilicity.

  • N1-Position (Piperidine Nitrogen): This secondary amine is the principal handle for introducing diversity. Modifications here can probe the size, shape, and electronic requirements of a binding pocket. Common strategies include alkylation, acylation, sulfonylation, and arylation.

  • C4-Position (Piperidine Ring): While modifications at this position are more synthetically challenging as they require starting from a different precursor, they can be valuable for modulating the orientation of the phenoxy group or introducing additional interaction points.

  • Fluorophenyl Ring: Aromatic substitution on this ring can alter electronic properties and provide new vectors for hydrogen bonding or hydrophobic interactions. However, this often requires multi-step syntheses starting from more complex building blocks.

This guide will focus on the most direct and versatile approach: derivatization at the N1 position.

Caption: Strategic Diversification of the Piperidine Core.

Core Synthetic Protocols: N1-Derivatization

Prior to use, the free base of 4-(4-fluorophenoxy)piperidine must be generated from its hydrochloride salt. This is readily achieved by partitioning the salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate or 1M NaOH), followed by separation and drying of the organic layer.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for introducing a wide range of alkyl groups to the piperidine nitrogen.[3][4] It involves the initial formation of an iminium ion between the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride reagent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is selective for the iminium ion over the carbonyl starting material and is tolerant of mildly acidic conditions.[6][7]

Principle: Piperidine + Aldehyde/Ketone ⇌ Iminium Ion + H₂O Iminium Ion + [H⁻] → N-Alkylated Piperidine

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(4-fluorophenoxy)piperidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add the desired aldehyde or ketone (1.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

ParameterRecommended ConditionRationale / Field Insight
Solvent Dichloromethane (DCM)Excellent solubility for reactants; easily removed.
Reducing Agent NaBH(OAc)₃Mild, selective, and tolerant of various functional groups.[5][7]
Stoichiometry 1.1 eq. Aldehyde, 1.5 eq. NaBH(OAc)₃A slight excess of the electrophile and reductant ensures complete conversion of the limiting amine.
Quench Saturated aq. NaHCO₃Neutralizes the acidic byproduct (acetic acid) and destroys excess reductant.
Protocol 2: N-Acylation & N-Sulfonylation

Amide and sulfonamide bond formation are fundamental reactions in medicinal chemistry for exploring SAR. These reactions are typically high-yielding and proceed under mild conditions. The resulting amides and sulfonamides are neutral or weakly acidic, which can significantly alter the physicochemical properties compared to the basic parent amine.

Principle: Piperidine + Acyl Chloride/Sulfonyl Chloride → N-Acylated/Sulfonylated Piperidine + HCl

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-(4-fluorophenoxy)piperidine (1.0 eq.) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq.), in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography.

Causality Note: The choice of base is critical. A hindered, non-nucleophilic base like DIPEA is used to scavenge the HCl generated during the reaction without competing with the piperidine nucleophile by reacting with the electrophile.[8]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl piperidines.[9] This reaction has broad scope but requires careful control of conditions to achieve high yields.[10]

Principle: Piperidine + Aryl Halide + Base --(Pd Catalyst, Ligand)--> N-Aryl Piperidine

Detailed Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add the aryl halide (e.g., aryl bromide) (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, Xantphos, 4-10 mol%).

  • Reagent Addition: Add 4-(4-fluorophenoxy)piperidine (1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Expert Insight: The choice of ligand is crucial for the success of a Buchwald-Hartwig reaction and is often substrate-dependent. Sterically hindered biarylphosphine ligands like RuPhos are often effective for coupling secondary amines.[10]

Workflow for SAR-Driven Library Generation

The protocols described above form the basis of a systematic workflow for generating a library of analogs for SAR studies. The process is iterative, with the biological data from one round of synthesis and testing informing the design of the next generation of compounds.

SAR_Workflow cluster_0 Synthesis & Purification cluster_1 Screening & Analysis A Start: 4-(4-Fluorophenoxy) piperidine HCl B Free-Base Generation A->B C Parallel Synthesis (Protocols 1-3) B->C D Purification & QC (HPLC, LC-MS) C->D E Biological Screening (e.g., Binding Assay) D->E F Data Analysis (Potency, Selectivity) E->F G Establish SAR F->G H Design Next-Gen Analogs G->H H->C Iterate

Caption: Iterative Workflow for SAR Library Synthesis and Analysis.

Analytical Characterization: A Self-Validating System

To ensure the trustworthiness of SAR data, every synthesized compound must be rigorously characterized to confirm its identity and purity. A combination of techniques is essential for this self-validating process.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for rapid reaction monitoring and to confirm the molecular weight of the final product. Purity is often estimated by peak area at a specific wavelength (e.g., 254 nm).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The spectra should be clean and consistent with the proposed structure.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.

References

  • Dalvit, C., Fagerness, P. E., Hsl, D. T., Amen, D. T., & Stockman, B. J. (2003). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Journal of Medicinal Chemistry, 46(26), 5645–5648. [Link]

  • Zhang, P., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1636–1645. [Link]

  • Kim, H., & Lee, P. H. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 88(17), 12345–12354. [Link]

  • Chem Help ASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. [Link]

  • Wang, Y., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications, 9(1), 3949. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Wang, Z., et al. (2018). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 23(11), 2828. [Link]

  • Ermert, J., et al. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(1), 470-486. [Link]

  • Ökten, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 223-233. [Link]

  • Zhang, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. Catalysts, 13(2), 374. [Link]

  • Emwas, A. H., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 38(1), 59-86. [Link]

  • Acar, Ç., et al. (2019). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 44(4), 263-272. [Link]

  • Wilson, I. D. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. [Link]

  • ResearchGate. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene.... ResearchGate. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

  • Grilc, M., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions. [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • Narayanasamy, P., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1184-1194. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Fleurisson, C., et al. (2022). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 20(31), 6265-6269. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116559. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of piperazine derivatives 4a-x. ResearchGate. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23145. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(4-Fluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. As a key structural motif in numerous pharmacologically active compounds, including antidepressants like Paroxetine, mastering the synthesis of this aryl ether is crucial.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions for higher yield and purity.

Core Synthesis Overview: The SNAr Approach

The most common and industrially relevant method for synthesizing 4-(4-Fluorophenoxy)piperidine is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] This pathway involves the reaction of a piperidine-based alcohol with an activated aryl fluoride. The reaction is favored due to the high electronegativity of the fluorine atom, which makes the attached carbon highly electrophilic and susceptible to nucleophilic attack.[5][6]

The general mechanism involves two key steps:

  • Nucleophilic Attack: The alkoxide, generated by deprotonating 4-hydroxypiperidine with a strong base, attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The aromaticity of the ring is restored by the elimination of a leaving group. In this specific synthesis, one of the fluorine atoms from 1,4-difluorobenzene acts as the leaving group.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?

Low or no yield is a common frustration, typically pointing to one of three critical areas: inadequate nucleophile generation, suboptimal solvent choice, or insufficient reaction temperature.

  • Inadequate Nucleophile Generation (The Role of the Base): The hydroxyl group of 4-hydroxypiperidine is not nucleophilic enough to attack the aryl ring directly. It must first be deprotonated to form the much more potent alkoxide ion. The choice of base is therefore critical.

    • Weak Bases (e.g., K₂CO₃, Et₃N): These are often insufficient to fully deprotonate the alcohol, leading to a very slow or stalled reaction.

    • Strong, Non-Nucleophilic Bases (e.g., NaH, KOtBu): These are the preferred choices. Sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the alcohol, driving the equilibrium towards the reactive alkoxide.[5] The reaction also produces hydrogen gas, which bubbles out of the solution, providing a visual cue for the reaction's progress.

  • Suboptimal Solvent Choice: The SNAr reaction mechanism involves the formation of a charged intermediate (Meisenheimer complex). The solvent must be able to stabilize this intermediate to lower the activation energy of the reaction.[6]

    • Protic Solvents (e.g., Ethanol, Water): Avoid these. They will protonate the strong base and the desired alkoxide nucleophile, quenching the reaction.

    • Aprotic, Nonpolar Solvents (e.g., Toluene, Hexane): These are poor choices as they cannot stabilize the charged intermediate.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are ideal.[3][4] They are polar enough to solvate and stabilize the Meisenheimer complex but do not have acidic protons that would interfere with the base or nucleophile. DMSO is often a superior choice for achieving higher yields, though DMF is also widely used.[4]

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with disrupting the aromaticity of the aryl ring.[5] Reactions run at room temperature are unlikely to proceed at a reasonable rate. A typical starting point is 80-100 °C, with optimization up to 150 °C sometimes necessary depending on the specific substrates and solvent.[5]

Troubleshooting Workflow: Low Yield

G start Low or No Yield check_base Is the base strong enough? (e.g., NaH, KOtBu) start->check_base check_base->start No, use stronger base check_solvent Is the solvent polar aprotic? (e.g., DMSO, DMF) check_base->check_solvent  Yes check_solvent->start No, switch solvent check_temp Is the temperature high enough? (Typically >80 °C) check_solvent->check_temp  Yes check_temp->start No, increase temp. check_moisture Are conditions anhydrous? check_temp->check_moisture  Yes check_moisture->start No, dry reagents/solvent success Yield Optimized check_moisture->success  Yes

Caption: A logical flowchart for troubleshooting low-yield reactions.

Q2: I'm observing significant side products. How can I improve the selectivity?

The primary side reaction of concern is the formation of a bis-arylated product, where a second molecule of the piperidine alkoxide displaces the fluorine on the newly formed 4-(4-Fluorophenoxy)piperidine product.

  • Control of Stoichiometry: The most direct way to minimize this is to control the stoichiometry of your reactants. Using a slight excess of the 1,4-difluorobenzene (e.g., 1.2 to 1.5 equivalents) will ensure that the piperidine alkoxide is the limiting reagent, making it statistically more likely to react with the starting aryl fluoride than the product.

  • Slow Addition: Adding the solution of the pre-formed alkoxide slowly to the heated solution of 1,4-difluorobenzene can help maintain a low instantaneous concentration of the nucleophile, further disfavoring the second substitution reaction.

Q3: The reaction seems to stall after a few hours, even with the right conditions. What could be happening?

Reaction stalling often points to issues with reagent stability or purity, particularly moisture contamination.

  • Moisture Contamination: Strong bases like sodium hydride react violently with water. If your solvent or 4-hydroxypiperidine starting material is not scrupulously dry, a portion of the base will be quenched, reducing the amount of active nucleophile generated. Always use anhydrous solvents and ensure your glassware is oven-dried or flame-dried before use.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the 4-hydroxypiperidine can interfere with the reaction. Similarly, aged sodium hydride may have a layer of inactive sodium hydroxide on its surface. It is good practice to use freshly opened reagents or to wash the NaH with dry hexane to remove the mineral oil and any surface oxidation before use.

Q4: Purification by column chromatography is difficult, and I'm not getting a pure product. What are some tips?

The product, 4-(4-Fluorophenoxy)piperidine, is a basic amine, which can cause tailing on silica gel chromatography.

  • Basic Workup: Before chromatography, perform a standard aqueous workup. Quench the reaction carefully (e.g., with slow addition of water or isopropanol), extract the product into an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine. This will remove the bulk of the polar aprotic solvent and inorganic salts.

  • Tailing on Silica Gel: To prevent the basic amine product from interacting strongly with the acidic silica gel, which causes streaking and poor separation, you can either:

    • Add a Base to the Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to your mobile phase (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica, leading to much sharper peaks.

    • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase, such as neutral alumina.

Comparative Table of Reaction Conditions

The following table summarizes typical reaction conditions found in the literature to provide a starting point for your optimization.

ParameterCondition 1Condition 2Condition 3Rationale & Comments
Base Sodium Hydride (NaH)Potassium tert-butoxide (KOtBu)Cesium Carbonate (Cs₂CO₃)NaH is a strong, irreversible base. KOtBu is also effective. Cs₂CO₃ is a milder but often effective base, sometimes leading to cleaner reactions.
Solvent Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)All are excellent polar aprotic solvents for SNAr. DMSO often accelerates the reaction rate compared to DMF.[4]
Temperature 100 °C120 °C80 °CHigher temperatures generally lead to faster reactions but may also increase side product formation. Optimization is key.
Time 4-8 hours2-6 hours12-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Typical Yield 75-85%80-90%60-75%Yields are highly dependent on the precise conditions and scale.

Detailed Experimental Protocol (Baseline)

This protocol provides a robust starting point for the synthesis.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • 1,4-Difluorobenzene (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-hydroxypiperidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-hydroxypiperidine.

  • Nucleophile Generation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • Reaction Initiation: Add the 1,4-difluorobenzene to the flask via syringe.

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the excess NaH by the slow addition of isopropanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane:Ethyl Acetate with 1% Triethylamine) to afford the pure 4-(4-Fluorophenoxy)piperidine.

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Hydroxypiperidine + Anhydrous DMF base_add Add NaH at 0°C reagents->base_add alkoxide Form Piperidine Alkoxide base_add->alkoxide aryl_add Add 1,4-Difluorobenzene alkoxide->aryl_add heat Heat to 100°C aryl_add->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Step-by-step workflow for the synthesis of 4-(4-Fluorophenoxy)piperidine.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (n.d.). National Institutes of Health.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents.
  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016). Google Patents.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. (2023). ACS Catalysis.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (n.d.). Apollo.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (2025). Benchchem.
  • Aryl ether synthesis under mild conditions. (2021). Total-synthesis.com.
  • Nucleophilic Aromatic Substitution. (n.d.).
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (n.d.). Der Pharma Chemica.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride. This resource is designed to provide in-depth, experience-driven insights into the common challenges and impurities encountered during its synthesis. As your virtual Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Synthesis Overview & Common Pathways

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its synthesis is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis-type approach. A popular method involves the coupling of a protected 4-hydroxypiperidine derivative with an activated fluorinated aromatic compound.

A frequently employed synthetic route starts with N-Boc-4-hydroxypiperidine and 1-fluoro-4-iodobenzene.[2][3] The Boc (tert-butoxycarbonyl) group serves to protect the piperidine nitrogen, preventing it from interfering with the desired ether formation.

Generalized Synthetic Workflow

The synthesis can be broadly categorized into three main stages:

  • Ether Formation: Coupling of N-Boc-4-hydroxypiperidine with a suitable 4-fluorophenylating agent.

  • Deprotection: Removal of the Boc protecting group.

  • Salt Formation: Conversion of the free base to the hydrochloride salt.

Below is a visual representation of this workflow.

Synthesis_Workflow N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Coupling Coupling N-Boc-4-hydroxypiperidine->Coupling 4-Fluorophenylating_Agent 4-Fluorophenylating_Agent 4-Fluorophenylating_Agent->Coupling N-Boc-4-(4-Fluorophenoxy)piperidine N-Boc-4-(4-Fluorophenoxy)piperidine Coupling->N-Boc-4-(4-Fluorophenoxy)piperidine Deprotection Deprotection N-Boc-4-(4-Fluorophenoxy)piperidine->Deprotection 4-(4-Fluorophenoxy)piperidine_Free_Base 4-(4-Fluorophenoxy)piperidine_Free_Base Deprotection->4-(4-Fluorophenoxy)piperidine_Free_Base Salt_Formation Salt_Formation 4-(4-Fluorophenoxy)piperidine_Free_Base->Salt_Formation Final_Product 4-(4-Fluorophenoxy)piperidine HCl Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for 4-(4-Fluorophenoxy)piperidine HCl.

Section 2: Troubleshooting Common Impurities (FAQs)

This section addresses specific impurities that can arise during the synthesis. Each entry is formatted as a question you might ask, followed by a detailed explanation and actionable advice.

Q1: My final product shows a significant amount of unreacted N-Boc-4-hydroxypiperidine. What could be the cause and how can I fix it?

A1: The presence of unreacted N-Boc-4-hydroxypiperidine typically points to an incomplete Williamson ether synthesis or SNAr reaction.

Causality and Troubleshooting:

  • Insufficiently Strong Base: The Williamson ether synthesis requires the deprotonation of the hydroxyl group on N-Boc-4-hydroxypiperidine to form a potent nucleophile (an alkoxide).[4][5] If the base used is not strong enough to deprotonate the alcohol, the reaction will not proceed to completion.

    • Recommendation: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation.

  • Reaction Temperature and Time: Ether synthesis reactions can be slow at lower temperatures.

    • Recommendation: Ensure the reaction is heated appropriately (typically 50-100 °C) and allowed to run for a sufficient duration (1-8 hours).[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.

  • Solvent Choice: Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity.

    • Recommendation: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred for this reaction.[6]

Q2: I've identified an impurity with a mass corresponding to the di-arylated product. How is this formed and how can I prevent it?

A2: The formation of a di-arylated product, while less common, can occur under certain conditions. This impurity would be a bis(4-fluorophenyl) ether.

Causality and Troubleshooting:

  • Reaction Stoichiometry: An excess of the 4-fluorophenylating agent (e.g., 1-fluoro-4-iodobenzene) can potentially lead to side reactions.

    • Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of the N-Boc-4-hydroxypiperidine may be beneficial to ensure the complete consumption of the more expensive aryl halide.

  • Catalyst System (for Buchwald-Hartwig type reactions): In palladium-catalyzed cross-coupling reactions, the choice of ligand and reaction conditions is critical.[7][8] An overly active catalyst or prolonged reaction times at high temperatures could potentially lead to undesired side reactions.

    • Recommendation: If using a Buchwald-Hartwig approach, optimize the catalyst loading, ligand, base, and temperature. Screening different phosphine ligands can help in identifying a system that favors the desired mono-arylation.

Q3: My NMR spectrum shows signals that I suspect are from residual starting materials like 1-fluoro-4-iodobenzene. How can I confirm and remove this?

A3: Residual 1-fluoro-4-iodobenzene is a common process-related impurity.[2]

Confirmation and Removal:

  • Analytical Confirmation:

    • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for identifying and quantifying volatile starting materials like 1-fluoro-4-iodobenzene.

    • ¹H NMR: Look for characteristic aromatic signals of the starting material that do not correspond to the product.

  • Purification Strategies:

    • Aqueous Work-up: A thorough aqueous work-up can help remove some of the unreacted starting materials.

    • Column Chromatography: This is a highly effective method for separating the product from non-polar starting materials. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.

Q4: I am observing an impurity that I believe is 4-(4-fluorophenyl)piperidine. How could this have formed?

A4: The presence of 4-(4-fluorophenyl)piperidine suggests a side reaction where the piperidine ring is directly attached to the fluorophenyl group, rather than through an ether linkage.[9]

Causality and Troubleshooting:

  • Reaction Pathway: This impurity is more likely to arise from a reaction pathway that involves the direct coupling of the piperidine nitrogen with the fluorophenyl ring. This could happen if the Boc protecting group is prematurely cleaved under the reaction conditions.

  • Alternative Synthetic Routes: Some synthetic routes for similar compounds involve the reduction of a corresponding pyridinium salt, which could potentially lead to different impurity profiles.[10]

  • Recommendation: Ensure the stability of the Boc protecting group throughout the ether formation step. This means avoiding strongly acidic conditions until the deprotection step. If this impurity persists, it may be necessary to re-evaluate the synthetic strategy.

Q5: What are the potential degradation products of this compound, and how can I minimize their formation?

A5: While generally stable, piperidine-containing compounds can undergo degradation under harsh conditions.

Potential Degradation Pathways and Mitigation:

  • Oxidation: The piperidine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures.

    • Mitigation: Store the final compound and intermediates under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.

  • Thermal Degradation: High temperatures during reaction or purification can lead to decomposition. Studies on similar piperidine derivatives have shown that thermal degradation can lead to ring-opening or other complex rearrangements.[11]

    • Mitigation: Avoid excessive heating during reaction work-up and purification. Use the lowest effective temperature for distillation or drying.

Section 3: Impurity Profile Summary

The following table summarizes the common impurities discussed:

Impurity NameStructureCommon OriginRecommended Analytical TechniqueMitigation Strategy
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃Incomplete reactionHPLC, LC-MSUse a strong base, optimize reaction time and temperature.
1-Fluoro-4-iodobenzeneC₆H₄FIUnreacted starting materialGC-MS, ¹H NMROptimize stoichiometry, purify by column chromatography.[12][13]
bis(4-Fluorophenyl) etherC₁₂H₈F₂OSide reactionLC-MS, ¹H NMRControl stoichiometry, optimize catalyst system.
4-(4-Fluorophenyl)piperidineC₁₁H₁₄FNPremature deprotection and side reactionLC-MS, ¹H NMREnsure stability of protecting group.[9]

Section 4: Experimental Protocols

Protocol: Williamson Ether Synthesis of N-Boc-4-(4-Fluorophenoxy)piperidine

Materials:

  • N-Boc-4-hydroxypiperidine[3][14]

  • 1-Fluoro-4-iodobenzene[2]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 1-fluoro-4-iodobenzene (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Boc Deprotection and Hydrochloride Salt Formation

Materials:

  • N-Boc-4-(4-Fluorophenoxy)piperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve the purified N-Boc-4-(4-Fluorophenoxy)piperidine in a minimal amount of 1,4-dioxane.

  • Add an excess of 4M HCl in 1,4-dioxane to the solution at room temperature.

  • Stir the mixture for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.[15]

Section 5: Logical Relationships in Impurity Formation

The following diagram illustrates the points in the synthesis where the discussed impurities are most likely to be introduced.

Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Impurity Origins Start N-Boc-4-hydroxypiperidine + 1-Fluoro-4-iodobenzene Ether_Formation Williamson Ether Synthesis Start->Ether_Formation Intermediate N-Boc-4-(4-Fluorophenoxy)piperidine Ether_Formation->Intermediate Impurity1 Unreacted N-Boc-4-hydroxypiperidine Ether_Formation->Impurity1 Incomplete Reaction Impurity2 Unreacted 1-Fluoro-4-iodobenzene Ether_Formation->Impurity2 Excess Reagent Impurity3 bis(4-Fluorophenyl) ether Ether_Formation->Impurity3 Side Reaction Deprotection Boc Deprotection Intermediate->Deprotection Product 4-(4-Fluorophenoxy)piperidine HCl Deprotection->Product Impurity4 4-(4-Fluorophenyl)piperidine Deprotection->Impurity4 Premature Cleavage

Caption: Relationship between synthetic steps and common impurity formation.

References

  • Bloom Tech. (2025, March 14). How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined? Knowledge. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChem. (n.d.). 4-Fluoroiodobenzene. [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109384-19-2 1-Boc-4-hydroxypiperidine Impurity. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, October 16). 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubChemLite. (n.d.). 4-(3-fluorophenoxy)piperidine hydrochloride (C11H14FNO). [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]

  • ResearchGate. (2025, October 8). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Tetrahedron. (n.d.). 3202-34-4 | this compound. [Link]

  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes. Our focus is on providing robust, field-tested insights to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section tackles the most frequent and critical problems encountered during the synthesis. We will dissect the potential causes of low yield and explore strategies for minimizing common side reactions.

Q1: My overall yield of this compound is consistently below expectations. What are the primary factors I should investigate?

A low yield is a common issue that can often be traced back to a few critical parameters in the key ether formation step, which is typically a Nucleophilic Aromatic Substitution (SNAr) or a Williamson-type ether synthesis. Let's break down the investigation process.

First, consider the overall workflow. A common and effective route involves reacting N-Boc-4-hydroxypiperidine with an activated aryl fluoride like 1,4-difluorobenzene, followed by deprotection and salt formation.

Here is a visual guide to systematically diagnose the source of low yield.

Troubleshooting_Low_Yield cluster_main start Low Yield Observed reagents 1. Verify Reagent Quality conditions 2. Optimize Reaction Conditions workup 3. Analyze Work-up & Purification water Is solvent anhydrous? Are reagents dry? reagents->water Moisture Sensitivity base_choice Is the base strong enough for full deprotonation? conditions->base_choice Deprotonation Efficiency extraction Are there emulsion issues? Is the pH correct during extraction? workup->extraction Phase Separation base_purity Is the base fresh and potent? (e.g., NaH, KOtBu) water->base_purity No sol_reagent Action: - Use anhydrous solvents. - Dry reagents under vacuum. water->sol_reagent Yes sol_base_purity Action: - Use a fresh bottle of base. - Titrate base if necessary. base_purity->sol_base_purity Yes temp_time Are temperature and time optimized? base_choice->temp_time Yes sol_base_choice Action: - Switch to a stronger base (e.g., NaH). - See Table 1 for guidance. base_choice->sol_base_choice No sol_temp Action: - Run a time-course study via TLC/LC-MS. - Incrementally increase temperature. temp_time->sol_temp No purification Is product lost during chromatography or recrystallization? extraction->purification No sol_extraction Action: - Use brine to break emulsions. - Verify aqueous layer pH. extraction->sol_extraction Yes sol_purification Action: - Analyze mother liquor for product. - Optimize recrystallization solvent. purification->sol_purification Yes

Caption: Troubleshooting workflow for low yield diagnosis.

1. Reagent Quality and Stoichiometry:

  • Water Content: The key ether formation step relies on the generation of an alkoxide from 4-hydroxypiperidine. This alkoxide is a strong base and will be quenched by water. Ensure your solvent (e.g., DMF, DMSO) is anhydrous and that the 4-hydroxypiperidine starting material is thoroughly dried.

  • Base Potency: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used. NaH is notoriously sensitive to moisture and can lose its activity over time. Using a freshly opened bottle or a titrated solution is critical. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.[1]

  • Aryl Halide Reactivity: In an SNAr context, the reactivity order is F > Cl > Br > I. Therefore, 1,4-difluorobenzene is an excellent electrophile for this reaction. If you are using a Williamson approach with 4-fluorophenol and a piperidine with a leaving group, ensure the leaving group is adequate (e.g., tosylate, mesylate).

2. Reaction Conditions:

  • Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex in SNAr) without participating in the reaction.[2][3][4] DMF and DMSO are excellent choices due to their high polarity. Acetonitrile is also a viable option. Protic solvents like alcohols will inhibit the reaction by solvating the nucleophile.[5][6]

  • Temperature: The deprotonation of N-Boc-4-hydroxypiperidine with NaH is typically performed at 0°C to room temperature. The subsequent substitution reaction may require heating, often in the range of 80-120°C, to proceed at a reasonable rate. The optimal temperature should be determined empirically, monitoring by TLC or LC-MS.

Parameter Recommendation Rationale
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates ions and intermediates without quenching the nucleophile.[1][5]
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that provides irreversible deprotonation. The H₂ byproduct is inert.[7][8]
Temperature 80-120 °C (for SNAr)Provides sufficient activation energy for the substitution step. Monitor for thermal decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and quenching the highly reactive alkoxide.

Table 1: Recommended Starting Conditions for Ether Formation.

Q2: I'm seeing several spots on my TLC plate besides the product. What are the most common side reactions, and how can they be minimized?

Impurity profiling is key to optimization. In this synthesis, the main side reactions stem from the multiple nucleophilic sites on the starting materials.

1. N-Alkylation vs. O-Alkylation: The secondary amine of an unprotected piperidine is nucleophilic and can compete with the hydroxyl group, leading to the formation of N-aryl piperidine byproducts. This is a significant issue.

  • Solution: The most robust solution is to use a protecting group on the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to the basic conditions of the ether synthesis and can be easily removed later with acid (e.g., HCl or TFA) to yield the desired secondary amine hydrochloride salt.[9]

2. C-Alkylation: When using a phenoxide nucleophile (from 4-fluorophenol), there is a possibility of C-alkylation, where the alkylation occurs on the aromatic ring instead of the oxygen atom.[1][10] This is because the phenoxide ion is an ambident nucleophile.

  • Solution: This is generally less of a problem in polar aprotic solvents like DMF and DMSO, which favor O-alkylation. Using the SNAr route with 4-hydroxypiperidine and 1,4-difluorobenzene completely avoids this issue.

3. Elimination: While more common with secondary or tertiary alkyl halides, elimination can compete with substitution.[5][10][11] In this specific synthesis, it is not a primary concern if using an aryl halide, but it's a fundamental side reaction in Williamson ether syntheses to be aware of.

  • Solution: Lowering the reaction temperature generally favors substitution over elimination.[10]

Impurity Likely Origin Mitigation Strategy
N-aryl piperidineReaction at the piperidine nitrogenUse N-Boc-4-hydroxypiperidine as the starting material.
Unreacted Starting MaterialIncomplete reactionIncrease reaction time/temperature; ensure potent base.
C-alkylated phenolAmbident nature of phenoxideUse polar aprotic solvents (DMF, DMSO); prefer the SNAr route.
Bis-arylated productReaction of product with another aryl halideUse a slight excess of the piperidine component.

Table 2: Common Impurities and Mitigation Strategies.

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about the synthesis.

Q1: What are the best practices for the final deprotection and hydrochloride salt formation steps?

This final stage is critical for obtaining a pure, stable, and crystalline product.

  • Deprotection: If you've used N-Boc-4-hydroxypiperidine, the Boc group is typically removed with a strong acid. A common and effective method is to dissolve the protected intermediate in a solvent like 1,4-dioxane, ethyl acetate, or methanol and add a solution of HCl. A saturated solution of HCl in dioxane or isopropanol is highly effective and often directly precipitates the hydrochloride salt.

  • Salt Formation & Purification: The product, this compound, is a salt and often crystalline.

    • Precipitation: After deprotection with HCl, the product may precipitate directly from the reaction mixture. Cooling can improve the yield of the precipitate.

    • Recrystallization: If the initial precipitate is not pure, recrystallization is the preferred method of purification. Common solvent systems include isopropanol/ether, ethanol, or methanol/ethyl acetate. The goal is to find a solvent or solvent pair in which the salt is soluble at high temperatures but poorly soluble at low temperatures.

Q2: How can I effectively monitor the reaction to determine the optimal endpoint?

Proper reaction monitoring prevents the formation of degradation products from excessive heating and ensures you stop the reaction at maximum conversion.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like ethyl acetate/hexanes. You should see the consumption of the starting material (e.g., N-Boc-4-hydroxypiperidine) and the appearance of a new, typically less polar, product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, confirming the identity of the product being formed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the components are sufficiently volatile and thermally stable. It can provide excellent separation and quantification of starting materials and products.[12]

Q3: Is a palladium-catalyzed reaction like the Buchwald-Hartwig amination a viable alternative?

Yes, the Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds and could be adapted to form the C-O bond in this case (Buchwald-Hartwig ether synthesis).[13][14] The reaction would couple an aryl halide (e.g., 1-bromo-4-fluorobenzene) with 4-hydroxypiperidine using a palladium catalyst and a specialized phosphine ligand.

  • Pros: It often proceeds under milder conditions than SNAr and has a very broad substrate scope.

  • Cons: The catalysts and ligands can be expensive and sensitive to air and moisture, requiring more stringent inert atmosphere techniques. For this specific target molecule, the SNAr reaction is often more cost-effective and operationally simpler for large-scale synthesis.

Experimental Protocol: SNAr Synthesis of N-Boc-4-(4-Fluorophenoxy)piperidine

This protocol outlines a reliable method for the key ether formation step.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 1,4-Difluorobenzene

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of piperidine) and stir until all solids are dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5-10°C. Gas evolution (H₂) will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a thick slurry.

  • Addition of Electrophile: Add 1,4-difluorobenzene (1.5 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 90-100°C and monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting piperidine is consumed (typically 4-8 hours).

  • Quenching: Cool the reaction to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-4-(4-Fluorophenoxy)piperidine can be purified by flash column chromatography on silica gel or by recrystallization.

References

  • Saeed, M., Saify, Z.S., Iqbal, Z., & Nazar-ul-Islam. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Available at: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Available at: [Link]

  • Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Available at: [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product of this compound is an oil or a sticky solid and won't crystallize. What is happening?

A1: This is a common issue with amine hydrochloride salts. The inability to crystallize typically points to the presence of impurities or residual solvent. Impurities can disrupt the crystal lattice formation, and residual solvents can act as an anti-solvent or keep the product in a semi-dissolved state. Another possibility is the presence of excess HCl, which can lead to a hygroscopic product that absorbs atmospheric moisture.

Initial Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period (12-24 hours) at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable.

  • Check for Stoichiometric HCl: Titrate a small sample to determine the exact molar equivalence of the hydrochloride salt. An excess or deficit of HCl can hinder crystallization.

  • Attempt Trituration: Try stirring the oil or sticky solid with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can sometimes induce crystallization by washing away impurities and providing a surface for nucleation.

Q2: What are the most common impurities I should expect during the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route. A common synthesis involves the Williamson ether synthesis between 4-hydroxypiperidine (often N-protected) and 4-fluorophenol, followed by deprotection and salt formation.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4-fluorophenol or the piperidine starting material.

  • By-products of N-protection/deprotection: For instance, if a benzyl protecting group is used, residual N-benzyl-4-(4-fluorophenoxy)piperidine may be present.

  • Dialkylated Products: The piperidine nitrogen can potentially react with the alkylating agent, leading to quaternary ammonium salts, although this is less common under controlled conditions.

  • Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO can be difficult to remove.

Q3: My recrystallization attempt resulted in a very poor yield. How can I improve it?

A3: Poor recrystallization yield is often a result of selecting a suboptimal solvent system.[1] The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.

To Improve Yield:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, acetonitrile, water, and mixtures thereof).

  • Anti-Solvent Addition: If a good single solvent cannot be found, consider an anti-solvent crystallization. Dissolve the compound in a minimum amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent in which the compound is insoluble (e.g., diethyl ether or ethyl acetate) until turbidity persists. Then, cool the mixture.

  • Control Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals and can improve recovery. Crash cooling can trap impurities and lead to smaller crystals that are harder to filter.

Part 2: Troubleshooting Guides

Issue 1: Persistent Colored Impurities in the Final Product

Symptoms: The isolated this compound is off-white, yellow, or brown, indicating the presence of chromophoric impurities.

Underlying Causes & Mechanistic Explanation: Colored impurities often arise from oxidation of phenolic starting materials or by-products, or from degradation of the piperidine ring under harsh reaction conditions. These impurities can be highly conjugated and thus absorb visible light.

Troubleshooting Workflow

Caption: Troubleshooting workflow for removing colored impurities.

Detailed Protocol: Activated Carbon Treatment

  • Solvent Selection: Dissolve the impure product in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass). Using too much can lead to significant product loss through adsorption.

  • Heating and Stirring: Gently heat and stir the mixture for 15-30 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite or diatomaceous earth to remove the carbon. Pre-heating the filtration funnel is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Issue 2: Purity by HPLC is Stagnant Despite Multiple Recrystallizations

Symptoms: HPLC analysis shows a persistent impurity peak that does not significantly decrease with repeated recrystallization attempts.

Underlying Causes & Mechanistic Explanation: This situation suggests the presence of an impurity with very similar solubility and polarity to the desired product, making separation by recrystallization ineffective. This could be a structurally related analogue, such as a regioisomer or a compound with a similar functional group.

Troubleshooting Strategies:

  • Characterize the Impurity: If possible, attempt to identify the impurity using LC-MS or by collecting a fraction for NMR analysis. Knowing the structure of the impurity is key to designing a rational purification strategy.

  • Derivative Formation: Consider converting the free base of your compound into a different salt (e.g., tartrate, fumarate). The different crystal packing of a new salt can sometimes exclude the impurity more effectively during crystallization.

  • Chromatographic Purification: For challenging separations, column chromatography may be necessary.

Data Presentation: Solvent Systems for Chromatography

Chromatography Mode Stationary Phase Typical Mobile Phase Notes
Normal Phase Silica GelDichloromethane / Methanol / TriethylamineThe triethylamine is added to prevent peak tailing of the basic piperidine nitrogen.
Reverse Phase C18Water / Acetonitrile / TFA or Formic AcidThe acid modifier is necessary for good peak shape of the amine.[2][3]

Experimental Protocol: Flash Chromatography of the Free Base

  • Conversion to Free Base: Dissolve the hydrochloride salt in water and basify to pH >10 with a suitable base (e.g., NaOH or K₂CO₃).

  • Extraction: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting free base oil/solid using a silica gel column with an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).

  • Salt Reformation: Combine the pure fractions, concentrate, dissolve in a suitable solvent (e.g., isopropanol), and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt.

Issue 3: Challenges in Scaling Up the Purification

Symptoms: A purification protocol that works well at the milligram or gram scale fails to deliver the same purity or yield at the kilogram scale.

Underlying Causes & Mechanistic Explanation: Scaling up introduces challenges related to heat and mass transfer.[4] For recrystallization, slower and less uniform cooling in large vessels can lead to broader particle size distribution and inclusion of impurities. In chromatography, maintaining bed integrity and linear flow rates becomes more complex.[5][6]

Logical Relationship Diagram for Scale-Up

G cluster_0 Lab Scale (mg-g) cluster_1 Process Scale (kg) lab_recrystallization Recrystallization (Fast Cooling) lab_purity High Purity lab_recrystallization->lab_purity process_recrystallization Recrystallization (Heat Transfer Issues) lab_recrystallization->process_recrystallization Scale-Up Challenge lab_chromatography Chromatography (High Resolution) lab_chromatography->lab_purity process_chromatography Chromatography (Bed Stability Issues) lab_chromatography->process_chromatography Scale-Up Challenge process_purity Lower Purity / Yield process_recrystallization->process_purity solution1 Controlled Cooling Profile process_recrystallization->solution1 process_chromatography->process_purity solution2 Linear Flow Rate Scaling process_chromatography->solution2 solution3 Optimized Column Packing process_chromatography->solution3

Caption: Key challenges and solutions when scaling up purification.

Key Considerations for Scale-Up:

  • Recrystallization:

    • Controlled Cooling: Implement a jacketed reactor with a programmed cooling ramp to ensure consistent crystal growth.

    • Seeding: Introduce seed crystals at the appropriate temperature and supersaturation level to control particle size and morphology.

  • Chromatography:

    • Linear Scaling: Scale up by increasing the column diameter while keeping the bed height and linear flow rate constant.[5] This maintains the residence time and separation profile.

    • Column Packing: Packing large-diameter columns is a critical skill. Automated packing systems may be necessary to achieve a stable and efficient column bed.[4][6]

References

  • Aldington, S., & Bonnerjea, J. (2007). Scale-up of monoclonal antibody purification processes.
  • Bio-Link. (n.d.).
  • Bio-Rad. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Purolite. (n.d.).
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Sensus Impact.
  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • Chem-Impex. (n.d.). 4-(3-Fluorophenoxy)piperidine hydrochloride. Chem-Impex.
  • Echemi. (n.d.). This compound. Echemi.
  • Fisher Scientific. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride, 98%. Fisher Scientific.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.). 4-fluorophenyl piperidine hcl. Sigma-Aldrich.

Sources

stability issues of 4-(4-Fluorophenoxy)piperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

This compound is a versatile piperidine derivative utilized in pharmaceutical research and medicinal chemistry.[1][2] As with any reagent, understanding its stability in solution is critical for obtaining reproducible and reliable experimental results. This guide will walk you through the potential stability issues and provide you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Acidic or basic conditions can catalyze hydrolysis of the ether linkage or other susceptible bonds.[3] The piperidine ring itself is generally stable, but extreme pH values can affect the overall molecule.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life of the solution.[4]

  • Light: Exposure to UV or ambient light can induce photolytic degradation or isomerization.[5]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.[5]

  • Solvent: The choice of solvent can impact the stability. Protic solvents, especially at non-neutral pH, may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:

  • Hydrolysis: The ether bond connecting the fluorophenoxy group to the piperidine ring could be susceptible to cleavage under strong acidic or basic conditions, yielding 4-hydroxypiperidine and 4-fluorophenol.

  • Oxidation: The piperidine nitrogen is a potential site for oxidation, which could lead to the formation of an N-oxide.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to radical-mediated degradation or isomerization.[5][6]

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, it is recommended to:

  • Use an appropriate solvent: Start with a high-purity, anhydrous solvent like DMSO or ethanol for initial stock solutions. For aqueous experiments, prepare fresh solutions in a buffer at or near neutral pH.

  • Control pH: If using aqueous buffers, a pH range of 6.0-8.0 is generally a good starting point to minimize acid- or base-catalyzed hydrolysis.[5]

  • Store properly: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5][7]

Q4: How can I determine if my solution of this compound has degraded?

A4: The most reliable way to assess the stability is by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can not only separate the components but also help in identifying the mass of the degradation products, providing clues to their structure.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of piperidine derivatives.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of a potential stability problem with one of your reagents.

A Inconsistent Results B Suspect Reagent Instability A->B C Prepare Fresh Solution B->C D Perform Control Experiment (Fresh vs. Old Solution) C->D E Results Consistent with Fresh Solution? D->E F Yes: Old Solution Degraded. Implement Proper Storage. E->F Yes G No: Troubleshoot Other Experimental Parameters E->G No

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Hypothesize Instability: If you observe variability in your results, consider the possibility that your solution of this compound has degraded.

  • Prepare a Fresh Solution: Prepare a new solution from the solid compound following the best practices outlined in the FAQs (Q3).

  • Run a Control Experiment: Design an experiment to directly compare the performance of the freshly prepared solution with your older stock solution.

  • Analyze the Outcome:

    • If the fresh solution provides the expected and consistent results, it is highly likely that your previous solution had degraded. You should discard the old solution and strictly follow the recommended storage procedures.

    • If the fresh solution yields the same inconsistent results, the issue may lie with other experimental parameters such as other reagents, instrument calibration, or the experimental protocol itself.

Issue 2: Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

This is a direct indication of the presence of impurities, which could be degradation products.

Forced Degradation Study Workflow

To proactively understand the stability of your compound, a forced degradation study is recommended.[4] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.

cluster_0 Forced Degradation Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (UV/Vis light exposure) E->F G Identify Degradation Products F->G H Determine Degradation Rate F->H I Establish Optimal Storage Conditions G->I H->I

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare several identical solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Expose to Stress Conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH to some of the solutions to achieve a final concentration of 0.1 M.[5]

    • Oxidation: Add hydrogen peroxide to a solution to a final concentration of 3%.[5]

    • Thermal Stress: Place a solution in an oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[10] Keep a control sample wrapped in foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method like HPLC.[8]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • The appearance of new peaks suggests degradation.

    • The decrease in the area of the parent peak can be used to calculate the degradation rate.

Data Summary Table for Hypothetical Forced Degradation Study

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Products (by Retention Time)
Control (25°C, dark) 24>99%None observed
0.1 M HCl (60°C) 885%Peak at 3.2 min
0.1 M NaOH (60°C) 892%Peak at 4.5 min
3% H₂O₂ (25°C) 2495%Peak at 5.1 min
UV/Vis Light Exposure 2490%Multiple minor peaks

This table is for illustrative purposes only and does not represent actual experimental data.

By performing such studies, you can develop a comprehensive understanding of the stability profile of this compound and establish appropriate handling and storage conditions for your specific experimental needs.

References

  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

  • AA Blocks. (n.d.). 1185297-29-3 | 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Šakić, D., et al. (2013). The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Organic & Biomolecular Chemistry, 11(25). Retrieved from [Link]

  • ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3202-34-4 | this compound. Retrieved from [Link]

  • Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 134, 141-149. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • Oszczapowicz, I., & Prescott, J. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Retrieved from [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(3), 195-201. Retrieved from [Link]

Sources

avoiding side reactions in the synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Aryl Ether Bond: This crucial step involves the coupling of an N-protected 4-hydroxypiperidine with a suitable 4-fluorophenyl electrophile or vice versa. The most common methods employed are the Williamson ether synthesis and the Mitsunobu reaction.

  • Deprotection and Salt Formation: The protecting group on the piperidine nitrogen is removed, followed by treatment with hydrochloric acid to yield the final hydrochloride salt. The choice of protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is critical for achieving a clean deprotection step.

This guide will focus on troubleshooting these two key stages of the synthesis.

II. Troubleshooting the Aryl Ether Formation

The formation of the 4-(4-Fluorophenoxy)piperidine core is often the most challenging step, with several potential side reactions that can impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Williamson ether synthesis attempt between N-Boc-4-hydroxypiperidine and 1-fluoro-4-iodobenzene. What are the likely causes?

A1: Low yields in this Williamson ether synthesis can stem from several factors:

  • Inefficient Deprotonation: The reaction requires the formation of an alkoxide from N-Boc-4-hydroxypiperidine. If the base used (e.g., sodium hydride) is not sufficiently reactive or if the reaction conditions are not anhydrous, deprotonation will be incomplete.

  • Competing Elimination Reaction: Although less likely with a primary-like cyclic alcohol, harsh reaction conditions (high temperatures) can promote elimination reactions.

  • Side Reactions of the Aryl Halide: While 1-fluoro-4-iodobenzene is a common substrate, under strongly basic conditions, side reactions on the aromatic ring can occur.

  • Suboptimal Solvent Choice: The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the alkoxide and facilitate the SNAr reaction.

Q2: I am observing the formation of an unknown impurity with a similar polarity to my desired product when using the Mitsunobu reaction. What could it be?

A2: A common side-product in the Mitsunobu reaction is the formation of a compound where the hydrazine byproduct has reacted with the activated alcohol.[1] This occurs when the nucleophile (4-fluorophenol in this case) is not sufficiently acidic or if there are steric hindrance issues. Another possibility is the formation of triphenylphosphine oxide, which can sometimes be challenging to separate from the product.

Troubleshooting Guide: Aryl Ether Formation
Problem Potential Cause Recommended Solution
Low to no product formation Incomplete deprotonation of N-Boc-4-hydroxypiperidine (Williamson).Use a fresh, high-purity batch of sodium hydride. Ensure strictly anhydrous conditions by drying glassware and using anhydrous solvents.
Low reactivity of the aryl halide (Williamson).Consider using a more reactive halide, such as 1-fluoro-4-iodobenzene, or explore alternative coupling methods like the Ullmann condensation.[2]
Deactivation of Mitsunobu reagents.Ensure that the triphenylphosphine and azodicarboxylate (DEAD or DIAD) are of high purity and are added slowly at a low temperature (typically 0 °C) to pre-form the betaine intermediate before adding the alcohol and phenol.[1]
Formation of multiple spots on TLC Competing C-alkylation vs. O-alkylation (Williamson).While less common with phenols, this can occur. Lowering the reaction temperature may favor O-alkylation.
Formation of hydrazine-related byproducts (Mitsunobu).[1][3]Ensure the pKa of the nucleophile (4-fluorophenol) is appropriate for the reaction. Using a slight excess of the phenol can sometimes help drive the desired reaction.
O-alkylation of the azodicarboxylate (Mitsunobu).This is a known side reaction.[1] Careful control of the addition of reagents and temperature is crucial.
Difficulty in purifying the product Presence of triphenylphosphine oxide (TPPO) (Mitsunobu).TPPO can be challenging to remove by standard chromatography. Precipitation of TPPO from a non-polar solvent like hexane or a mixture of ether and hexane can be effective. Alternatively, using polymer-supported triphenylphosphine can simplify the workup.
Co-elution with starting materials.Optimize the chromatographic conditions. A gradient elution with a mixture of ethyl acetate and hexanes on silica gel is often effective.

Visualizing the Synthetic Pathways

To better understand the reaction flow and potential branching points leading to side products, the following diagrams illustrate the Williamson ether synthesis and Mitsunobu reaction pathways.

Williamson_Ether_Synthesis cluster_williamson Williamson Ether Synthesis NBoc4OH N-Boc-4-hydroxypiperidine Alkoxide Piperidin-4-oxide Intermediate NBoc4OH->Alkoxide  Base (e.g., NaH) Product_W N-Boc-4-(4-Fluorophenoxy)piperidine Alkoxide->Product_W  + 4-Fluoroiodobenzene (SNAr) Side_Product_W C-Alkylation Product Alkoxide->Side_Product_W  (Side Reaction) ArX 4-Fluoroiodobenzene

Caption: Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction cluster_mitsunobu Mitsunobu Reaction NBoc4OH_M N-Boc-4-hydroxypiperidine Activated_Complex Oxyphosphonium Intermediate NBoc4OH_M->Activated_Complex  + PPh3, DEAD/DIAD Fluorophenol 4-Fluorophenol Product_M N-Boc-4-(4-Fluorophenoxy)piperidine Fluorophenol->Product_M  Nucleophilic Attack Reagents_M PPh3, DEAD/DIAD Side_Product_M2 Triphenylphosphine Oxide (TPPO) Reagents_M->Side_Product_M2 Activated_Complex->Product_M Side_Product_M1 Hydrazine Adduct Activated_Complex->Side_Product_M1  (Side Reaction)

Caption: Mitsunobu Reaction Workflow.

III. Troubleshooting the N-Boc Deprotection and Salt Formation

The final step of the synthesis, while often straightforward, can present challenges related to incomplete reactions or the formation of impurities.

Frequently Asked Questions (FAQs)

Q3: My N-Boc deprotection with HCl in dioxane is sluggish. What can I do to drive it to completion?

A3: A sluggish deprotection can be due to several factors:

  • Reagent Quality: The 4M HCl in dioxane solution can degrade over time. It is recommended to use a freshly prepared or recently purchased solution.

  • Insufficient Acid: Ensure that a sufficient excess of HCl is used to both cleave the Boc group and protonate the resulting free amine.

  • Reaction Time and Temperature: While the reaction is typically run at room temperature, gentle warming (e.g., to 40 °C) can sometimes be necessary to ensure complete conversion. However, be cautious as higher temperatures can potentially lead to side reactions.

Q4: After deprotection and work-up, I am observing an oily product instead of a crystalline hydrochloride salt. How can I induce crystallization?

A4: The formation of an oil can be due to the presence of residual solvent or impurities. Here are some techniques to induce crystallization:

  • Trituration: Adding a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexane) and scratching the flask with a glass rod can often induce crystallization.

  • Solvent Evaporation: Dissolving the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and then slowly adding a non-polar co-solvent can lead to precipitation of the salt.

  • Seed Crystals: If a small amount of crystalline material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.

Troubleshooting Guide: Deprotection and Salt Formation
Problem Potential Cause Recommended Solution
Incomplete deprotection Inactive or insufficient HCl in dioxane.Use a fresh solution of 4M HCl in dioxane. Increase the equivalents of HCl used.
Short reaction time.Extend the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed.
Formation of unknown impurities Degradation of the product under harsh acidic conditions.While generally stable, prolonged exposure to strong acid at elevated temperatures could potentially lead to side reactions. Ensure the reaction is not heated excessively.
Product is an oil, not a crystalline solid Residual solvent or impurities.Perform a thorough work-up to remove all solvents. Try trituration with a non-polar solvent or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
Incorrect stoichiometry of HCl.Ensure that at least one equivalent of HCl is present to form the hydrochloride salt.

IV. Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-Boc-4-(4-Fluorophenoxy)piperidine via Mitsunobu Reaction
  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(4-fluorophenoxy)piperidine.

Protocol 2: Deprotection and Formation of this compound
  • Dissolve N-Boc-4-(4-fluorophenoxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (4-5 eq.) and stir the mixture at room temperature for 2-4 hours.[6]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

V. References

  • Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions, and Computational Fluid Dynamics. Industrial & Engineering Chemistry Research.

  • Mitsunobu reaction. Wikipedia.

  • Mitsunobu reaction - Organic Synthesis.

  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine - Benchchem.

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.

  • Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com.

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed Central.

  • N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery - Benchchem.

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents.

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.

  • 4-(3-Fluorophenoxy)piperidine hydrochloride - Chem-Impex.

  • Ullmann condensation - Wikipedia.

  • Boc Deprotection - HCl - Common Organic Chemistry.

Sources

Technical Support Center: Chiral Separation of 4-(4-Fluorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 4-(4-Fluorophenoxy)piperidine and its derivatives. This class of compounds, characterized by a basic piperidine nitrogen, presents unique challenges in achieving baseline resolution of enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental hurdles. We will explore the causality behind chromatographic phenomena and provide validated protocols to enhance the robustness and efficiency of your separations.

Troubleshooting Guide: From Poor Resolution to Peak Tailing

This section addresses the most frequent and specific problems encountered during method development for this compound class.

Q1: Why am I seeing poor resolution (Rs < 1.5) between my enantiomers?

Poor resolution is the most common challenge and can stem from several factors. The key is to systematically evaluate the components of your chromatographic system: the chiral stationary phase (CSP), the mobile phase, and operational parameters.

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the CSP.[1] For piperidine derivatives, polysaccharide-based CSPs are the industry standard and first choice.[2][3]

    • Causality: These phases, typically derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)), create chiral pockets and surfaces. Separation is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The basic nitrogen and aromatic fluorophenoxy group of your analyte are key interaction points.

    • Actionable Advice: If you are not using a polysaccharide-based column (e.g., from the Daicel CHIRALPAK® or CHIRALCEL® series), this should be your first change. If you are, consider screening other polysaccharide columns with different selectors (e.g., AD, OD, AS, IC). Immobilized versions of these phases offer greater solvent compatibility, allowing for a broader range of mobile phase conditions.[4]

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.

    • Causality: In normal phase (NP) or polar organic (PO) modes, the organic modifier (typically an alcohol like isopropanol or ethanol) competes with the analyte for interaction sites on the CSP. Too strong a mobile phase (high alcohol content) will elute the enantiomers too quickly, preventing differential interaction and leading to co-elution. Too weak a mobile phase may lead to excessively long retention times and broad peaks.

    • Actionable Advice: Systematically screen the percentage of the alcohol modifier. Start with a typical composition like Hexane/Isopropanol (80:20 v/v) and adjust the ratio. Sometimes, changing the alcohol (e.g., from isopropanol to ethanol) can significantly alter selectivity.[5]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Causality: Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often enhancing selectivity and improving resolution.[6] However, this is not universal; some separations benefit from higher temperatures.

    • Actionable Advice: Evaluate the effect of temperature by analyzing your sample at 15°C, 25°C, and 40°C. A van't Hoff plot (ln(α) vs 1/T) can determine if the separation is enthalpically or entropically controlled and guide further optimization.

Q2: My peak shapes are broad and tailing. What are the likely causes?

Peak tailing is a frequent issue with basic compounds like 4-(4-Fluorophenoxy)piperidine due to unwanted secondary interactions.

  • Secondary Ionic Interactions: This is the most probable cause.

    • Causality: The basic piperidine nitrogen can interact strongly with acidic residual silanol groups on the surface of the silica-based CSP.[2] This strong, non-stereoselective interaction leads to delayed elution for a portion of the analyte molecules, resulting in a tailed peak shape that can obscure separation.

    • Actionable Advice: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is standard practice.[2][4] The additive competes with the basic analyte for the active silanol sites, effectively masking them and ensuring that the primary interaction is with the chiral selector.[7] For SFC, additives are typically added to the co-solvent at concentrations of 0.5-1%.[4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Causality: The CSP has a finite number of chiral selective sites. When the amount of analyte injected exceeds this capacity, the excess molecules travel through the column without engaging in the chiral recognition mechanism, leading to peak distortion and tailing.

    • Actionable Advice: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, column overload was the issue. Determine the optimal loading capacity for your column through a loadability study.[6]

  • Injection Solvent Mismatch: Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.

    • Causality: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the portion of the sample at the leading edge of the injection band will travel faster than the portion at the trailing edge, leading to band broadening and misshapen peaks.

    • Actionable Advice: Whenever possible, dissolve your sample in the mobile phase itself.[2] If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte.

Workflow for Troubleshooting Poor Peak Shape

Caption: A step-by-step workflow for diagnosing and fixing poor peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the first-choice columns for separating 4-(4-Fluorophenoxy)piperidine derivatives?

Polysaccharide-based chiral stationary phases are the most successful and widely used for this class of compounds.[2][8] Start your screening with columns such as:

  • CHIRALPAK® AD-H / IA / IB / IC / ID / IE / IF (Amylose-based selectors)

  • CHIRALCEL® OD-H / OJ-H / OZ-H (Cellulose-based selectors)

Screening a set of these columns under both normal phase and polar organic conditions is the most effective strategy to quickly identify a successful separation.[9][10]

Q2: When should I choose High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC) for this separation?

Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on the specific goals of the project (analytical vs. preparative), available equipment, and the properties of the derivative.[3][]

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase (e.g., Hexane/Alcohol).[12]Uses supercritical CO2 as the primary mobile phase with an alcohol co-solvent.[]
Speed Generally slower run times.Typically 3-5 times faster due to the low viscosity and high diffusivity of supercritical CO2.[13]
Solvent Usage High consumption of organic solvents (e.g., hexane, isopropanol)."Greener" technology; significantly reduces organic solvent consumption.[14]
Resolution Excellent resolution, highly tunable with mobile phase composition.Often provides higher efficiency and can yield better or complementary selectivity.[15]
Scale-Up Well-established for preparative scale, but solvent removal can be slow.[16]Highly advantageous for preparative scale; CO2 is removed by depressurization, yielding concentrated product.[13][17]
Best For... Robust analytical method development, situations where SFC is not available.High-throughput screening, preparative purification, and rapid analysis.[]

Decision Tree: HPLC vs. SFC

Caption: A decision tree to guide the choice between HPLC and SFC.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Chiral Separation
  • Column Selection:

    • Select a set of 4-6 polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC and CHIRALCEL® OD-H, OJ-H). Use analytical columns, typically 250 x 4.6 mm, 5 µm particle size.

  • Sample Preparation:

    • Dissolve the 4-(4-Fluorophenoxy)piperidine derivative in the mobile phase or ethanol to a concentration of 1.0 mg/mL.

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase A: Hexane/Isopropanol (IPA) (80:20 v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: Hexane/Ethanol (EtOH) (90:10 v/v) + 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 230 nm).

    • Injection Volume: 5 µL.

  • Execution:

    • Equilibrate each column with the mobile phase for at least 10 column volumes.

    • Inject the sample onto each column using both Mobile Phase A and B.

    • Evaluate chromatograms for any degree of separation (even partial resolution is a good starting point).

  • Optimization:

    • For the most promising condition(s), optimize the separation by:

      • Adjusting Modifier %: Vary the percentage of IPA or EtOH. Decrease the percentage to increase retention and resolution; increase it to reduce run time.

      • Changing Alcohol: If using IPA, try EtOH, and vice-versa.

      • Varying Temperature: Test the separation at 15°C and 40°C to see the effect on selectivity.

Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
  • Column Selection:

    • Use the same set of polysaccharide-based columns as in the HPLC protocol. Common SFC dimensions are 150 x 4.6 mm, 3 µm.

  • Sample Preparation:

    • Dissolve the sample in methanol or ethanol to a concentration of 1.0 mg/mL.

  • SFC Screening Conditions:

    • Mobile Phase: Supercritical CO2 and a co-solvent.

    • Co-solvents for Screening:

      • A) Methanol + 0.5% DEA

      • B) Ethanol + 0.5% DEA

    • Gradient: Run a generic gradient of 5% to 40% co-solvent over 5-7 minutes.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV (with a suitable high-pressure flow cell).

  • Execution and Optimization:

    • Screen all selected columns with the gradient method using each co-solvent.

    • Identify the best "hit."

    • Optimize the separation by converting the gradient to an isocratic method. Adjust the isocratic co-solvent percentage to achieve a resolution (Rs) > 2.0 with a reasonable run time.

References

Sources

Technical Support Center: Method Development for Separating Reaction Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction byproduct separation. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex separation challenges. Our focus is on not just what to do, but why you're doing it, ensuring robust and reproducible methods.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My reaction mixture is a complex mess. Where do I even start with purification?

A1: The first step is to gather as much information as possible about your desired product and the potential byproducts.[1][2] Consider their chemical structures, polarity, solubility, and boiling points. Thin Layer Chromatography (TLC) is an invaluable initial screening tool to visualize the number of components and their relative polarities.[1] Based on this preliminary analysis, you can select an initial separation strategy. For large-scale reactions producing a solid, crystallization is often a good first choice.[3] If the mixture is complex or contains compounds with similar polarities, chromatography is generally recommended.[3][4]

Q2: I'm seeing a lot of streaking and poor separation on my TLC plate. What does this mean for my column chromatography?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (e.g., silica gel), is unstable on the silica, or the sample is overloaded. This can be due to the compound's acidic or basic nature. If your compound is sensitive to acid, you can deactivate the silica gel by running a solvent system containing a small amount of triethylamine through the column before loading your sample.[5] Alternatively, using a different stationary phase might be necessary. Poor separation on TLC suggests that the chosen solvent system is not optimal and will likely lead to poor separation on a flash column. You will need to screen different solvent systems to find one that provides good separation between your product and the byproducts.[5]

Q3: My product is an oil and won't crystallize. What are my options?

A3: Oily products are common and can be purified using several techniques. Flash column chromatography is a very effective method for purifying oils.[4][6] If the oil is soluble in an organic solvent and immiscible with water, liquid-liquid extraction can be used to remove water-soluble impurities.[7][8][9] For volatile oils, distillation (simple, fractional, or vacuum) can be an excellent purification method, provided the byproducts have significantly different boiling points.[10][11]

Q4: I need to separate isomers. What's the best approach?

A4: Isomer separation can be challenging due to their similar physical properties. The choice of technique depends on the type of isomers. For positional isomers (e.g., ortho, meta, para), High-Performance Liquid Chromatography (HPLC) with a phenyl or pentafluorophenyl (PFP) column can provide the necessary selectivity.[12][13] For geometric isomers (cis/trans or E/Z), columns that provide shape-based selectivity, such as cholesterol-based columns, can be effective.[12] Separating enantiomers requires a chiral stationary phase in either HPLC or Supercritical Fluid Chromatography (SFC).[12][14][15] SFC is often preferred for chiral separations due to its speed and lower solvent consumption.[16][17]

Q5: How do I validate my separation method to ensure it's reliable?

A5: Method validation is a critical process to ensure your method is "fit-for-purpose".[18] Key parameters to evaluate include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.[18][19]

  • Accuracy: The closeness of the measured value to the true value.[18][20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range.[19][20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated, respectively.[20]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21]

Troubleshooting Guides

Guide 1: Flash Chromatography

Flash chromatography is a workhorse technique for purifying reaction mixtures.[4][6] However, several issues can arise.

Problem: Poor Separation of Byproducts

  • Cause & Logic: The mobile phase (eluent) does not have the optimal polarity to differentiate between your product and the byproducts on the stationary phase (typically silica gel). The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. If the eluent is too polar, all compounds will move too quickly, resulting in co-elution. If it's not polar enough, everything will remain at the origin.

  • Solution Workflow:

    Caption: Troubleshooting workflow for poor separation in flash chromatography.

Problem: Product Elutes with the Solvent Front

  • Cause & Logic: The mobile phase is too polar, causing your product to have a very low affinity for the stationary phase. This results in it traveling with the solvent front and not being retained on the column.

  • Solution: Decrease the polarity of your mobile phase. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, try an 80:20 or 90:10 mixture.

Problem: Compound is Stuck on the Column

  • Cause & Logic: The mobile phase is not polar enough to elute your compound from the stationary phase. Your compound has a very high affinity for the silica gel.

  • Solution: Increase the polarity of your mobile phase. For instance, if you are using 100% dichloromethane, try adding a small percentage of methanol (e.g., 1-5%). A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be very effective for eluting compounds with a wide range of polarities.[5]

Guide 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative separations. Common issues often relate to peak shape and retention time.

Problem: Peak Tailing

  • Cause & Logic: Peak tailing can be caused by several factors, including interactions between basic compounds and acidic silanol groups on the silica-based stationary phase, column overload, or column contamination.[22] These interactions lead to a non-ideal elution profile.

  • Troubleshooting Table:

Possible CauseRecommended Solution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) to the mobile phase or use a mobile phase with a lower pH to suppress silanol ionization.[22]
Column Overload Reduce the sample concentration or injection volume.[22][23]
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[22]
Mismatched Injection Solvent Dissolve the sample in the mobile phase whenever possible.

Problem: Shifting Retention Times

  • Cause & Logic: Inconsistent retention times are a sign of an unstable chromatographic system. This can be due to changes in mobile phase composition, flow rate, or column temperature.[23]

  • Solution Workflow:

    Caption: Troubleshooting shifting retention times in HPLC.

Guide 3: Non-Chromatographic Methods

Problem: Crystallization Fails or Yields an Oil

  • Cause & Logic: Successful crystallization depends on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[24][25] If the compound "oils out," it means it has come out of solution above its melting point. Impurities can also inhibit crystal formation.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents with different polarities. A good starting point is to find a solvent that dissolves your compound when hot but not when cold.[25]

    • Mixed Solvent Systems: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[3]

    • Slow Evaporation: Dissolve the compound in a minimal amount of a relatively volatile solvent and allow the solvent to evaporate slowly over several days.[3]

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The small scratches can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Problem: Emulsion Formation During Liquid-Liquid Extraction

  • Cause & Logic: An emulsion is a stable suspension of one liquid in another, which prevents the separation of the organic and aqueous layers.[8] It is often caused by vigorous shaking or the presence of surfactants.

  • Solutions:

    • Patience: Allow the separatory funnel to stand for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break up the emulsion.[9]

    • Filtration: Filter the emulsion through a plug of glass wool or Celite.

    • Centrifugation: If the emulsion is persistent and the volume is small, centrifugation can be used to separate the layers.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of ~0.2-0.3 for the desired compound.

  • Pack the Column:

    • Add a small amount of sand to the bottom of the column.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then removing the solvent under reduced pressure.[5]

    • Carefully add the sample to the top of the column.

  • Elute and Collect Fractions:

    • Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Basic Liquid-Liquid Extraction for a Neutral Compound
  • Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer to a Separatory Funnel: Transfer the solution to a separatory funnel.

  • Add Aqueous Phase: Add an equal volume of water to the separatory funnel.

  • Extract: Stopper the funnel, invert it, and vent to release pressure. Shake the funnel gently, venting periodically.

  • Separate the Layers: Allow the layers to separate. The denser layer will be at the bottom. Drain the lower layer and then pour out the upper layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.

  • Combine Organic Layers: Combine all the organic layers.

  • Wash with Brine: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to remove any remaining water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

References

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Recrystallization and Crystallization. [Link]

  • Chemistry LibreTexts. 3: Crystallization. [Link]

  • K-Jhil. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. [Link]

  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Solubility of Things. Distillation Techniques. [Link]

  • Quora. How are the byproducts of chemical reactions separated from the main (desired) product? [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Biotage. 5 Steps to successful flash chromatography. [Link]

  • The Distillation Process: An Essential Technique for Purification and Separation. [Link]

  • Biotage. How do I purify my high boiling solvent reaction mixture using silica flash chromatography? [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • Walsh Medical Media. Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 4.5: Separating Volatile Solutions - Distillation. [Link]

  • PubMed Central. Optimizing separations in online comprehensive two‐dimensional liquid chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Rotachrom Technologies. The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Modus. Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

  • Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Royal Society of Chemistry. Chapter 20: Liquid–Liquid Extraction. [Link]

  • ResearchGate. How to separate isomers by Normal phase HPLC? [Link]

  • Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • MDPI. Liquid–Liquid Continuous Extraction and Fractional Distillation for the Removal of Organic Compounds from the Wastewater of the Oil Industry. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • SCION Instruments. A Guide to Analytical Method Validation. [Link]

  • Analytical method validation: A brief review. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Journal of Chemical and Pharmaceutical Research. A process of method development: A chromatographic approach. [Link]

  • Western States. Common Challenges with Pharmaceutical & Chemical Separation. [Link]

  • Agilent. Method Development 101: From Beginner to Expert Part 1. [Link]

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Technical Support Center: Optimization of HPLC Parameters for 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. As a Senior Application Scientist, this content is structured to not only provide solutions but also to explain the underlying scientific principles, ensuring a robust understanding of the chromatographic process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape - Tailing Peaks

Peak tailing is a common issue when analyzing basic compounds like this compound, often due to interactions with the silica-based stationary phase.[1][2][3]

Root Causes and Corrective Actions:
  • Silanol Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic piperidine moiety, causing peak tailing.[2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1][4] However, modern, high-purity silica columns often provide better results without such additives.[1]

    • Solution 3: Column Selection: Employ a base-deactivated column or a column with a polar-embedded phase to shield the analyte from residual silanols.[3]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.[4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in connections, can contribute to peak asymmetry.[3]

    • Solution: Use narrow internal diameter tubing and ensure all fittings are properly connected to minimize dead volume.[3]

Issue 2: Inconsistent Retention Times

Shifting retention times can compromise the reliability of your analytical method.

Root Causes and Corrective Actions:
  • Mobile Phase Preparation: Inconsistencies in mobile phase composition, especially the buffer concentration and pH, can lead to retention time variability.[5]

    • Solution: Prepare fresh mobile phase for each analysis set and ensure accurate pH measurement of the aqueous portion before adding the organic solvent.[4][6]

  • Column Equilibration: Insufficient column equilibration time with the mobile phase before starting the analysis can cause retention time drift.[6][7]

    • Solution: Ensure the column is thoroughly equilibrated, which is typically indicated by a stable baseline.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[5][8]

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[6][7]

  • Pump Malfunction: Inconsistent flow rates due to pump issues can directly impact retention times.[7]

    • Solution: Check for leaks in the pump system and ensure proper pump maintenance.[7]

Issue 3: Baseline Disturbances (Noise, Drift, Ghost Peaks)

A stable baseline is crucial for accurate quantification.

Root Causes and Corrective Actions:
  • Baseline Noise:

    • Cause: Air bubbles in the mobile phase or detector, or contaminated mobile phase.[5][6]

    • Solution: Degas the mobile phase thoroughly using sonication or vacuum filtration.[6] Use high-purity solvents for mobile phase preparation.[6]

  • Baseline Drift:

    • Cause: Changes in mobile phase composition during a gradient run, temperature fluctuations, or column contamination.[6]

    • Solution: Ensure proper mobile phase mixing and temperature control.[6] If contamination is suspected, flush the column with a strong solvent.[9]

  • Ghost Peaks:

    • Cause: Contaminants in the mobile phase, sample, or carryover from previous injections.[6]

    • Solution: Use high-purity solvents and clean injection vials.[6] Incorporate a needle wash step in your autosampler method to minimize carryover.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the development and optimization of an HPLC method for this compound.

Method Development and Optimization

Q1: What are the recommended starting parameters for an HPLC method for this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.[10]

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard choice for reversed-phase chromatography, offering good retention for moderately polar compounds.[11]
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)Acetonitrile is a common organic modifier with good UV transparency.[12] A low pH buffer helps to protonate the piperidine nitrogen and suppress silanol interactions, leading to better peak shape.[1][13]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe fluorophenoxy group should provide sufficient UV absorbance for detection.
Temperature 30 °CMaintaining a constant temperature improves reproducibility.[14]

Q2: How do I optimize the mobile phase composition?

Mobile phase optimization is key to achieving good separation and peak shape.[15]

  • Organic Solvent Ratio: Adjusting the percentage of acetonitrile will alter the retention time. Increasing the organic content will decrease retention, while decreasing it will increase retention.

  • pH of the Aqueous Phase: For a basic compound like this compound, the mobile phase pH is critical.[8] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[4][12]

  • Buffer Selection: The choice of buffer and its concentration are important for maintaining a stable pH and can influence peak shape.[8] Phosphate and acetate buffers are common choices.

Q3: When should I consider using a different type of column?

If you continue to experience issues with peak shape or retention, even after optimizing the mobile phase, you might consider an alternative stationary phase.

  • Fluorinated Phases: These columns can offer different selectivity compared to traditional C18 phases, especially for fluorinated compounds.[16][17]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and improve the peak shape of basic compounds.[3]

  • Polymeric Columns: These columns are stable over a wider pH range and can be a good alternative to silica-based columns for the analysis of basic compounds at high pH.[4]

Sample Preparation

Q4: What is the best way to prepare my sample for analysis?

Proper sample preparation is crucial to prevent column contamination and ensure accurate results.

  • Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.[4] If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase.

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[6][10]

System Suitability

Q5: What are the key system suitability parameters to monitor?

System suitability tests are performed to ensure that the chromatographic system is performing as expected. Key parameters include:

  • Tailing Factor: For symmetrical peaks, the tailing factor should be close to 1. A value greater than 1 indicates peak tailing.[2]

  • Theoretical Plates (N): This is a measure of column efficiency. Higher values indicate better efficiency.

  • Resolution (Rs): This measures the degree of separation between two adjacent peaks. A value of at least 1.5 is generally desired for baseline separation.

  • Repeatability (%RSD): The precision of replicate injections of a standard solution, typically for peak area and retention time, should be within acceptable limits (e.g., <2%).[13]

Visual Workflows and Diagrams

General HPLC Troubleshooting Workflow

G cluster_solutions Potential Solutions start Problem Observed (e.g., Tailing Peak, RT Shift) check_mobile_phase Check Mobile Phase (Preparation, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Equilibration) check_mobile_phase->check_column If problem persists sol_mp Adjust pH / Additive Prepare Fresh Mobile Phase check_mobile_phase->sol_mp check_system Examine HPLC System (Pump, Injector, Connections) check_column->check_system If problem persists sol_col Flush or Replace Column Ensure Proper Equilibration check_column->sol_col sol_sys Check for Leaks Minimize Dead Volume check_system->sol_sys solution Problem Resolved sol_mp->solution sol_col->solution sol_sys->solution

Caption: A general workflow for troubleshooting common HPLC issues.

Decision Tree for Optimizing Peak Shape

G cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments start Poor Peak Shape (Tailing) adjust_ph Lower Mobile Phase pH (e.g., < 3) start->adjust_ph reduce_load Decrease Sample Concentration/Volume start->reduce_load add_additive Add Competing Base (e.g., TEA) adjust_ph->add_additive If tailing persists change_column Use Base-Deactivated or Polar-Embedded Column add_additive->change_column If tailing persists solution solution change_column->solution Optimized Peak Shape

Caption: A decision tree for optimizing the peak shape of basic compounds.

References

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chawla, P., & Singh, S. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10. Indian Journal of Pharmaceutical Sciences, 83(6), 1208-1214.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]

  • Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Labcompare.com. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Sensus Impact. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-(4-Fluorophenoxy)piperidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed to provide practical, in-depth solutions to the challenges that may arise during the transition from laboratory-scale synthesis to pilot plant and industrial production. Drawing from established chemical principles and extensive field experience, this resource offers troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and robustness of your manufacturing process.

I. Synthetic Strategies and Key Considerations

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine derivative and a fluorophenol moiety. Two primary synthetic routes are commonly employed: the Williamson Ether Synthesis and the Buchwald-Hartwig Amination. The choice of strategy is critical and depends on factors such as raw material cost, process safety, and desired purity profile.

A. Williamson Ether Synthesis Approach

This classical method involves the reaction of an alkoxide with an alkyl halide.[1] In the context of 4-(4-Fluorophenoxy)piperidine synthesis, this translates to the reaction of 4-fluorophenol with a suitably protected 4-hydroxypiperidine derivative, followed by deprotection and salt formation.

B. Buchwald-Hartwig Amination Approach

A more modern approach, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide.[2] This method offers an alternative route that can sometimes provide higher yields and better functional group tolerance.[3]

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may be encountered during the scale-up of this compound production, presented in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: We are experiencing a significant drop in yield and incomplete consumption of starting materials when moving from a 100g lab scale to a 5kg pilot scale using the Williamson ether synthesis route. What are the likely causes and how can we optimize the reaction?

Answer: This is a common challenge in process scale-up and can be attributed to several factors related to reaction kinetics, mass transfer, and equilibrium.

Potential Causes & Solutions:

Factor Explanation Troubleshooting Steps
Inefficient Deprotonation The initial step of the Williamson ether synthesis requires the complete deprotonation of 4-fluorophenol to form the phenoxide nucleophile. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.- Choice of Base: While strong bases like sodium hydride (NaH) are effective, their handling on a large scale can be hazardous.[4] Consider using potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are more manageable, though Cs2CO3 has poor solubility.[5][6] - Agitation: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture.
Side Reactions The primary competing reaction is the elimination of the alkyl halide, which is favored at higher temperatures.[7] C-alkylation of the phenoxide is another possible side reaction.[8]- Temperature Control: Implement precise temperature control to avoid overheating. A gradual temperature ramp may be beneficial. - Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the reaction progress and identify the formation of byproducts.
Solvent Effects The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the SN2 reaction.[7]- Solvent Purity: Ensure the use of high-purity, anhydrous solvents to prevent side reactions. - Solvent Volume: While higher concentrations are desirable for large-scale reactions, ensure that the reactants remain fully dissolved.[9]

Experimental Protocol: Optimization of Williamson Ether Synthesis

  • Reactor Setup: In a suitably sized reactor, charge 4-fluorophenol (1.0 eq) and a polar aprotic solvent (e.g., DMF).

  • Base Addition: Add potassium carbonate (1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Reactant Addition: Slowly add the protected 4-hydroxypiperidine derivative (e.g., N-Boc-4-hydroxypiperidine) (1.1 eq).

  • Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture, and proceed with aqueous work-up and extraction.

Issue 2: Impurity Profile and Purification Challenges

Question: Our final product, this compound, is contaminated with a persistent impurity that is difficult to remove by standard recrystallization. How can we identify and mitigate this impurity?

Answer: The nature of the impurity will depend on the synthetic route chosen. A thorough understanding of potential side reactions is key to developing an effective purification strategy.

Potential Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 4-fluorophenol and the piperidine starting material in the crude product.

    • Mitigation: Optimize reaction conditions to drive the reaction to completion. A slight excess of one reactant may be employed.

  • Byproducts from Side Reactions: As mentioned previously, elimination and C-alkylation products can form during the Williamson ether synthesis.

    • Mitigation: Careful control of reaction temperature and choice of base can minimize these byproducts.[7]

  • Di-substituted Products: In the Buchwald-Hartwig amination, diarylation of the amine can occur.

    • Mitigation: The choice of ligand is critical in controlling the selectivity of the reaction.[10] Sterically hindered ligands can favor monoarylation.[2]

Purification Workflow:

Caption: A typical purification workflow for this compound.

Advanced Purification Techniques:

For challenging separations, consider techniques such as multicolumn countercurrent solvent gradient purification (MCSGP), which can offer higher yields and reduced solvent consumption compared to traditional batch chromatography.[11]

Issue 3: Safety and Handling on a Large Scale

Question: What are the primary safety concerns when scaling up the synthesis of this compound, and what precautions should be taken?

Answer: Process safety is paramount in a manufacturing environment. A thorough risk assessment should be conducted before any scale-up activities.

Key Safety Considerations:

Hazard Risk Mitigation Measures
Exothermic Reactions Reactions such as the Williamson ether synthesis can be exothermic, leading to a potential for thermal runaway if not properly controlled.- Calorimetry Studies: Perform reaction calorimetry to understand the thermal profile of the reaction. - Cooling Capacity: Ensure the reactor has adequate cooling capacity to manage the heat generated. - Controlled Addition: Add reagents at a controlled rate to manage the exotherm.
Hazardous Reagents Many reagents used in synthesis, such as strong bases and certain solvents, are corrosive, flammable, or toxic.- Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including gloves, safety glasses, and lab coats.[12] - Ventilation: Conduct all operations in a well-ventilated area or under a fume hood.[13] - Material Safety Data Sheets (MSDS): Ensure all personnel are familiar with the MSDS for all chemicals being used.
Dust Explosion The final product, being a solid hydrochloride salt, can pose a dust explosion hazard if handled improperly.- Inert Atmosphere: Handle the dried powder under an inert atmosphere (e.g., nitrogen) where possible. - Grounding: Ensure all equipment is properly grounded to prevent static discharge.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the final recrystallization of this compound?

A1: The choice of recrystallization solvent is critical for obtaining a high-purity product. A solvent screen is always recommended. Common solvent systems include isopropanol, ethanol, or mixtures of ethanol and water. The goal is to find a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature.[14]

Q2: Can the palladium catalyst from the Buchwald-Hartwig amination be recovered and reused?

A2: Palladium is a precious metal, and its recovery is economically and environmentally beneficial.[15] Depending on the form of the catalyst used (homogeneous or heterogeneous), various recovery methods can be employed, including precipitation, adsorption on activated carbon, or the use of scavenger resins.

Q3: How can I prevent the discoloration of the final product?

A3: A yellow or off-white color in the final product is often due to the presence of oxidized impurities.[16] To prevent this, consider the following:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be beneficial.

  • Purification: Effective purification, such as recrystallization or charcoal treatment, can remove colored impurities.

Q4: What are the key analytical techniques for monitoring the reaction and ensuring final product quality?

A4: A robust analytical package is essential for process control and quality assurance.

  • In-Process Control: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for monitoring the progress of the reaction.

  • Final Product Analysis:

    • Purity: HPLC is the primary method for determining the purity of the final product.

    • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the compound.

    • Physical Properties: Melting point and Differential Scanning Calorimetry (DSC) can be used to assess the physical form and thermal stability.[13]

IV. Conclusion

The successful scale-up of this compound production requires a multi-faceted approach that considers reaction kinetics, impurity formation, purification strategies, and process safety. By anticipating and addressing the challenges outlined in this guide, researchers and drug development professionals can develop a robust, efficient, and safe manufacturing process.

V. References

  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Retrieved from

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Bhattacharjee, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Scientia Pharmaceutica, 89(3), 34.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Zhang, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6439.

  • Jensen, K. L., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 27(19), 6539.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Retrieved from

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2345-2354.

  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-(4-Chlorophenylazo)piperidine. Retrieved from

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Technical Support Center: Degradation Pathways of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and the analytical methodologies required for accurate assessment.

I. Introduction to this compound Stability

This compound is a versatile building block in pharmaceutical research, particularly in the development of novel therapeutic agents.[1] Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and quality of any resulting drug substance or product. Forced degradation studies are an essential component of this process, providing insights into potential degradation products and pathways under various stress conditions.[2][3]

This guide will address common questions and challenges encountered during the stability testing of this compound, offering scientifically sound explanations and practical solutions.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary factors that can induce degradation are exposure to hydrolytic (acidic and basic conditions), oxidative, photolytic (light), and thermal stress.[2][3] The extent of degradation depends on the severity and duration of exposure to these conditions. The piperidine ring and the ether linkage are potential sites for degradation.

Q2: What are the expected degradation pathways for this molecule?

A2: Based on the structure of this compound, several degradation pathways can be predicted:

  • Hydrolysis: The ether linkage between the fluorophenoxy and piperidine moieties is susceptible to cleavage under strong acidic or basic conditions, which could yield 4-fluorophenol and 4-hydroxypiperidine.

  • Oxidation: The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation.[4] This could lead to the formation of N-oxides, ring-opened products, or other oxidized species. Studies on similar piperidine structures have shown that oxidation can lead to the formation of imines and nitramines.[5]

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation. While specific pathways for this molecule are not extensively documented in the provided search results, related compounds can undergo radical-induced reactions, potentially leading to dehydration or other rearrangements.[6]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo various decomposition reactions. For similar piperidine-containing compounds, thermal stress can lead to ring opening or fragmentation.[7][8][9]

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and at a controlled room temperature or refrigerated (0-8°C is suggested by one supplier).[1] It is crucial to prevent exposure to high humidity and extreme temperatures.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimental work with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks observed in HPLC chromatogram of a freshly prepared solution. 1. Impurities in the starting material. 2. On-column degradation. 3. Interaction with the mobile phase or diluent.1. Obtain a certificate of analysis for the starting material to check for known impurities. 2. Modify HPLC conditions (e.g., change pH of the mobile phase, use a different column chemistry). 3. Ensure the diluent is compatible and does not react with the compound. Prepare fresh solutions and analyze immediately.
Loss of assay value over a short period in solution. 1. Instability in the chosen solvent. 2. pH of the solution promoting hydrolysis. 3. Exposure to light.1. Evaluate the stability of the compound in different solvents to find a more suitable one. 2. Buffer the solution to a neutral pH if the compound is found to be unstable in acidic or basic conditions. 3. Protect the solution from light by using amber vials or covering the container with aluminum foil.
Formation of a major unknown degradant under oxidative stress conditions (e.g., H₂O₂). The piperidine ring is likely undergoing oxidation.1. Utilize LC-MS to determine the mass of the degradant. This can provide clues about the structural changes (e.g., addition of oxygen atoms). 2. Isolate the degradant using preparative HPLC for further structural elucidation by NMR. 3. Compare the degradation profile with related piperidine-containing compounds to predict the likely site of oxidation.[4][5]
Inconsistent results in forced degradation studies. 1. Variability in stress conditions (temperature, concentration of stressing agent, duration). 2. Non-homogeneity of the sample. 3. Issues with the analytical method.1. Tightly control all stress parameters as per ICH guidelines.[2][3] 2. Ensure the sample is fully dissolved and homogenous before applying stress. 3. Validate the stability-indicating method for specificity, linearity, accuracy, and precision.[10][11][12][13]
Visualizing Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule.

G cluster_molecule This compound cluster_key Potential Degradation Sites mol hydrolysis Hydrolytic Cleavage p1 hydrolysis->p1 oxidation Oxidation p2 oxidation->p2 photolysis Photolytic Rearrangement p3 photolysis->p3

Caption: Potential degradation sites on this compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound at 80°C for 24 hours.

    • Analyze the samples after cooling.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples, including a dark control.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.

Workflow for Stability-Indicating Method Development

G start Start: Obtain 4-(4-Fluorophenoxy)piperidine HCl forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_dev Develop HPLC Method (Column, Mobile Phase, Detector Selection) forced_degradation->hplc_dev method_validation Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) hplc_dev->method_validation characterization Characterize Degradation Products (LC-MS, NMR) method_validation->characterization stability_study Conduct Long-Term Stability Studies characterization->stability_study end End: Established Stability Profile stability_study->end

Caption: Workflow for developing a stability-indicating method.

V. References

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • Šakić, D., et al. (2013). The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Organic & Biomolecular Chemistry, 11(25). [Link]

  • Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Jorner, K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]

  • Tetrahedron. 3202-34-4 | this compound. [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine. [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Pak. J. Pharm. Sci., 30(4). [Link]

  • Kumar, A., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 134. [Link]

  • Higashi, Y., & Nakamura, S. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Biomedical Chromatography, 20(9), 964-970. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Zhu, X., et al. (2021). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Environmental Science and Pollution Research, 28(2), 2235-2245. [Link]

  • Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 467-481. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Stolar, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4446-4454. [Link]

  • PubChem. 4-(4-Chlorophenoxy)piperidine. [Link]

  • PubChem. 4-hydroxyproline degradation. [Link]

  • Lin, C. C., & Chu, C. C. (1993). Hydrolytic degradation and morphologic study of poly-p-dioxanone. Journal of Biomedical Materials Research, 27(9), 1125-1136. [Link]

  • Vanegas, J. M., et al. (2023). Thermal degradation energetics of fentanyl and its analogues: furanyl fentanyl and ortho-fluoro fentanyl. Physical Chemistry Chemical Physics, 25(29), 19570-19580. [Link]

Sources

Technical Support Center: Minimizing Impurity Formation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing impurity formation during the storage of active pharmaceutical ingredients (APIs) and drug products. This resource is designed to be a practical, troubleshooting-focused guide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurity formation during storage.

Q1: What are the primary drivers of impurity formation in stored pharmaceutical products?

A1: Impurity formation during storage is primarily driven by the inherent stability of the drug substance and its interaction with environmental factors.[1][2] The main drivers can be categorized as:

  • Chemical Degradation Pathways: These are intrinsic to the drug molecule's structure. The most common pathways include:

    • Hydrolysis: The cleavage of chemical bonds by water. Esters, amides, lactams, and imides are particularly susceptible.[3] This process is often catalyzed by pH changes.

    • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions.[3] Functional groups like phenols, thiols, and aldehydes are prone to oxidation.

    • Photolysis: Degradation caused by exposure to light, particularly UV light, which can provide the energy to trigger chemical reactions.[4]

  • Environmental Factors:

    • Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.[5][6] Conversely, excessively low temperatures can cause physical changes like crystallization or precipitation.[5]

    • Humidity: Moisture in the air can be absorbed by hygroscopic substances, promoting hydrolytic degradation and potential microbial growth.[1][5] High humidity can also cause physical changes like deliquescence in powders.[7]

    • Light: Exposure to light can provide the activation energy for photolytic reactions.[4][6]

  • Extrinsic Factors:

    • Excipient Interactions: Seemingly inert excipients can react with the API, leading to degradation products.[8][9][10] For instance, the Maillard reaction can occur between APIs with primary or secondary amine groups and reducing sugars like lactose.[9]

    • Packaging: The container closure system plays a critical role. Inadequate packaging can fail to protect the product from moisture, oxygen, and light.[11][12] Materials from the packaging can also leach into the product, becoming impurities.[13]

Q2: How do I proactively identify potential degradation pathways for my compound?

A2: A proactive approach involves conducting forced degradation (stress) studies . These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify likely degradation products and pathways.[5][14] This is a critical step in early-phase development.

Key stress conditions to investigate include:

  • Acidic and Basic Hydrolysis: Exposing the drug to acidic and basic solutions helps to understand its susceptibility to pH-dependent hydrolysis.[3]

  • Oxidation: Using oxidizing agents like hydrogen peroxide can reveal the potential for oxidative degradation.

  • Thermal Stress: Subjecting the drug to high temperatures helps to identify thermally labile compounds.[5]

  • Photostability: Exposing the drug to controlled light sources (as specified in ICH Q1B guidelines) determines its sensitivity to light.[4]

The information from these studies is crucial for developing stability-indicating analytical methods, selecting appropriate packaging, and defining optimal storage conditions.[15]

Q3: What are the regulatory expectations for stability testing?

A3: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH). The primary guideline for stability testing is ICH Q1A(R2) , which outlines the requirements for stability testing of new drug substances and products.[16][17]

Key expectations include:

  • Long-term stability studies: These are conducted under the proposed storage conditions to establish the shelf-life.[18][19]

  • Accelerated stability studies: These are performed under exaggerated storage conditions (e.g., higher temperature and humidity) to predict the long-term stability profile.[5][14][18]

  • A comprehensive stability protocol: This should detail the batches to be tested, storage conditions, testing frequency, and analytical methods.[20]

The goal of these studies is to provide evidence of how the quality of a drug substance or product changes over time under the influence of various environmental factors.[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to investigating and resolving impurity issues that arise during storage.

Issue 1: An unknown impurity is detected during a routine stability study.
Troubleshooting Workflow:

G start Unknown Impurity Detected step1 Characterize the Impurity: - Determine molecular weight (LC-MS) - Propose potential structures start->step1 step2 Review Forced Degradation Data: - Does the impurity match any known degradants from stress studies? step1->step2 step3 Isolate and Identify: - Isolate the impurity (e.g., preparative HPLC) - Confirm structure (e.g., NMR) step2->step3 Match Found step4 Investigate the Root Cause step2->step4 No Match step3->step4 step5 Hypothesize Degradation Pathway: - Hydrolysis? - Oxidation? - Photolysis? - Excipient Interaction? step4->step5 step6 Evaluate Storage and Packaging: - Were there any deviations in storage conditions? - Is the packaging adequate? step4->step6 step7 Implement Corrective Actions step5->step7 step6->step7 step8 Reformulate: - Modify pH - Add antioxidant - Change excipients step7->step8 step9 Improve Packaging: - Add desiccant - Use amber vials - Nitrogen overlay step7->step9

Caption: Workflow for investigating an unknown impurity.

Detailed Steps:
  • Characterize the Impurity: The first step is to gather as much information as possible about the unknown impurity. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight, which is crucial for proposing potential structures.[21]

  • Review Existing Data: Compare the impurity's profile (e.g., retention time, mass) with data from your forced degradation studies. If it matches a known degradant, you have a strong lead on the degradation pathway.[22]

  • Isolate and Confirm Structure: If the impurity is significant or completely novel, it will need to be isolated (e.g., using preparative HPLC) and its structure definitively identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

  • Investigate the Root Cause:

    • Degradation Pathway: Based on the impurity's structure, hypothesize the most likely degradation pathway. For example, the addition of a water molecule suggests hydrolysis, while the loss of two hydrogen atoms or the addition of an oxygen atom points to oxidation.

    • Storage Conditions: Review the storage records for any temperature or humidity excursions.[23]

    • Packaging Integrity: Inspect the packaging for any breaches in the seal or signs of damage.

  • Implement Corrective and Preventative Actions (CAPA):

    • Formulation Changes: If the issue is inherent to the formulation, you may need to adjust the pH, add an antioxidant, or select a more compatible excipient.[24]

    • Packaging Improvements: If the packaging is inadequate, consider options like using materials with better barrier properties (e.g., foil-foil blisters), adding desiccants for moisture-sensitive drugs, or using amber containers for light-sensitive compounds.[11][25]

Issue 2: The product shows discoloration or physical changes during storage.
Troubleshooting Steps:
  • Correlate with Chemical Changes: First, determine if the physical change is associated with the formation of a chemical degradant. Use analytical techniques like HPLC to see if there is a corresponding increase in any impurity peaks.

  • Investigate Physical Degradation Pathways:

    • Polymorphic Conversion: The crystalline form of the API may have changed. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify such changes.

    • Hygroscopicity: The product may be absorbing water from the atmosphere, leading to changes in appearance, hardness, or dissolution.[7] This points to a need for more protective packaging.[1]

    • API-Excipient Interaction: Physical interactions can also occur, such as the formation of a eutectic mixture which can lead to melting point depression and physical instability.[10]

  • Review Formulation and Process:

    • Excipient Choice: Are any of the excipients known to be problematic? For example, some grades of microcrystalline cellulose can contain impurities that promote degradation.[8]

    • Manufacturing Process: High temperatures or compression forces during manufacturing can sometimes create amorphous regions in the API, which are more susceptible to degradation.[26]

Section 3: Experimental Protocols

Protocol 1: API-Excipient Compatibility Study

This study is essential to screen for potential interactions between the API and proposed excipients early in formulation development.[8]

Objective: To assess the physical and chemical compatibility of an API with various excipients under accelerated storage conditions.

Methodology:

  • Preparation of Samples:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio to maximize the likelihood of detecting an interaction.[10]

    • Also prepare a sample of the pure API and each individual excipient to serve as controls.

    • For solid dosage forms, samples should be prepared with and without a small amount of added water (e.g., 5% w/w) to simulate the effect of humidity.

  • Storage Conditions:

    • Store the samples under accelerated conditions, for example, 40°C/75% RH.[18]

    • Store a parallel set of samples under controlled room temperature (e.g., 25°C/60% RH) as a baseline.

    • It is also advisable to include a refrigerated condition (e.g., 5°C) for comparison.

  • Testing Schedule:

    • Analyze the samples at initial (time zero), 2 weeks, and 4 weeks.

  • Analytical Techniques:

    • Visual Observation: Note any changes in color, appearance, or physical state.

    • HPLC: Use a stability-indicating HPLC method to quantify the formation of any new degradation products and the loss of the API.

    • DSC/TGA: Differential Scanning Calorimetry and Thermogravimetric Analysis can be used to detect physical interactions like the formation of new crystalline forms or solvates.

Data Interpretation:

API + ExcipientVisual Appearance (4 weeks)New Impurity Peak (% area at 4 weeks)API Assay (% of initial at 4 weeks)
API aloneNo change< 0.1%99.8%
API + LactoseYellowing1.5% (at RRT 1.2)98.0%
API + MCCNo change0.2%99.5%
API + Mg StearateSlight clumping< 0.1%99.7%

In this example, the significant discoloration and impurity formation with lactose would indicate a potential incompatibility, warranting further investigation or avoidance of this excipient.

Section 4: Key Degradation Pathways Overview

Understanding the fundamental chemical reactions that cause degradation is key to preventing them.

G cluster_0 Primary Degradation Pathways cluster_1 Influencing Factors Hydrolysis Hydrolysis (Reaction with Water) pH pH Hydrolysis->pH catalyzed by Temp Temperature Hydrolysis->Temp accelerated by Moisture Moisture Hydrolysis->Moisture promoted by Oxidation Oxidation (Reaction with Oxygen) Oxidation->Temp accelerated by Light Light Oxidation->Light initiated by Metals Metal Ions Oxidation->Metals catalyzed by Photolysis Photolysis (Degradation by Light) Photolysis->Light caused by

Caption: Relationship between degradation pathways and influencing factors.

Hydrolysis
  • Mechanism: Cleavage of a molecule by reaction with water.[3]

  • Susceptible Groups: Esters, amides, lactams, imides.[3]

  • Mitigation Strategies:

    • Control pH of the formulation.

    • Protect from moisture using appropriate packaging (e.g., desiccants, low moisture vapor transmission rate materials).[11][12]

    • For liquid formulations, consider non-aqueous solvents.

Oxidation
  • Mechanism: Often a free-radical chain reaction involving oxygen.[3]

  • Susceptible Groups: Phenols, thiols, aldehydes, unsaturated fats and oils.

  • Mitigation Strategies:

    • Package under an inert atmosphere (e.g., nitrogen).

    • Include antioxidants (e.g., BHT, ascorbic acid) in the formulation.[24]

    • Use chelating agents to bind metal ions that can catalyze oxidation.

    • Protect from light.[4]

Photolysis
  • Mechanism: Light energy promotes electrons to a higher energy state, making the molecule more reactive.[4]

  • Mitigation Strategies:

    • Use opaque or amber-colored primary packaging (e.g., amber vials or bottles).[6]

    • Store the product in a light-protective secondary container (e.g., a carton).

References

  • Drug degradation pathways - Pharmaceutical - Pharmacy 180. (n.d.).
  • Pharmaceutical Degradation | PPTX - Slideshare. (n.d.).
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation - SciTechnol. (n.d.).
  • Impurities Control Strategies In Pharmaceuticals: Why & How - Pharma Knowledge Forum. (2024, October 20).
  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023, July 3).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis - Scribd. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Degradation process of pharmaceutical product | PPTX - Slideshare. (n.d.).
  • ICH releases overhauled stability guideline for consultation | RAPS. (2025, April 17).
  • Q1A (R2) A deep dive in Stability Studies - YouTube. (2025, April 3).
  • API and Excipients Compatibility Studies - Protheragen. (n.d.).
  • Drug Degradation Mechanism - Veeprho. (2020, July 17).
  • Managing Excipient Interactions - Pharmaceutical Technology. (2019, December 2).
  • Understanding API-Excipient Interactions in Pharmaceutical Formulations - Labinsights. (2023, August 28).
  • How Temperature and Humidity Affect Pharmaceutical Production (And How to Control Them Effectively) - Airology Systems. (n.d.).
  • Understanding the Excipient-API Interaction - ChemIntel360. (2024, August 14).
  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2).
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11).
  • Role of Packaging in Preventing Drug Degradation and Ensuring Stability. (n.d.).
  • The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. (n.d.).
  • Designing Stable Drug Formulations with Effective Impurity Control - Aquigen Bio Sciences. (n.d.).
  • Drug–Excipient Interactions. (n.d.).
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. (2020, April 8).
  • The Importance Of Pharmaceutical Packaging - GMP Insiders. (n.d.).
  • How Can Pharmaceutical Packaging Solutions Reduce Contamination Risks. (2025, December 30).
  • The Role of Functional Packaging in Ensuring Pharmaceutical Product Integrity. (2023, December 27).
  • Identifying and Preventing Contamination from Pharmaceutical Packaging. (n.d.).
  • FAQs: Organic Impurities - US Pharmacopeia (USP). (n.d.).
  • Stability Studies-Regulations, Patient Safety & Quality - Coriolis Pharma. (2024, December 11).
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 8).
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).
  • Stability testing of existing active substances and related finished products. (2023, July 13).
  • Pharmaceutical Impurity Testing and Identification - Intertek. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. As a crucial building block in medicinal chemistry, particularly for synthesizing therapeutics targeting neurological disorders, mastering its reactivity is key to successful outcomes.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Compound Profile & Safe Handling

Before beginning any experiment, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is a stable, solid material, but requires specific handling to ensure both safety and experimental success.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 3202-34-4[4][5][6][7][8]
Molecular Formula C₁₁H₁₅ClFNO[4][6][7][9]
Molecular Weight 231.69 g/mol [4][5][6][8]
Appearance White solid / Crystalline powder[2][9]
Melting Point 159-161 °C[5]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere.[5][10]
Safety & Handling: A Q&A Approach

Q: What are the primary hazards associated with this compound? A: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][11] It is also harmful if swallowed or inhaled.[11][12][13]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? A: Always wear protective gloves (inspected prior to use), tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a lab coat.[12] When handling significant quantities or when dust generation is possible, use a full-face respirator.[12]

Q: How should I properly store this reagent? A: Store the container tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like argon or nitrogen.[5][10][14] Keep it away from incompatible materials and foodstuff containers.[5][14] Recommended storage temperature is often room temperature or refrigerated at 0-8°C for long-term stability.[2][3][10]

Q: What is the correct procedure for cleaning up a spill? A: For a solid spill, use dry clean-up procedures to avoid generating dust.[14][15] Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[16] Avoid breathing dust and ensure the area is well-ventilated. Afterwards, wash the spill site.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly from the bottle for my N-alkylation or N-arylation reaction? A: No. The piperidine nitrogen exists as a hydrochloride salt, meaning it is protonated (R₃N-H⁺) and therefore not nucleophilic. To make it reactive, you must first neutralize it with a base to generate the free amine (R₃N:). A common mistake is adding only one equivalent of base; this is often insufficient, as the reaction itself can generate additional acid.

Q2: What is the best choice of base for reactions with this compound? A: For reactions like N-alkylation, you need a non-nucleophilic base to both neutralize the starting material and scavenge the acid (e.g., HBr, HCl) produced as a byproduct.[17] Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are excellent choices.[17] At least two equivalents of base are recommended.

Q3: What solvents are recommended for dissolving and reacting this compound? A: As a salt, it has some solubility in polar protic solvents. However, for synthesis, the free base form is typically used. The free base is soluble in a range of common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The optimal solvent depends on the specific reaction conditions, particularly the temperature and the nature of the other reagents.

Q4: How can I effectively monitor the progress of my reaction? A: The two most common techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The disappearance of the free-based starting material and the appearance of a new, typically less polar, product spot can be visualized. Stains like potassium permanganate or ninhydrin are effective for visualizing piperidine derivatives.

  • LC-MS: This is a definitive method to confirm the consumption of the starting material (by monitoring its mass-to-charge ratio) and the formation of the desired product by identifying its molecular weight.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific, common problems encountered during experiments in a structured question-and-answer format.

Problem: Low or No Reaction Yield

Q: My N-alkylation reaction with an alkyl bromide is giving a very low yield. I've confirmed my starting materials are correct. What are the most likely causes?

A: This is a frequent issue that can almost always be traced back to one of three factors: insufficient basicity, poor reaction conditions, or an unreactive coupling partner.

  • Cause 1: Inadequate Basicity. As mentioned in the FAQs, the piperidine nitrogen must be in its free amine form to be nucleophilic. If you only add one equivalent of base, you are only neutralizing the initial HCl salt. The reaction R₃N + R'-Br → R₃N⁺R' + Br⁻ generates an ammonium salt. A second equivalent of base is often needed to ensure the piperidine remains deprotonated and available to react.

    • Solution: Use at least two equivalents of a base like K₂CO₃ or DIPEA. For a more robust system, three equivalents can be used to ensure a basic environment throughout the reaction.[17]

  • Cause 2: Suboptimal Reaction Conditions. N-alkylation reactions can be slow, especially with less reactive electrophiles or sterically hindered substrates.

    • Solution: Increase the reaction temperature. Solvents like DMF or acetonitrile at 60-80 °C can significantly accelerate the reaction rate. Also, ensure the reaction has been allowed to run for a sufficient duration (monitor by TLC or LC-MS) as some alkylations can take 12-24 hours to reach completion.[18]

  • Cause 3: Poor Leaving Group. The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, the reaction will be significantly slower than with an alkyl bromide. For the fastest reaction, an alkyl iodide is preferred (I⁻ > Br⁻ > Cl⁻).[17] If your synthesis allows, converting the electrophile to the corresponding iodide can dramatically improve yields.

Problem: Complex Reaction Mixture & Multiple Products

Q: My TLC plate shows my starting material is consumed, but I have multiple new spots and purification is difficult. What could be happening?

A: The formation of multiple products points to side reactions or decomposition.

  • Cause 1: Impurities in Starting Material. The issue may originate from the commercial this compound itself. It can be a potential impurity or degradant in the synthesis of other active pharmaceutical ingredients, such as Paroxetine.[19][20]

    • Solution: Before starting a large-scale reaction, verify the purity of your starting material using techniques like NMR or LC-MS. If significant impurities are present, purification of the starting material may be necessary.

  • Cause 2: Decomposition. High reaction temperatures, while often necessary for rate acceleration, can lead to the decomposition of either the starting material or the product, especially over extended reaction times.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of degradation byproducts.[18]

  • Cause 3: Side Reactions with the Solvent. Solvents like DMF can decompose at high temperatures in the presence of base to form dimethylamine, which can act as a competing nucleophile, leading to undesired byproducts.

    • Solution: If you suspect solvent-related side reactions, switch to a more inert solvent such as toluene, dioxane, or acetonitrile.

Visual Guide 1: Troubleshooting Low Reaction Yield

This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_base Is the piperidine neutralized? (>2 eq. base used?) start->check_base check_conditions Are reaction conditions (temp, time) adequate? check_base->check_conditions Yes solution_base Action: Add >2 eq. of base (e.g., K2CO3, DIPEA) check_base->solution_base No check_electrophile Is the electrophile's leaving group reactive enough? check_conditions->check_electrophile Yes solution_conditions Action: Increase temperature and/or reaction time. Monitor by LC-MS. check_conditions->solution_conditions No solution_electrophile Action: Switch to a better leaving group (e.g., Br -> I) or use an additive (e.g., NaI). check_electrophile->solution_electrophile No G setup 1. Reaction Setup (Glassware, Reagents, Solvent) reaction 2. Reaction (Heating, Stirring) setup->reaction monitoring 3. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Work-up (Quench, Extract) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (NMR, MS) purification->analysis

Sources

Technical Support Center: Enhancing the Reactivity of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Fluorophenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth troubleshooting guides to help you enhance its reactivity and achieve your desired synthetic outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is my this compound not reacting as a nucleophile?

A1: The piperidine nitrogen in the hydrochloride salt is protonated, forming a non-nucleophilic ammonium ion. To make it reactive, you must first convert it to its free base form by deprotonation with a suitable base.

Q2: What is the best way to convert the hydrochloride salt to the free base?

A2: A simple and effective method is a liquid-liquid extraction. Dissolve the hydrochloride salt in water, add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to raise the pH above 10, and then extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Drying the organic layer and evaporating the solvent will yield the free base, which should be used immediately or stored under an inert atmosphere.

Q3: Can I use a tertiary amine like triethylamine (TEA) for in situ deprotonation?

A3: Yes, for many reactions like acylations and some alkylations, using a tertiary amine base directly in the reaction mixture is a common strategy. However, for more sensitive reactions like palladium-catalyzed cross-couplings, it is often better to use the isolated free base to avoid complicating side reactions with the catalyst or other reagents.

Q4: How does the 4-(4-Fluorophenoxy) group affect the reactivity of the piperidine nitrogen?

A4: The 4-fluorophenoxy group is electron-withdrawing, which can slightly decrease the nucleophilicity of the piperidine nitrogen compared to an unsubstituted piperidine. However, this effect is generally modest, and the piperidine remains a potent secondary amine nucleophile for most standard transformations. This electronic effect is a key consideration when optimizing reaction conditions, especially for challenging couplings.[1]

Troubleshooting Guide 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it can be sensitive to various parameters, especially with cyclic secondary amines.[2][3]

Common Issue: Low to No Product Formation

If you are experiencing low yields in your N-arylation of 4-(4-Fluorophenoxy)piperidine, consider the following troubleshooting steps.

Protocol 1: Standard Buchwald-Hartwig N-Arylation

This protocol outlines a general starting point for the N-arylation of 4-(4-Fluorophenoxy)piperidine with an aryl bromide.

Materials:

  • 4-(4-Fluorophenoxy)piperidine (free base)

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-generation precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (e.g., Schlenk flask, nitrogen or argon line)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.2-1.5 equivalents) to a dry Schlenk flask.

  • Reagent Addition: Add the aryl bromide (1.0 equivalent) and 4-(4-Fluorophenoxy)piperidine (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting N-Arylation Reactions
Problem Potential Cause Recommended Solution Citation
Low Conversion Inactive catalystUse a pre-activated catalyst or ensure your Pd(0) source is properly generated. G3 precatalysts are often more reliable.[4][5]
Poor choice of ligandThe ligand is critical. For cyclic secondary amines, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Screen different ligands.[6][7][8]
Inappropriate baseNaOtBu is a strong base suitable for many couplings. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[9]
Solvent effectsToluene and dioxane are common solvents. Ensure they are anhydrous. Sometimes, switching solvents can dramatically improve results.[4]
Side Product Formation Hydrodehalogenation of aryl halideThis can occur if there are sources of hydride in the reaction. Ensure anhydrous conditions and consider a different base or ligand combination.[2]
Homocoupling of aryl halideThis suggests the catalytic cycle is not efficiently incorporating the amine. Re-evaluate your ligand and base combination.[4]

Troubleshooting Guide 2: N-Alkylation and N-Acylation

Direct N-alkylation and N-acylation are fundamental transformations for modifying the piperidine core.

Common Issue: Formation of Quaternary Ammonium Salt in N-Alkylation

Over-alkylation to form the quaternary ammonium salt is a common side reaction, especially with reactive alkyl halides.

Protocol 2: Controlled N-Alkylation

Materials:

  • 4-(4-Fluorophenoxy)piperidine (free base)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, DIEA)

  • Solvent (e.g., Acetonitrile, DMF)

Step-by-Step Procedure:

  • Setup: Dissolve 4-(4-Fluorophenoxy)piperidine (1.0 equivalent) and the base (2.0 equivalents) in the chosen solvent.

  • Slow Addition: Slowly add the alkyl halide (1.0-1.1 equivalents) to the solution at room temperature, possibly using a syringe pump.[10]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off any inorganic salts and concentrate the filtrate.

  • Purification: Redissolve the residue in an organic solvent, wash with water, dry, and purify by column chromatography.

Key to Success: The slow addition of the alkylating agent to a solution containing an excess of the piperidine (or by maintaining a stoichiometric amount) helps to minimize the formation of the quaternary salt.[10]

Common Issue: Incomplete N-Acylation

Low reactivity can be an issue, especially with less reactive acylating agents or sterically hindered substrates.

Protocol 3: Catalytic N-Acylation

Materials:

  • 4-(4-Fluorophenoxy)piperidine (free base)

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (e.g., Triethylamine, Pyridine)

  • Acylation catalyst (e.g., 4-DMAP or 4-PPY)

  • Solvent (e.g., DCM, THF)

Step-by-Step Procedure:

  • Setup: Dissolve 4-(4-Fluorophenoxy)piperidine (1.0 equivalent), the base (1.5 equivalents), and a catalytic amount of 4-DMAP or 4-PPY (0.05-0.1 equivalents) in the anhydrous solvent and cool to 0 °C.

  • Addition: Slowly add the acylating agent (1.1 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and purify.

Why it Works: Catalysts like 4-DMAP and 4-PPY react with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is much more electrophilic and readily reacts with the piperidine nitrogen.[11][12]

Visualizing the Workflows

Deprotonation and General Reactivity Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Functionalization HCl_salt 4-(4-Fluorophenoxy)piperidine Hydrochloride (Inactive) free_base Free Base (Nucleophilic) HCl_salt->free_base Add Base (e.g., NaOH, K₂CO₃) N_arylation N-Arylation free_base->N_arylation Aryl Halide, Pd Catalyst, Ligand, Base N_alkylation N-Alkylation free_base->N_alkylation Alkyl Halide, Base N_acylation N-Acylation free_base->N_acylation Acyl Halide/Anhydride, Base, Catalyst (DMAP)

Caption: General workflow for activating and functionalizing the piperidine.

Buchwald-Hartwig Catalytic Cycle Troubleshooting

G Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + Piperidine - Base Hydrodehal Hydrodehalogenation OxAdd->Hydrodehal [H] source Homocoupling Biaryl Homocoupling OxAdd->Homocoupling Dimerization RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Releases Product Product N-Aryl Piperidine RedElim->Product

Caption: Key steps and common side reactions in Buchwald-Hartwig amination.

References

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed Central. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). Reactivity of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides with piperidine and benzylamine: Kinetic and theoretical study. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • ResearchGate. (n.d.). Previous experimental results of N-arylation with four different.... [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • PubMed. (2011). Structure-reactivity relationship of piperidine nitroxide: electrochemical, ESR and computational studies. [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. [Link]

  • PubMed. (n.d.). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • ResearchGate. (2018). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • PubMed Central. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]

  • PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. [Link]

  • PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). [Link]

Sources

Validation & Comparative

validation of analytical methods for 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for 4-(4-Fluorophenoxy)piperidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a key intermediate in pharmaceutical synthesis. As drug development professionals, our goal extends beyond mere data generation; we seek robust, reliable, and defensible analytical procedures. This document is structured to provide not only the "how" but, more critically, the "why" behind the selection of specific techniques and validation parameters, grounded in current regulatory expectations and first-hand laboratory experience.

Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), particularly ICH Q2(R2) for validation and Q14 for analytical procedure development.[1][2][3][4] These guidelines advocate for a lifecycle approach, where the analytical method is understood as a process to be monitored and maintained, ensuring it remains fit for its intended purpose.[5]

The Analytical Target Profile (ATP): Defining the Objective

Before any validation is planned, the Analytical Target Profile (ATP) must be clearly defined. The ATP is a prospective summary of the performance requirements for an analytical procedure. For this compound, we might define separate ATPs for different analytical needs:

  • Assay for Bulk Release: To accurately and precisely quantify the compound as a percentage (e.g., 98.0% - 102.0%).

  • Impurity Profiling: To detect and quantify related substances and degradation products at low levels (e.g., reporting threshold of 0.05%).

  • Identity Confirmation: To unequivocally confirm the material is this compound.

The ATP dictates which validation parameters are critical and informs the selection of the most appropriate analytical technology.

cluster_0 Analytical Procedure Lifecycle (ICH Q14/Q2) ATP Define Analytical Target Profile (ATP) Dev Procedure Development & Optimization (ICH Q14) ATP->Dev Informs Val Procedure Validation (ICH Q2(R2)) Dev->Val Proves Ver Routine Monitoring & Continuous Verification Val->Ver Enables Ver->Dev Feedback for Re-development

Caption: The lifecycle approach to analytical procedures.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is the most critical decision in method development. For a molecule like this compound (MW: 231.69 g/mol , a salt containing a UV-active aromatic ring and a basic piperidine nitrogen), several methods are viable.[6][7] We will compare the most common and effective ones.

Technique Primary Application Strengths Limitations
Reverse-Phase HPLC (RP-HPLC) Assay, Impurity ProfilingHigh specificity, sensitivity, and precision; capable of separating closely related compounds.[8]Requires more complex instrumentation and skilled operators; solvent consumption.
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesExcellent for volatile and semi-volatile analytes; high sensitivity with specific detectors.[9]Not suitable for non-volatile salts without derivatization, which adds complexity and potential for error.
Acid-Base Titration Assay (HCl content)Highly precise, robust, and cost-effective; considered a primary method for salt content.[10]Non-specific; will quantify any acidic or basic species present. Not suitable for impurity analysis.
Spectroscopy (FT-IR, UV-Vis) Identification, Simple AssayRapid and non-destructive (FT-IR); simple and cost-effective for concentration checks (UV-Vis).[11]Low specificity (UV-Vis); primarily qualitative or for identity confirmation (FT-IR).
Deep Dive: Head-to-Head Methodology Comparison

Here, we present a data-driven comparison of the two most powerful techniques for the quantitative analysis of this compound: RP-HPLC and non-aqueous acid-base titration for assay.

  • Why RP-HPLC with a C18 Column? The molecule has both hydrophobic (fluorophenoxy group) and polar (piperidine) characteristics, making it ideal for retention on a C18 stationary phase. This is the workhorse of pharmaceutical analysis for its versatility.

  • Why a Buffered Mobile Phase in HPLC? The piperidine nitrogen has a pKa that makes its ionization state pH-dependent. A buffer (e.g., phosphate buffer at pH 3.0) is essential to suppress silanol interactions and ensure the analyte has a consistent charge, leading to sharp, symmetrical peaks and reproducible retention times.

  • Why Non-Aqueous Titration? As a hydrochloride salt of a weak base, titrating in a non-aqueous solvent like glacial acetic acid enhances the basicity of the piperidine nitrogen, providing a much sharper and more distinct endpoint compared to an aqueous titration. Perchloric acid is used as the titrant as it is a strong acid in this medium.

The following table presents plausible validation data to illustrate the performance differences between the methods for an assay application.

Validation Parameter (ICH Q2) [1]RP-HPLC Method Non-Aqueous Titration Commentary
Specificity Excellent: Demonstrated by forced degradation studies showing no interference from degradants at the main peak.Poor: The method is not specific. It will titrate the intended analyte as well as any other basic impurities.HPLC is the clear winner for ensuring the measurement is only of the active ingredient.
Accuracy (% Recovery) 99.5% - 100.8%99.8% - 100.3%Both methods are highly accurate when performed correctly.
Precision (%RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 0.8%Repeatability: ≤ 0.2%Intermediate: ≤ 0.4%Titration often exhibits superior precision as it is a bulk measurement technique with fewer variables than chromatography.
Linearity (r²) > 0.999 (over 50-150% of target conc.)> 0.999 (over the working range)Both methods demonstrate excellent linearity.
Range 50% - 150% of nominal concentration80% - 120% of nominal weightThe HPLC method typically offers a wider validated range.
Robustness Sensitive: Small changes in pH (±0.2 units) or mobile phase composition (±2%) can shift retention time.Robust: Unaffected by minor variations in solvent volume or temperature.Titration is a far more robust technique, making it reliable for routine QC labs.
Experimental Protocols: A Self-Validating System

The trustworthiness of a method is established through its self-validating controls, primarily the System Suitability Test (SST).

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh ~25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 water/acetonitrile.

  • Sample Preparation: Prepare the sample solution identically to the standard, at a nominal concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • Acceptance Criteria:

      • %RSD of Peak Areas: ≤ 1.0%. Causality: This ensures the precision of the injection and detection system.

      • Tailing Factor: ≤ 1.5. Causality: A symmetric peak is required for accurate integration.

      • Theoretical Plates: ≥ 5000. Causality: This confirms the efficiency and good condition of the column.

  • Procedure: Inject the standard and sample solutions. Calculate the assay and impurity levels based on the peak areas relative to the standard.

  • Reagents:

    • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

    • Solvent: Glacial Acetic Acid.

    • Indicator: Crystal Violet solution.

  • Titrant Standardization:

    • Accurately weigh ~500 mg of primary standard Potassium Hydrogen Phthalate (PHP), previously dried.

    • Dissolve in 50 mL of glacial acetic acid. Add 2 drops of indicator.

    • Titrate with the 0.1 N perchloric acid solution to the blue-green endpoint.

    • Calculate the normality of the titrant. Perform in triplicate. %RSD must be ≤ 0.2% . Causality: This step ensures the accuracy of the entire method by tracing it back to a primary standard.

  • Sample Analysis:

    • Accurately weigh ~200 mg of this compound into a 125 mL flask.

    • Dissolve in 50 mL of glacial acetic acid. Add 2 drops of indicator.

    • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the analyte.

Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method based on its intended purpose.

cluster_selection Method Selection cluster_validation Validation Execution (ICH Q2) start Define Analytical Need (e.g., Assay, Impurity, ID) q1 Is high specificity for related substances required? start->q1 q2 Is this for a simple ID confirmation? q1->q2 No hplc Select HPLC q1->hplc Yes titration Select Titration q2->titration No (Assay) ftir Select FT-IR q2->ftir Yes protocol Write Validation Protocol (Define Parameters & Criteria) hplc->protocol titration->protocol ftir->protocol execute Execute Experiments (Accuracy, Precision, Linearity, etc.) protocol->execute report Generate Validation Report execute->report end Validated Method Ready for Use report->end

Caption: A decision workflow for analytical method selection and validation.

Conclusion

The is not a one-size-fits-all exercise. A high-specificity, stability-indicating RP-HPLC method is indispensable for impurity profiling and is a robust choice for assay. However, for a simple, precise, and highly robust assay of the bulk material where impurity levels are known to be low, a non-aqueous titrimetric method offers significant advantages in speed and cost-effectiveness. Spectroscopic methods like FT-IR remain essential for rapid and unambiguous identity confirmation.

By aligning the choice of technology with a clearly defined Analytical Target Profile and executing the validation against internationally recognized standards, researchers and drug developers can ensure the generation of high-quality, reliable data throughout the pharmaceutical lifecycle.

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: GMP Compliance URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguddu URL: [Link]

  • Title: Pharmaceutical analysis techniques Source: The Pharma Innovation Journal URL: [Link]

  • Title: Classification Of Analytical Methods For Pharmaceutical Analysis Source: PharmaGuru URL: [Link]

  • Title: Comparison of the various analytical methods on the basis of various parameters in pharmaceutical drugs analysis. Source: ResearchGate URL: [Link]

  • Title: Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods Source: Walsh Medical Media URL: [Link]

  • Title: Analytical Chemistry 1956 Vol.28 no.4 Source: ACS Publications URL: [Link]

  • Title: Titrimetric Methods Source: LibreTexts Chemistry URL: [Link]

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A Comparative Guide to the CNS Activity of 4-(4-Fluorophenoxy)piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, forming the core of numerous drugs targeting a wide array of neurological and psychiatric disorders.[1][2] Among the myriad of piperidine derivatives, the 4-aryloxypiperidine framework has proven to be a particularly fruitful template for discovering potent and selective ligands for monoamine transporters. This guide provides an in-depth comparison of 4-(4-Fluorophenoxy)piperidine hydrochloride and its structural analogs, focusing on their activity at key central nervous system (CNS) targets, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The Significance of the 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine moiety is a privileged structure in CNS drug discovery. It is a key component of highly successful drugs like Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) used extensively for treating depression and anxiety disorders.[3][4] The structure allows for fine-tuning of pharmacological activity through modifications at three primary positions:

  • The Piperidine Nitrogen: Substitution at this position can modulate potency, selectivity, and pharmacokinetic properties.

  • The Aryloxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of binding affinity and selectivity for monoamine transporters.

  • The Piperidine Ring Itself: Stereochemistry and substitution on the piperidine ring can drastically alter the compound's interaction with its target.[5]

4-(4-Fluorophenoxy)piperidine is a crucial intermediate in the synthesis of Paroxetine and its analogs.[3][5] The introduction of a fluorine atom at the para-position of the phenoxy ring is a well-established strategy to enhance affinity and selectivity for the serotonin transporter.[6]

Comparative Analysis of CNS Target Engagement

The primary mechanism of action for many 4-aryloxypiperidine analogs involves the inhibition of monoamine reuptake. By blocking SERT, DAT, or NET, these compounds increase the synaptic concentration of their respective neurotransmitters—serotonin, dopamine, and norepinephrine—which is the therapeutic basis for treating mood and other CNS disorders.[7]

The table below summarizes the binding affinities (Ki, in nM) of 4-(4-Fluorophenoxy)piperidine and several key analogs for human monoamine transporters. Lower Ki values indicate higher binding affinity.

Compound/AnalogCore StructureKey ModificationSERT Ki (nM)DAT Ki (nM)NET Ki (nM)Selectivity (SERT vs. DAT/NET)
Paroxetine 3S,4R-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine4-Fluorophenyl & hydroxymethyl substituents0.1 - 0.31 [8]~30-50~5-15High for SERT
Femoxetine 3R,4S-4-Phenyl-3-(4-methoxyphenoxymethyl)piperidine4-Methoxyphenoxy substituent~10-20 [9]>1000~200-300High for SERT
(±)-trans-4-(4-Fluorophenyl)-3-((3,4-methylenedioxyphenoxy)methyl)piperidine 4-(4-Fluorophenyl)piperidinePrecursor to Paroxetine~1-5 ~200-400~50-100High for SERT
GBR 12909 Analog 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidineExtended N-substituent and diarylmethoxy groupModerate~1-3 [10]ModerateHigh for DAT
Various 4-Aryloxypiperidines 4-AryloxypiperidineVaried aryl substituents and N-alkyl groupsVariedVariedVariedCan be tuned for D4 selectivity[11]

Key Insights from the Data:

  • The Role of the 4-Fluoro Substituent: The exceptionally high affinity of Paroxetine for SERT (Ki < 1 nM) highlights the critical role of the 4-fluorophenyl group.[8] Replacing the fluorine with other halogens like bromine or iodine can maintain high affinity, aiding in structural studies to define the precise binding pose within the transporter.[12][13]

  • Selectivity Profile: While the 4-fluorophenoxy moiety often directs compounds towards SERT, modifications to the N-substituent and the piperidine ring can shift selectivity dramatically. For example, the GBR series of compounds, which also feature a piperidine core, achieve high potency and selectivity for the dopamine transporter (DAT) through different structural arrangements.[10]

  • Stereochemistry is Crucial: The CNS activity of these compounds is highly dependent on their stereochemistry. For instance, the specific (3S, 4R) configuration of Paroxetine is essential for its high-affinity binding to SERT.[4][5]

Expanding Beyond Monoamine Transporters: Dopamine D4 Receptor Activity

The versatility of the piperidine scaffold allows its derivatives to target other important CNS receptors. Notably, various substituted piperidines, including (aryloxy)alkylamine derivatives, have been identified as potent and selective antagonists for the dopamine D4 receptor.[11][14] The D4 receptor is implicated in the pathophysiology of schizophrenia and Parkinson's disease-related dyskinesias, making it an attractive therapeutic target.[14][15]

Structure-activity relationship (SAR) studies have shown that modifications to the aryloxy group and the linker connecting it to the piperidine nitrogen can yield compounds with subnanomolar affinity for the D4 receptor and over 100-fold selectivity against D2 and D3 receptors.[11][16]

Experimental Methodologies

To ensure the scientific integrity of comparative data, standardized and validated experimental protocols are essential. Below are representative methodologies for key in vitro assays used to characterize these compounds.

Experimental Workflow: Screening Piperidine Analogs

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel piperidine-based CNS drug candidates.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Screening & Selectivity cluster_2 Phase 3: In Vivo Evaluation Compound_Synthesis Chemical Synthesis of Analog Library Primary_Binding Primary Radioligand Binding Assay (e.g., SERT) Compound_Synthesis->Primary_Binding Test Compounds Selectivity_Panel Selectivity Panel (DAT, NET, D4, etc.) Primary_Binding->Selectivity_Panel Active Hits Functional_Assay Functional Assay (e.g., Neurotransmitter Uptake) Selectivity_Panel->Functional_Assay Selective Hits PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Lead Candidates Behavioral_Models In Vivo Behavioral Models (e.g., FST) PK_Studies->Behavioral_Models Brain-Penetrant Candidates

Caption: High-throughput screening workflow for piperidine analogs.

Protocol: Radioligand Binding Assay for SERT Affinity

This protocol determines a compound's binding affinity (Ki) for the serotonin transporter by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for the human serotonin transporter (hSERT).

Materials:

  • HeLa cells stably expressing hSERT.[8]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).

  • Non-specific control: Fluoxetine (10 µM).

  • Test compounds dissolved in DMSO.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HeLa cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or 10 µM Fluoxetine (for non-specific binding).

    • 50 µL of test compound at various concentrations (typically a 10-point dilution series).

    • 50 µL of [³H]Citalopram at a final concentration near its Kd value (e.g., 1 nM).

    • 100 µL of the cell membrane preparation (final protein concentration ~5-10 µ g/well ).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of total and non-specific binding wells is critical. Non-specific binding should be a small fraction of total binding, ensuring a robust assay window. A known SERT inhibitor (e.g., Paroxetine) should be run as a positive control to validate assay performance.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships that guide the rational design of new analogs.

G cluster_core Core Core->p2 Determines transporter affinity Core->p3 Critical for binding pose R1_label Piperidine N-Substituent (R1) R1_text • Small alkyl (e.g., -CH3) often maintains SERT activity. • Bulky/lipophilic groups can shift selectivity to DAT or D4. R2_label Aryl Ring Substituent (R2) R2_text • 4-Fluoro: Potent SERT affinity. • 4-Methoxy: Good SERT affinity (Femoxetine). • Other halogens (Br, I): Maintain high affinity. R3_label Piperidine Ring Stereochemistry R3_text • (3S, 4R) configuration is critical for  high-affinity SERT binding (Paroxetine). p1->R1_label Modulates selectivity & PK p2->R2_label p3->R3_label

Caption: Key Structure-Activity Relationships for 4-Aryloxypiperidines.

Conclusion and Future Directions

This compound and its analogs represent a rich and enduring chemical space for CNS drug discovery. The core scaffold's plasticity allows for the development of highly potent and selective agents targeting not only the serotonin transporter but also the dopamine transporter and D4 receptors. The key to unlocking therapeutic potential lies in the strategic manipulation of substituents on the phenoxy and piperidine rings, guided by a deep understanding of the structure-activity relationships. Future research will likely focus on developing analogs with novel selectivity profiles (e.g., dual SERT/NET or SERT/D4 antagonists) and optimizing pharmacokinetic properties to improve brain penetration and reduce off-target effects, ultimately leading to safer and more effective treatments for complex CNS disorders.

References

  • Antermite, D., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link][12][13]

  • Demir Özkay, Ü., et al. (2021). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. AVESİS. Available at: [Link][2][17]

  • Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed. Available at: [Link][18]

  • Feltner, D. E., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available at: [Link][14][15]

  • Ferrosan. (1975). Femoxetine Patent. Wikipedia. Available at: [Link][6]

  • Keverline-Frantz, K. I., et al. (1998). Synthesis and ligand binding of tropane ring analogues of paroxetine. PubMed. Available at: [Link][4]

  • Lassen, J. B. (1975). Pharmacology of Femoxetine. Wikipedia. Available at: [Link]

  • Lavaud, L., et al. (2019). A Convenient Synthesis of (−)‐Paroxetine. ResearchGate. Available at: [Link][5]

  • McCall, R. B., et al. (1996). Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. PubMed. Available at: [Link][16]

  • Patsnap Synapse. (n.d.). Femoxetine. Available at: [Link][9]

  • Plenge, P., et al. (1987). The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants. PubMed. Available at: [Link]

  • PubChem. (n.d.). (+)-Femoxetine. Available at: [Link][19]

  • Reith, M. E., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. PubMed. Available at: [Link][10]

  • Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. PMC. Available at: [Link][8]

  • Speed Pharmacology. (2016). Pharmacology - ANTIDEPRESSANTS. YouTube. Available at: [Link][7]

  • Tallman, J. F., et al. (1997). (Aryloxy)alkylamines as selective human dopamine D4 receptor antagonists. PubMed. Available at: [Link][11]

  • Upadhyay, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link][1]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Fluorophenoxy)piperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-fluorophenoxy)piperidine derivatives, a scaffold of significant interest in the development of novel therapeutics for central nervous system (CNS) disorders. These compounds have demonstrated notable affinity and selectivity for key neurotransmitter receptors, particularly dopamine and serotonin receptors, making them promising candidates for antipsychotic and other CNS-active agents. This document will objectively compare the performance of various analogs, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction: The Significance of the 4-(4-Fluorophenoxy)piperidine Scaffold

The piperidine moiety is a prevalent heterocyclic motif in a vast number of pharmaceuticals, valued for its ability to serve as a versatile scaffold in drug design.[1] When combined with a 4-fluorophenoxy group at the 4-position, it forms a core structure with a favorable profile for CNS penetration and interaction with various G-protein coupled receptors (GPCRs). The fluorine atom on the phenoxy ring is a strategic addition often employed in medicinal chemistry to enhance metabolic stability and modulate receptor binding affinity.

Derivatives of this scaffold have been extensively investigated as antagonists and modulators of dopamine receptors (D2, D3, D4) and serotonin receptors (5-HT1A, 5-HT2A), which are crucial targets in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2][3] A multi-target receptor profile, particularly a combination of D2 antagonism and 5-HT2A antagonism, is a hallmark of atypical antipsychotics, which are associated with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[4] This guide will dissect the key structural modifications that govern the potency and selectivity of these derivatives.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 4-(4-fluorophenoxy)piperidine derivatives can be systematically modulated by chemical modifications at three primary positions: the piperidine nitrogen (N1), the piperidine ring itself, and the phenoxy ring.

Modifications at the Piperidine Nitrogen (N1)

The substituent at the N1 position plays a critical role in determining the affinity and selectivity of these compounds for their target receptors. Typically, this position is occupied by a linker connected to another cyclic moiety.

  • Alkyl Chains and Linker Length: The length and nature of the alkyl chain connecting the piperidine nitrogen to a terminal aromatic or heteroaromatic group significantly influence binding affinity. A propyl or butyl linker is often found to be optimal for high affinity at D2 and 5-HT2A receptors.

  • Terminal Moieties: The nature of the terminal group is a key determinant of the overall pharmacological profile.

    • Arylpiperazines: Phenylpiperazine moieties are common and often confer high affinity for D2 and 5-HT1A receptors.[5] Substitutions on the phenyl ring of the piperazine can fine-tune selectivity.

    • Benzisoxazole and Benzisothiazole Moieties: The incorporation of these bicyclic systems, as seen in successful antipsychotics like risperidone and ziprasidone, can lead to potent D2 and 5-HT2A receptor antagonism.

    • Indole and Indazole Moieties: These groups can introduce favorable interactions with the receptor binding pockets and have been explored to achieve multi-target engagement.[3]

Modifications on the Piperidine Ring

While the 4-(4-fluorophenoxy) substituent is the defining feature, further modifications to the piperidine ring can impact potency and physicochemical properties.

  • Fluorination: Introduction of fluorine atoms at other positions on the piperidine ring, such as the 3- or 4-positions (gem-difluoro), has been shown to modulate basicity and lipophilicity, which can in turn affect pharmacokinetic properties and receptor binding.[2] For instance, 4,4-difluoropiperidine derivatives have been identified as potent and selective D4 receptor antagonists.[2]

Modifications on the Phenoxy Ring

The 4-fluoro substituent on the phenoxy ring is a common starting point, but its position and the addition of other substituents can refine the SAR.

  • Position of the Fluoro Group: While the 4-fluoro position is prevalent, moving the fluorine to the 2- or 3-position can alter the electronic properties and conformation of the molecule, leading to changes in receptor affinity.

  • Additional Substituents: The introduction of other small electron-withdrawing or electron-donating groups on the phenoxy ring can modulate binding. For example, the addition of a cyano or methyl group can influence selectivity and potency at D4 receptors.[2]

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of 4-(4-fluorophenoxy)piperidine derivatives and related analogs for key dopamine and serotonin receptors. This data, compiled from various studies, illustrates the impact of structural modifications on receptor binding profiles.

Compound IDN1-SubstituentPhenoxy Ring SubstitutionD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Analog 1 4-(4-Fluorophenyl)butyl4-Fluoro1.20.82.53.10.5Fictional Example
Analog 2 4-(Benzisoxazol-3-yl)propyl4-Fluoro0.81.55.210.50.3Fictional Example
Analog 3 4-(Indol-3-yl)butyl4-Fluoro2.53.11.81.21.1Fictional Example
Analog 4 4-(4-Fluorophenyl)butyl3,4-Difluoro1.51.10.94.20.7Fictional Example
Analog 5 4-(4-Fluorophenyl)butyl4-Cyano3.12.80.55.51.5Fictional Example

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of 4-(4-fluorophenoxy)piperidine derivatives.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.

  • Non-specific binding control: Haloperidol (for D2), Ketanserin (for 5-HT2A).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), or 50 µL of test compound dilution.

  • Add 50 µL of the appropriate radioligand (e.g., [³H]Spiperone at a final concentration of 0.2 nM).

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4 mL of scintillation cocktail to each vial.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay for Serotonin 5-HT1A Receptors

This protocol describes a functional assay to determine the effect of test compounds on 5-HT1A receptor activation, which is coupled to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.[7]

  • Forskolin.

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit).[8]

  • Cell culture medium and reagents.

  • 384-well white opaque microplates.

Procedure:

  • Seed the CHO-K1-h5-HT1A cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Aspirate the culture medium and add the test compounds or vehicle to the cells.

  • Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.[8]

  • For agonist activity, compounds will inhibit forskolin-stimulated cAMP production. For antagonist activity, compounds will reverse the inhibition of cAMP production caused by a known 5-HT1A agonist.

  • Plot the concentration-response curves and determine the EC50 or IC50 values.

Visualization of Key Concepts

General SAR Strategy

SAR_Strategy cluster_mods Structural Modifications cluster_props Pharmacological & PK Properties Core 4-(4-Fluorophenoxy)piperidine N1 N1-Substituent Core->N1 Modify Piperidine Piperidine Ring Core->Piperidine Modify Phenoxy Phenoxy Ring Core->Phenoxy Modify Affinity Receptor Affinity (D2, 5-HT2A, etc.) N1->Affinity Selectivity Receptor Selectivity N1->Selectivity PK Pharmacokinetics (ADME) Piperidine->PK Phenoxy->Affinity Activity Functional Activity (Agonist/Antagonist)

Caption: General strategy for SAR exploration of 4-(4-fluorophenoxy)piperidine derivatives.

Experimental Workflow for Compound Evaluation

Workflow Start Synthesized Compound Binding Radioligand Binding Assays (D2, 5-HT2A, etc.) Start->Binding Functional Functional Assays (e.g., cAMP Assay) Start->Functional Data_Analysis Data Analysis (Ki, EC50/IC50) Binding->Data_Analysis Functional->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis PK_Studies In vitro/In vivo Pharmacokinetics SAR_Analysis->PK_Studies Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt PK_Studies->Lead_Opt

Caption: Experimental workflow for the evaluation of novel 4-(4-fluorophenoxy)piperidine derivatives.

Conclusion and Future Directions

The 4-(4-fluorophenoxy)piperidine scaffold remains a highly attractive starting point for the design of novel CNS agents. The extensive SAR studies have demonstrated that fine-tuning of substituents on the piperidine nitrogen and the phenoxy ring can lead to compounds with tailored pharmacological profiles, including potent and selective ligands for dopamine and serotonin receptors. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve their drug-like characteristics, such as oral bioavailability and brain penetration. Furthermore, exploring novel N1-substituents and bioisosteric replacements for the phenoxy ring could lead to the discovery of compounds with unique multi-target engagement profiles and improved therapeutic indices. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and development of this important class of compounds.

References

  • Biel, J. H., & Martin, Y. C. (1971). B-Phenylethylamines, a-Methyl-p-phenylethylamines, and Piperidine and Piperazine Derivatives.
  • cAMP Hunter™ Human HTR1A (5-HT1A) Gi Cell-Based Assay Kit (CHO-K1). (n.d.). Retrieved from [Link]

  • Fully automated radioligand binding filtration assay for membrane-bound receptors. (1999). Journal of Biomolecular Screening, 4(4), 191-199.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2017). University of Regensburg.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (1996). Journal of Medicinal Chemistry, 39(3), 749-756.
  • Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer activation... (2021).
  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. (2021). bioRxiv.
  • Saeedia, S., Vadukoot, A., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists in vitro tool compounds. ChemRxiv.
  • In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). (1998). The Journal of Pharmacology and Experimental Therapeutics, 286(3), 1338-1347.
  • Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2000). Journal of Medicinal Chemistry, 43(22), 4206-4215.
  • Antipsychotics, chemistry and pharmacokinetics. (n.d.). SlideShare. Retrieved from [Link]

  • Reddy, V. (2014). Pharmacokinetic-pharmacodynamic modelling of antipsychotic drugs in patients with schizophrenia. University of Groningen.
  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. (2015). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-10.
  • Computational Ki values to serotonergic 5-HT1A and 5-HT2A and dopaminergic D2 receptors and compounds 3-18. (2019).
  • N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). In Molecular Imaging and Contrast Agent Database (MICAD).
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.
  • Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. (2014).
  • Clinical pharmacokinetics of the depot antipsychotics. (1985). Clinical Pharmacokinetics, 10(4), 315-333.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3183.
  • Impact of clinical pharmacokinetics on neuroleptic therapy in patients with schizophrenia. (1994).
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.
  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (1998). Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2002). Pharmacological Reports, 54(5), 739-748.
  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Journal of Biomolecular Structure and Dynamics, 40(10), 4347-4364.

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A Comparative Guide to the Efficacy of 4-(4-Fluorophenoxy)piperidine hydrochloride and Known CNS-Acting Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs targeting a wide array of CNS disorders.[1][2][3] Its conformational flexibility allows for precise orientation of substituents to interact with specific biological targets. 4-(4-Fluorophenoxy)piperidine hydrochloride, featuring a fluorophenoxy group, is primarily recognized as a key intermediate in the synthesis of novel therapeutic agents for neurological conditions.[1][2] Based on the pharmacological profile of structurally related compounds, we hypothesize that its primary mechanism of action may involve the modulation of dopaminergic and serotonergic pathways, hallmarks of atypical antipsychotic drug action. A notable study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives identified a compound with a 4-fluorophenoxy moiety (9p) exhibiting a binding affinity (Ki) of 73 nM for the dopamine D4 receptor, lending significant weight to this hypothesis.[4]

Comparative Analysis of Receptor Binding Affinities

To contextualize the potential efficacy of this compound, we will compare it to several well-characterized atypical antipsychotics: Clozapine, Risperidone, Olanzapine, and Aripiprazole. These drugs are known for their multi-receptorial profiles, which are believed to contribute to their therapeutic efficacy and side-effect profiles. The primary targets of interest are the dopamine D2 and D4 receptors, and the serotonin 5-HT2A receptor.

DrugDopamine D2 Ki (nM)Dopamine D4 Ki (nM)Serotonin 5-HT2A Ki (nM)
Hypothesized Profile for this compound Unknown~73 (based on a structurally similar compound)[4]Unknown
ClozapineHigh Dissociation ConstantHigh AffinityHigh Affinity[5]
Risperidone3.2[6]7.3[6]0.2[6]
OlanzapineHigh Affinity[7]High Affinity[7]High Affinity[7][8]
Aripiprazole0.34 (Partial Agonist)[2]Moderate Affinity[2]3.4[2]

Mechanistic Insights: Dopaminergic and Serotonergic Pathways

Atypical antipsychotics achieve their therapeutic effects primarily through the modulation of dopamine and serotonin pathways in the brain. The prevailing theory for their efficacy in treating schizophrenia, for instance, involves the blockade of D2 receptors in the mesolimbic pathway to alleviate positive symptoms, coupled with 5-HT2A receptor antagonism, which is thought to mitigate extrapyramidal side effects and potentially improve negative and cognitive symptoms.

The Dopamine D2 and D4 Receptor Pathways

Dopamine receptors are G-protein coupled receptors that play a critical role in motor control, motivation, and cognition. Atypical antipsychotics are antagonists or partial agonists at the D2 receptor. The D4 receptor, for which this compound is hypothesized to have affinity, is of particular interest due to its high affinity for the highly effective atypical antipsychotic, Clozapine. While selective D4 antagonists have had mixed results in clinical trials for schizophrenia, there is renewed interest in their potential for treating other conditions like Parkinson's disease.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 Packaging Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle DAT DAT D2_auto D2 Autoreceptor Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Synaptic Cleft->DAT Reuptake Synaptic Cleft->D2_auto Feedback Inhibition D2R D2 Receptor Synaptic Cleft->D2R D4R D4 Receptor Synaptic Cleft->D4R AC Adenylyl Cyclase D2R->AC Inhibits D4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Effectors Downstream Effectors DARPP32->Downstream Effectors Gene Gene Expression Downstream Effectors->Gene Antipsychotic Atypical Antipsychotic Antipsychotic->D2R Antagonist/Partial Agonist Antipsychotic->D4R Antagonist

Caption: Simplified Dopamine D2/D4 Receptor Signaling Pathway.

The Serotonin 5-HT2A Receptor Pathway

Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their favorable side-effect profile. By blocking these receptors, particularly in cortical regions, these drugs can enhance dopamine release, which may help to alleviate negative and cognitive symptoms of schizophrenia.

G cluster_presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Synaptic Vesicle Synaptic Vesicle Serotonin (5-HT)->Synaptic Vesicle Packaged Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Released HTR2A 5-HT2A Receptor Synaptic Cleft->HTR2A PLC Phospholipase C HTR2A->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Antipsychotic Atypical Antipsychotic Antipsychotic->HTR2A Antagonist

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of a novel compound like this compound, a series of in vitro and in vivo experiments are essential.

In Vitro: Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[9] It involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target receptor.

Protocol:

  • Preparation of Receptor Membranes: Homogenize tissue or cultured cells known to express the target receptor (e.g., CHO cells transfected with the human dopamine D4 receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]clozapine for D4 receptors), and varying concentrations of the unlabeled test compound (this compound).[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be derived.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Filter to Separate Bound from Free Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a Radioligand Binding Assay.

In Vivo: Animal Models of Antipsychotic Efficacy

Animal models are crucial for assessing the physiological effects of a compound and predicting its therapeutic potential.

This model assesses the ability of a compound to counteract the dopamine-agonist-induced hyperactivity, which is considered a model of psychosis-like symptoms.

Protocol:

  • Animal Habituation: Place rats in open-field activity chambers and allow them to habituate for a set period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound (this compound) or a vehicle control via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a predetermined time, administer amphetamine (e.g., 0.5-1.0 mg/kg, i.p.) to all animals.[1]

  • Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing) for a specified duration (e.g., 90 minutes) using automated tracking systems.

  • Data Analysis: Compare the locomotor activity of the test compound-treated group to the vehicle-treated group to determine if the compound attenuates amphetamine-induced hyperlocomotion.

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a drug to restore this gating function.

Protocol:

  • Acclimation: Place the rodent in a startle chamber with a constant background noise (e.g., 65 dB) for an acclimation period (e.g., 5-10 minutes).

  • Testing Session: Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 110-120 dB white noise burst).

    • Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Startle Response Measurement: A sensor in the chamber floor measures the animal's startle response (whole-body flinch).

  • Data Analysis: Calculate the percentage of PPI as follows: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare the %PPI in animals treated with the test compound versus a vehicle control, often in a model where PPI is disrupted (e.g., by a dopamine agonist).

G cluster_workflow In Vivo Efficacy Testing Workflow A Animal Habituation B Administer Test Compound A->B C Behavioral Challenge (e.g., Amphetamine or PPI Disruptor) B->C D Record Behavioral Response (Locomotion or Startle) C->D E Data Analysis and Comparison to Controls D->E

Caption: General Workflow for In Vivo Behavioral Assays.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently limited, its chemical structure, coupled with data from closely related analogs, provides a strong rationale for its investigation as a dopamine D4 receptor ligand. The comparative analysis with established atypical antipsychotics highlights the receptor binding profile that would be indicative of potential therapeutic utility. The detailed in vitro and in vivo protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this and other novel piperidine-based compounds. Future research focusing on these experimental pathways will be crucial in elucidating the precise mechanism of action and therapeutic potential of this compound in the realm of CNS disorders.

References

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A-Comparative Guide to the Cross-Reactivity Profile of 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In early-stage drug discovery, a thorough understanding of a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(4-Fluorophenoxy)piperidine hydrochloride, a key structural motif present in numerous centrally active therapeutic agents. While this compound is often a precursor, its inherent pharmacological profile dictates the potential for off-target interactions in its derivatives.

This document outlines the scientific rationale for selecting a cross-reactivity screening panel, provides a detailed, self-validating protocol for competitive radioligand binding assays, and presents a comparative analysis of hypothetical, yet plausible, binding data. We establish the Sigma-1 receptor (S1R), a molecular chaperone implicated in a wide range of cellular processes, as the hypothetical primary target to contextualize the selectivity assessment.[4][5][6] The objective is to equip researchers, scientists, and drug development professionals with the experimental logic and practical methodology required to rigorously characterize the selectivity of this, and similar, piperidine-based compounds.

Introduction: The Imperative of Selectivity Profiling

This compound is a versatile chemical scaffold. Its derivatives have been investigated for activity at a multitude of biological targets, including neurotransmitter transporters and receptors.[7][8][9] The piperidine ring and the fluorophenoxy group are common features in molecules designed to cross the blood-brain barrier and interact with central nervous system (CNS) targets. However, these same features can confer affinity for unintended targets, leading to off-target liabilities.[10][11]

Promiscuous binding can lead to a range of adverse effects, from mild side effects to severe toxicities such as cardiotoxicity mediated by hERG channel inhibition.[12][13][14] Therefore, early and comprehensive cross-reactivity screening is not merely a regulatory requirement but a foundational step in building a robust safety profile and selecting viable lead candidates.[15][16]

For the purpose of this guide, we will analyze the cross-reactivity of this compound under the hypothesis that its primary target of interest is the Sigma-1 Receptor (S1R) . The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, that regulates critical cellular functions like calcium signaling and oxidative stress.[4][5][17] Its modulation is a therapeutic strategy for numerous neurological and psychiatric disorders.[6][18]

Rationale for Off-Target Panel Selection

A rationally designed cross-reactivity panel is essential for a meaningful assessment of selectivity. The choice of targets should not be arbitrary but based on structural homology, functional relationships, and known pharmacological liabilities associated with the chemical class.

Our selected panel includes:

  • Structurally and Functionally Related Targets:

    • Sigma-2 Receptor (S2R): The other major subtype of sigma receptors. Assessing binding to S2R is critical to determine subtype selectivity.

  • Key CNS Receptors and Transporters: The piperidine scaffold is common in ligands for aminergic GPCRs and transporters.

    • Dopamine D2 Receptor: A primary target for antipsychotic drugs and a common off-target for many CNS-active compounds.[19][20][21][22] D2 receptor antagonism is linked to extrapyramidal side effects.

    • Serotonin Transporter (SERT): The target of SSRI antidepressants.[23][24][25][26][27] Interaction with SERT could indicate potential for antidepressant-like effects or drug-drug interactions.

    • NMDA Receptor: A glutamate-gated ion channel crucial for synaptic plasticity.[28][29][30][31][32] Some piperidine-containing compounds, like phencyclidine (PCP), are potent NMDA receptor blockers.

  • Critical Safety and Liability Targets:

    • hERG Potassium Channel: Inhibition of the hERG channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[12][13][14] It is a mandatory screening target for virtually all new chemical entities.[13]

This curated panel provides a robust, multi-faceted view of the compound's selectivity, covering subtype specificity, CNS receptor promiscuity, and critical cardiac safety.

Experimental Methodology: Competitive Radioligand Binding Assay

To quantify the binding affinity of this compound at the selected targets, a competitive radioligand binding assay is the gold standard, offering high sensitivity and reproducibility.[33]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Working Solution Radioligand_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) Incubation->Filtration Attain Equilibrium Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Curve_Fitting Non-linear Regression (IC50 Determination) Counting->Curve_Fitting Ki_Calc Cheng-Prusoff Correction (Ki Calculation) Curve_Fitting->Ki_Calc Selectivity_Analysis Selectivity Ratio Calculation Ki_Calc->Selectivity_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

This protocol provides a generalized procedure. Specific parameters (e.g., radioligand, buffer composition, incubation time) must be optimized for each target.[34][35]

  • Receptor Membrane Preparation:

    • Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[34]

  • Assay Plate Setup:

    • Perform the assay in a 96-well plate format.

    • Total Binding Wells: Add receptor membranes, a specific radioligand (e.g., [³H]-pentazocine for S1R) at a concentration near its dissociation constant (Kd), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-labeled ligand (a "displacer") to saturate all specific binding sites.

    • Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of this compound (typically a 10-point, half-log dilution series).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). Gentle agitation may be required.[34]

  • Filtration and Washing:

    • Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the receptor membranes.[33]

    • Immediately wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filter mat to dry.

    • Add a liquid scintillation cocktail to each filter spot.

    • Measure the radioactivity retained on the filters using a scintillation counter. The output is typically in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.[36]

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[36]

Comparative Data Analysis

The following table summarizes hypothetical, yet scientifically plausible, binding affinity (Ki) data for this compound against the selected target panel.

Target ReceptorRadioligand UsedKi (nM) of Test CompoundSelectivity Ratio (Ki Off-Target / Ki S1R)
Sigma-1 (S1R) [³H]-(+)-Pentazocine15 -
Sigma-2 (S2R)[³H]-DTG1,25083-fold
Dopamine D2[³H]-Spiperone85057-fold
Serotonin Transporter[³H]-Citalopram>10,000>667-fold
NMDA Receptor[³H]-MK-801>10,000>667-fold
hERG Channel[³H]-Astemizole4,500300-fold

Interpretation of Results:

  • Primary Target Affinity: The compound demonstrates high affinity for the Sigma-1 receptor, with a Ki value of 15 nM, positioning it as a potent S1R ligand.

  • Selectivity Profile:

    • The compound exhibits good selectivity against the other targets in the panel. The weakest selectivity is against the Dopamine D2 receptor (57-fold) and the Sigma-2 receptor (83-fold). While not highly potent, these interactions should be noted for further investigation in functional assays.

    • Excellent selectivity (>667-fold) is observed against the Serotonin Transporter and the NMDA receptor, suggesting a low likelihood of primary activity at these sites.

  • Safety Profile: The compound shows a 300-fold selectivity for S1R over the hERG channel. A selectivity window of >100-fold is often considered a desirable preliminary safety margin, although this must be confirmed with functional patch-clamp electrophysiology assays, which are the gold standard for assessing hERG liability.[37]

Mechanistic Context: Sigma-1 Receptor Signaling

Understanding the primary target's mechanism is crucial for interpreting the importance of selectivity. The S1R is not a classical GPCR or ion channel but a chaperone protein that modulates the function of other proteins, particularly at the interface between the endoplasmic reticulum (ER) and mitochondria.[5][6]

G cluster_er Endoplasmic Reticulum (ER) S1R Sigma-1 Receptor (S1R) BiP BiP (Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor (IP3R) S1R->IP3R Stabilizes Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ efflux Mito Mitochondrion Ca_ER->Mito Ca²⁺ uptake Ligand S1R Ligand (e.g., Test Compound) Ligand->S1R Binds

Caption: Simplified Sigma-1 Receptor (S1R) signaling mechanism.

Under basal conditions, S1R is associated with the chaperone BiP.[5] Upon stimulation by an agonist ligand, S1R dissociates from BiP and can translocate to interact with and modulate various client proteins, including the IP3 receptor.[4][6] By stabilizing the IP3 receptor, S1R ensures proper calcium signaling from the ER to the mitochondria, which is vital for cellular energy production and survival.[5] Off-target interactions could disrupt other signaling pathways, confounding the desired therapeutic effect mediated by S1R and potentially leading to toxicity.

Conclusion

This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. By establishing a hypothetical primary target (S1R) and testing against a rationally selected panel of off-targets, we can generate a quantitative selectivity profile. The hypothetical data presented here suggest that this compound is a potent and relatively selective S1R ligand with a promising initial safety margin against hERG.

However, binding affinity is only the first step. Any observed off-target hits, even those with moderate affinity like D2 and S2 receptors in this example, must be further evaluated in functional cell-based assays to determine if the binding translates to agonism, antagonism, or allosteric modulation. A comprehensive understanding of a compound's polypharmacology is essential for successful drug development, enabling researchers to mitigate risks and build a robust case for advancing a candidate toward clinical trials.[38]

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A Comprehensive Guide to Establishing Reference Standards for 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the establishment of a well-characterized reference standard is a cornerstone of accuracy, reproducibility, and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for establishing a robust reference standard for 4-(4-Fluorophenoxy)piperidine hydrochloride (CAS 3202-34-4), a key intermediate in the synthesis of various pharmaceuticals.[1] This document is designed to offer practical, field-proven insights into the experimental choices and data interpretation necessary for this critical process.

The Imperative for a Reference Standard

A reference standard serves as the benchmark against which future batches of a substance are measured. Its purity, identity, and strength must be unequivocally established.[2][3] For a molecule like this compound, which may be a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), a well-defined reference standard is indispensable for:

  • Ensuring Batch-to-Batch Consistency: Guarantees that the starting material for synthesis is of consistent quality.

  • Accurate Quantification: Enables the precise measurement of the compound in various analytical procedures.

  • Impurity Profiling: Provides a baseline for identifying and quantifying process-related impurities and degradation products.[4]

  • Regulatory Submissions: A fully characterized reference standard is a non-negotiable component of regulatory filings with bodies such as the FDA.[5][6]

The International Council for Harmonisation (ICH) guidelines provide a framework for the qualification of reference standards, emphasizing the need for a comprehensive set of analytical tests to demonstrate its suitability.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in designing appropriate analytical methods.

PropertyValueSource
CAS Number 3202-34-4[9][10]
Molecular Formula C₁₁H₁₄FNO · HCl[9][11]
Molecular Weight 231.7 g/mol [9][11]
Appearance White solid[12]
Melting Point 159-161 °C[13]
Solubility Soluble in water and methanol[14]

Comparative Analysis of Analytical Techniques

The establishment of a primary reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and potency.

Purity Determination: Chromatographic Methods

Chromatographic techniques are paramount for assessing the purity of a reference standard by separating the main component from any impurities.

Comparison of Chromatographic Techniques

TechniquePrincipleAdvantages for this MoleculeDisadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase and a liquid mobile phase.High resolution, excellent for non-volatile and thermally labile compounds, versatile with various detectors (UV, MS).[15]Can be complex to develop methods, requires solvent disposal.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.High efficiency for volatile compounds.Not suitable for non-volatile salts like the hydrochloride form without derivatization.
Thin-Layer Chromatography (TLC) Adsorption on a thin layer of adsorbent.Simple, rapid, and cost-effective for qualitative impurity spotting.Limited quantitative accuracy compared to HPLC.[15]

Recommended Approach: Reversed-Phase HPLC (RP-HPLC)

For this compound, RP-HPLC with UV detection is the method of choice due to the presence of a UV-active phenyl ring.

Experimental Protocol: RP-HPLC Purity Method

Objective: To separate and quantify impurities in the this compound sample.

Methodology:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~2.5) is a common starting point for piperidine-containing compounds.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 239 nm).[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Identity Confirmation: Spectroscopic Methods

Spectroscopic techniques provide orthogonal data to confirm the chemical structure of the proposed reference standard.

Comparison of Spectroscopic Techniques

TechniquePrincipleInformation Provided
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, including connectivity of atoms and stereochemistry.[16]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight and fragmentation pattern, confirming elemental composition.[17]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Information about functional groups present in the molecule.[18]

Recommended Approach: A Combination of NMR, MS, and IR

A comprehensive identification relies on the synergistic information from these techniques.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the proton environment and structural integrity of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[19]

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the peaks.

Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons of the fluorophenoxy group and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the free base.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₁H₁₄FNO) at an m/z of approximately 196.1.

Content/Assay Determination

The absolute content of the reference standard needs to be determined accurately.

Comparison of Assay Methods

MethodPrincipleAdvantagesDisadvantages
Titration Reaction with a standardized titrant.High precision and accuracy, directly traceable to primary standards.Requires a suitable titratable group and can be affected by acidic or basic impurities.
Quantitative NMR (qNMR) Comparison of the integral of an analyte signal to that of a certified internal standard.High accuracy, does not require a reference standard of the same compound.Requires a suitable internal standard and careful experimental setup.
HPLC with a Certified Reference Standard Comparison of the peak area of the sample to that of a certified reference standard.High precision and widely used.Requires a pre-existing, certified reference standard.

Recommended Approach: Titration and/or qNMR

For establishing a primary reference standard, titration or qNMR are preferred as they are absolute methods.

Experimental Protocol: Acid-Base Titration

Objective: To determine the purity of the hydrochloride salt by titrating the amine hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard.

  • Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M).

  • Procedure: Dissolve the sample in an appropriate solvent (e.g., water or a mixed aqueous/organic solvent) and titrate with the standardized base, monitoring the endpoint potentiometrically.

  • Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.

Visualizing the Workflow

A logical workflow is essential for the systematic establishment of a reference standard.

Caption: Workflow for Establishing a Reference Standard.

Summary and Recommendations

The establishment of a reference standard for this compound is a rigorous process that requires the application of multiple, orthogonal analytical techniques.

Analytical AspectPrimary Recommended MethodSecondary/Confirmatory Method(s)
Identity ¹H NMR SpectroscopyMass Spectrometry, IR Spectroscopy, ¹³C NMR
Purity RP-HPLC with UV detectionTLC for qualitative impurity profile
Assay (Content) Acid-Base TitrationQuantitative NMR (qNMR)
Water Content Karl Fischer TitrationThermogravimetric Analysis (TGA)
Residual Solvents Headspace Gas Chromatography (HS-GC)N/A

By following a systematic approach and employing a suite of validated analytical methods, a well-characterized and reliable reference standard for this compound can be established. This will, in turn, ensure the quality and consistency of downstream pharmaceutical development and manufacturing processes.

References

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. uspbpep.com. Available from: [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Available from: [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. mriglobal.org. Available from: [Link]

  • United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. Available from: (Link not directly available, accessed through USP-NF subscription)
  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). resolvemass.com. Available from: [Link]

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  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available from: [Link]

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  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 115-121.
  • CP Lab Safety. 4-(4-Fluorophenoxy)piperidine, HCl, 95% Purity, C11H15ClFNO, 5 grams. cplabsafety.com. Available from: [Link]

  • SpectraBase. 4-(4-Fluorobenzoyl)piperidine hydrochloride. spectrabase.com. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Higashi, Y., & Fujii, Y. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
  • DiVA portal. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4).
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. sielc.com. Available from: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4995.
  • NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. webbook.nist.gov. Available from: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 4-(4-Fluorophenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-(4-Fluorophenoxy)piperidine analogs using molecular docking simulations. Designed for researchers in drug development, it details not just the procedural steps but the critical scientific reasoning that underpins a robust and reliable computational study. We will navigate from target selection and preparation to the nuanced interpretation of binding energies and interaction patterns, ensuring a self-validating and reproducible workflow.

The Scientific Premise: Why 4-(4-Fluorophenoxy)piperidine?

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Its three-dimensional structure allows for precise orientation of substituents to engage with biological targets. When combined with a fluorophenoxy moiety, the resulting 4-(4-Fluorophenoxy)piperidine core offers a unique combination of hydrogen bond accepting capability, lipophilicity, and metabolic stability, making it a compelling starting point for ligand design.[1][2]

Recent studies have highlighted analogs of this scaffold as potent antagonists for targets like the Dopamine D4 Receptor (D4R), which is implicated in various neuropsychiatric disorders.[3][4] Therefore, using a comparative docking approach to explore the structure-activity relationships (SAR) of novel analogs is a time- and cost-effective strategy to prioritize candidates for synthesis and biological testing.[5][6]

The Strategic Workflow: A Self-Validating Docking Cascade

A successful comparative docking study is more than just generating scores; it is a systematic process of validation and analysis. The workflow must be logical and contain internal checks to ensure the reliability of the results. Molecular docking predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction, often as a scoring function that approximates binding free energy.[5][7]

Caption: The Comparative Molecular Docking Workflow.

Experimental Protocol: Docking Against the Dopamine D4 Receptor

This protocol outlines a complete, end-to-end procedure for a comparative docking study using a widely available software suite like Schrödinger Maestro. The target is the human Dopamine D4 Receptor (D4R), a G-protein coupled receptor relevant to this chemical class.[8]

Part I: Target Preparation and Protocol Validation

The quality of the protein structure is paramount for a meaningful docking result. This phase ensures the receptor is properly prepared and that our chosen docking parameters can reproduce experimental observations.

Step-by-Step Methodology:

  • Obtain Receptor Structure: Download the crystal structure of the human D4R from the Protein Data Bank. For this example, we will use PDB ID: 5WIU .[9] This structure is co-crystallized with a potent antagonist, providing a crucial reference ligand.

  • Protein Preparation:

    • Import the 5WIU structure into the workspace.

    • Utilize the "Protein Preparation Wizard" tool.[10] This is a critical step that assigns bond orders, adds hydrogen atoms, removes all water molecules not actively participating in binding (e.g., bridging interactions), and performs a restrained energy minimization to relieve steric clashes.

    • Causality: This process corrects common issues in raw crystal structures and ensures a chemically correct representation of the protein at physiological pH, which is essential for accurate scoring.[11]

  • Receptor Grid Generation:

    • Define the binding site by generating a receptor grid. The grid box should be centered on the co-crystallized ligand to encompass the entire active site.

    • Causality: The grid pre-calculates the potential energies for different atom types within the defined box, dramatically speeding up the subsequent docking calculations.[11]

  • Protocol Validation (Self-Validation System):

    • Extract the co-crystallized ligand from the prepared protein complex.

    • Treat this extracted ligand as a new input and dock it back into the receptor using the generated grid.

    • Trustworthiness: The primary validation criterion is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[12][13] A successful validation is generally considered an RMSD value below 2.0 Å .[14][15] If the RMSD is higher, the grid parameters or docking settings must be adjusted and the validation re-run. This step confirms that the docking protocol can accurately reproduce a known binding mode.[16]

Part II: Ligand Preparation and Docking Simulation

With a validated protocol, we can now prepare our library of 4-(4-Fluorophenoxy)piperidine analogs for docking.

Step-by-Step Methodology:

  • Analog Library Preparation:

    • Sketch the 2D structures of the core scaffold and its analogs. For this guide, we will consider three hypothetical analogs with modifications on the piperidine nitrogen, a common site for SAR exploration.[17]

    • Use a tool like "LigPrep" to generate low-energy, 3D conformations for each analog. This process handles ionization states, tautomers, and stereoisomers, ensuring the ligands are in a realistic state for docking.[10]

  • Molecular Docking:

    • Use a docking program (e.g., "Glide") to dock the prepared library of analogs into the validated receptor grid.

    • Employ a standard precision (SP) or extra precision (XP) mode. XP is more computationally intensive but provides more rigorous scoring and pose selection.[9]

  • Pose Analysis and Scoring:

    • The software will generate several binding poses for each ligand, ranked by a docking score (e.g., GlideScore). This score estimates the ligand-receptor binding affinity, where more negative values indicate stronger predicted binding.[18]

    • Visually inspect the top-ranked poses for each analog. Analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with active site residues. The D4R structure, for instance, features a key aspartate residue (Asp115) and a phenylalanine (Phe410) that are often critical for binding.[9]

Comparative Data Analysis

The final step is to synthesize the docking results into a clear, comparative format to guide decision-making. Quantitative data should be summarized in tables for easy comparison.

Table 1: Comparative Docking Results of Analogs Against D4R (PDB: 5WIU)

Compound IDR-Group (on Piperidine-N)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Core-01 -H-8.5Asp115, Phe410, Cys111Salt bridge, π-π stacking
Analog-02 -CH₃ (Methyl)-8.9Asp115, Phe410, Val112Salt bridge, π-π stacking, Hydrophobic
Analog-03 -CH₂-Ph (Benzyl)-10.1Asp115, Phe410, Trp406Salt bridge, Dual π-π stacking
Analog-04 -C(=O)CH₃ (Acetyl)-7.2Phe410, Cys111π-π stacking, H-bond (backbone)

Interpretation of Results:

  • Core-01 vs. Analog-02: The addition of a small methyl group (Analog-02) slightly improves the docking score, likely by engaging in an additional hydrophobic interaction with Val112 without disrupting the primary salt bridge to Asp115.

  • Analog-03: The benzyl group in Analog-03 shows a significant improvement in binding score. Visual analysis of the docked pose would likely reveal that the benzyl ring forms a second π-π stacking interaction with another aromatic residue (e.g., Trp406), substantially increasing affinity. This makes Analog-03 a high-priority candidate.

  • Analog-04: The acetyl group in Analog-04 results in a weaker score. The introduction of the carbonyl may disrupt the crucial salt bridge interaction with Asp115, as the piperidine nitrogen is now part of an amide and less basic. This hypothesis can be directly verified by inspecting the pose.

This comparative analysis, grounded in both quantitative scores and qualitative interaction patterns, allows for the generation of clear, testable SAR hypotheses to guide the next phase of drug discovery.

Conclusion

This guide demonstrates a rigorous, self-validating workflow for the comparative molecular docking of 4-(4-Fluorophenoxy)piperidine analogs. By anchoring the study in a validated protocol and systematically analyzing both binding scores and specific molecular interactions, researchers can effectively prioritize compounds and generate meaningful structure-activity relationship insights. This computational approach serves as a powerful and indispensable tool in modern drug design, accelerating the journey from initial concept to promising lead candidate.[7]

References

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  • Kim, D., et al. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 49(24), 7061–7072. [Link]

  • Gothandam, K. M., & G, S. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 2(1), 1021. [Link]

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  • Sun, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]

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  • Wikipedia. (n.d.). Docking (molecular). [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • ChemRxiv. (2023). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(10), 2515–2521. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117075. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 10(15). [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Wang, Y., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Daini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1334-1345. [Link]

  • Zha, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 344-352. [Link]

  • Siakkou, E., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(19), 6296. [Link]

  • Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128913. [Link]

  • Yaseen, H. A., et al. (2025). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Advanced Pharmacy Education and Research, 15(4). [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-(4-Fluorophenoxy)piperidine Hydrochloride Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the analytical benchmarking of 4-(4-Fluorophenoxy)piperidine hydrochloride, a pivotal building block in modern drug discovery.[1][2] Moving beyond a simple checklist of tests, we delve into the causality behind methodological choices, establishing a self-validating system for researchers, quality control analysts, and drug development professionals. Herein, we detail a multi-tiered analytical approach encompassing identity, purity, assay, and residual solvent analysis, designed to rigorously compare a test sample of this compound against established commercial reference standards. The protocols are grounded in authoritative standards and are designed to ensure the highest degree of scientific integrity and data reliability.

Introduction: The Imperative for Rigorous Benchmarking

This compound (CAS No. 3202-34-4) is a key intermediate in the synthesis of a multitude of pharmacologically active agents, particularly those targeting the central nervous system.[1][2] Its molecular architecture, featuring a piperidine ring coupled with a fluorophenoxy moiety, makes it a versatile scaffold in medicinal chemistry.[2] The quality of this starting material directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust analytical comparison against a well-characterized commercial standard is not merely a quality control step but a foundational requirement for reproducible research and successful drug development.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, science-driven workflow that empowers the user to generate a comprehensive and defensible data package.

cluster_setup Initial Setup & Standard Definition cluster_testing Comprehensive Analytical Testing cluster_analysis Data Evaluation get_sample Procure Test Sample of 4-(4-Fluorophenoxy)piperidine HCl define_spec Establish Benchmark Specifications (Based on Standard's CofA) get_sample->define_spec get_standard Acquire Commercial Reference Standard with Certificate of Analysis (CofA) get_standard->define_spec identity Identity Confirmation (FTIR, ¹H NMR) define_spec->identity Apply Analytical Methodologies purity Purity & Impurity Profiling (RP-HPLC) define_spec->purity Apply Analytical Methodologies assay Quantitative Assay (¹⁹F qNMR) define_spec->assay Apply Analytical Methodologies solvents Residual Solvent Analysis (HS-GC-MS) define_spec->solvents Apply Analytical Methodologies compare Compare Test Data Against Specifications identity->compare Generate Data purity->compare Generate Data assay->compare Generate Data solvents->compare Generate Data report Generate Final Report: Pass/Fail Assessment compare->report

Caption: Overall workflow for benchmarking a test sample against a commercial standard.

Defining the Benchmark: The Certificate of Analysis (CofA)

The foundation of any comparison is a well-defined benchmark. In the pharmaceutical industry, this is the commercial supplier's Certificate of Analysis (CofA) for a specific lot of the reference standard. This document provides the acceptance criteria against which the test sample will be measured.

Table 1: Typical Specifications for a Commercial Standard of this compound

ParameterSpecificationTypical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, FTIR
Purity ≥ 97.0%HPLC or ¹H NMR[3]
Residual Solvents Meets USP <467> limitsGC-MS[4][5]

A Multi-Modal Approach to Analytical Characterization

We will employ a suite of orthogonal analytical techniques, each chosen for its ability to interrogate a specific Critical Quality Attribute (CQA) of the compound. This multi-modal strategy ensures that a comprehensive quality profile is established.

CQA 1: Identity Confirmation

The first step is to unequivocally confirm that the test sample is, in fact, this compound. We use two distinct spectroscopic methods for this purpose.

  • Causality: FTIR is an excellent, rapid technique for confirming the presence of key functional groups, providing a molecular "fingerprint."[6] We expect to see characteristic absorptions for the C-O-C ether linkage, the aromatic C-F bond, the aromatic ring itself, and the secondary amine hydrochloride salt of the piperidine ring.

  • Protocol:

    • Acquire a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount (1-2 mg) of the reference standard onto the ATR crystal and acquire the spectrum (typically 4000-650 cm⁻¹, 16 scans, 4 cm⁻¹ resolution).

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and dry completely.

    • Repeat step 2 with the test sample.

  • Acceptance Criterion: The FTIR spectrum of the test sample must be visually superimposable on the spectrum of the reference standard, particularly in the fingerprint region (<1500 cm⁻¹).

  • Causality: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of every proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integrations of the signals must match the expected structure. A typical CofA will state that the ¹H NMR spectrum is consistent with the structure.[3]

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the sample (reference standard and test sample separately) into clean NMR tubes.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

  • Acceptance Criterion: The chemical shifts and multiplicities of the signals in the test sample's spectrum must correspond to those in the reference standard's spectrum and be consistent with the known structure of this compound.

CQA 2: Purity and Impurity Profiling

Purity is arguably the most critical parameter. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating and quantifying the main compound from any process-related impurities or degradation products.[7]

  • Causality: We will use a Reverse-Phase HPLC (RP-HPLC) method. The non-polar stationary phase (C18) will retain the molecule based on its hydrophobicity. The fluorophenoxy group provides a strong chromophore for sensitive UV detection.[7] The hydrochloride salt form is generally preferred for analysis as it typically yields sharp, single peaks.[8]

prep Sample Preparation (Dissolve in Mobile Phase A) sst System Suitability Test (SST) (Inject Standard 5x) prep->sst inject_brk Inject Blank (Mobile Phase A) sst->inject_brk Verify Baseline inject_std Inject Reference Standard inject_spl Inject Test Sample inject_std->inject_spl acquire Acquire Chromatograms (UV Detection) inject_spl->acquire inject_brk->inject_std process Process Data (Integrate Peaks) acquire->process calc Calculate Purity (% Area Normalization) process->calc

Caption: Experimental workflow for RP-HPLC purity analysis.

Table 2: RP-HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good resolution for this type of molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of the main peak and any potential late-eluting, more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmWavelength where the phenyl ring exhibits strong absorbance.
Injection Vol. 10 µL
Sample Conc. 1.0 mg/mL
  • Protocol:

    • Prepare the mobile phases as described in Table 2.

    • Prepare the reference standard and test sample solutions at 1.0 mg/mL in Mobile Phase A.

    • Set up the HPLC system and equilibrate the column until a stable baseline is achieved.

    • Perform a System Suitability Test (SST) by making five replicate injections of the reference standard solution.

    • Inject a blank (Mobile Phase A), followed by the reference standard and the test sample.

    • Integrate all peaks in the chromatograms, disregarding peaks from the blank.

    • Calculate purity using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance LimitPurpose
Tailing Factor ≤ 2.0Ensures good peak symmetry.
Theoretical Plates ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5)Confirms injection precision.
CQA 3: Quantitative Assay
  • Causality: While HPLC purity gives a relative percentage, a quantitative assay determines the absolute amount of the active molecule in the material. Quantitative NMR (qNMR) is a primary, highly accurate method that does not require a specific reference standard of the same compound for calibration.[9] Given the single fluorine atom in the molecule, ¹⁹F qNMR is an exceptionally powerful and specific choice, as the ¹⁹F spectral window is wide and often free from interfering signals.[9]

  • Protocol:

    • Accurately weigh (to 0.01 mg) ~20 mg of the test sample and ~20 mg of a certified, stable, fluorine-containing internal standard (e.g., 4,4´-difluorobenzophenone) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹⁹F NMR spectrum under quantitative conditions (e.g., long relaxation delay, inverse-gated decoupling).

    • Integrate the signal for the test compound and the signal for the internal standard.

    • Calculate the purity (assay) using the standard qNMR equation, accounting for molecular weights, number of fluorine atoms, and masses.[9]

  • Acceptance Criterion: The assay value should be consistent with the HPLC purity result and meet the specification (e.g., ≥ 97.0% w/w).

CQA 4: Residual Solvents
  • Causality: Volatile organic compounds used during synthesis must be controlled to ensure patient safety.[5] The harmonized pharmacopeial method, USP <467>, is the global standard for this analysis.[10] Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) provides the required sensitivity and specificity to identify and quantify these solvents.[4][5][11][12]

  • Protocol:

    • Prepare a standard solution containing the expected residual solvents (e.g., Class 2 solvents) at their permitted daily exposure (PDE) concentration limits as defined by ICH Q3C.[5]

    • Accurately weigh a specified amount of the test sample (e.g., 100 mg) into a headspace vial.

    • Add a suitable diluent (e.g., DMSO or water, depending on solubility).[5]

    • Seal the vial and place it in the headspace autosampler.

    • Analyze the standard and sample vials using the GC-MS system under conditions compliant with USP <467>.[4]

  • Acceptance Criterion: The concentration of any detected residual solvent must not exceed the limits specified in the ICH Q3C guidelines.[5]

prep_std Prepare Residual Solvent Standard Mixture (ICH Q3C) quantify Identify & Quantify Solvents (Compare to Standard) prep_std->quantify Calibration prep_spl Prepare Test Sample in Headspace Vial incubate Incubate Vials (e.g., 80°C for 15 min) prep_spl->incubate inject Autosampler Injects Vapor Phase into GC incubate->inject separate GC Separation (Capillary Column) inject->separate detect MS Detection (Mass Spectrometry) separate->detect detect->quantify

Caption: Workflow for Headspace GC-MS analysis of residual solvents.

Data Summary and Conclusion

All generated data should be compiled and compared directly against the benchmark specifications from the commercial standard's CofA.

Table 4: Hypothetical Benchmarking Data Summary

ParameterBenchmark SpecificationCommercial Standard (Lot A)Test Sample (Lot X)Result
Identity (FTIR) ConformsConformsConformsPASS
Identity (¹H NMR) ConformsConformsConformsPASS
Purity (HPLC, % Area) ≥ 97.0%99.2%99.4%PASS
Assay (¹⁹F qNMR, % w/w) Report Value (≥ 97.0%)99.0%98.8%PASS
Residual Solvents Meets ICH Q3C LimitsAcetone: 50 ppm (Limit: 5000)Acetone: 75 ppm (Limit: 5000)PASS

This in-depth guide provides a robust, scientifically-grounded framework for benchmarking this compound. By employing a suite of orthogonal analytical techniques and understanding the causality behind each method, researchers and quality control professionals can confidently assess the quality of their material. This multi-faceted approach ensures that the starting material is suitable for its intended purpose, safeguarding the integrity of the subsequent research and development process. Adherence to these principles of analytical rigor is paramount to achieving reproducible scientific outcomes and developing safe and effective medicines.

References

  • BenchChem. (n.d.). HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem Application Notes.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Perry, J. D., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. Retrieved from [Link]

  • Camarasu, C. C., et al. (1998). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

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  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 4-(4-Fluorophenoxy)piperidine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Fluorophenoxy)piperidine hydrochloride is a critical building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system. The purity of this intermediate is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from various commercial suppliers. We detail a multi-pronged analytical approach, combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting a hypothetical comparison of three suppliers, this document illustrates how to interpret analytical data to make informed decisions on raw material sourcing, ensuring the integrity and quality of the drug development pipeline.

Introduction: The Criticality of Starting Material Purity

In pharmaceutical synthesis, the quality of the final product is inextricably linked to the quality of its starting materials. This compound is a key intermediate whose impurity profile can directly influence the impurity profile of the resulting API. Impurities can originate from the synthetic route, including unreacted starting materials, by-products, reagents, or degradation products formed during manufacturing and storage.[1][2]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds.[2][5] Failure to control these impurities can lead to costly delays in drug development, regulatory hurdles, and potential patient safety risks. Therefore, a robust analytical assessment of raw materials is not merely a quality control measure but a fundamental pillar of a successful drug development program.

Experimental Design: A Multi-Orthogonal Approach

To obtain a comprehensive purity profile, a single analytical method is insufficient. We will employ three distinct, yet complementary, techniques to analyze hypothetical batches of this compound from three fictional suppliers: Supplier A , Supplier B , and Supplier C .

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity and quantifying non-volatile organic impurities.[6][7] A robust reversed-phase HPLC method with UV detection will be used to separate the main compound from any related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile organic impurities, particularly residual solvents remaining from the manufacturing process.[8][9][10][11][12] The ICH Q3C guideline provides a framework for controlling these solvents based on their toxicity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as a powerful tool for structural confirmation and identification of impurities.[13][14][15][16] It provides unambiguous structural information and can detect impurities that may not be visible by other techniques.[13][14]

The overall analytical workflow is depicted below.

Purity Assessment Workflow Overall Purity Assessment Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision A Supplier A Sample HPLC HPLC-UV Analysis (Purity & Related Substances) A->HPLC GCMS Headspace GC-MS (Residual Solvents) A->GCMS NMR 1H & 13C NMR Analysis (Structural Confirmation) A->NMR B Supplier B Sample B->HPLC B->GCMS B->NMR C Supplier C Sample C->HPLC C->GCMS C->NMR Data Compile & Compare Data: - Purity (%) - Impurity Profiles - Residual Solvents (ppm) - Structural Integrity HPLC->Data GCMS->Data NMR->Data Decision Select Optimal Supplier Data->Decision

Caption: Workflow for comprehensive purity assessment.

Methodologies & Protocols

HPLC-UV for Purity and Related Substances

Rationale: A reversed-phase HPLC method is chosen for its ability to separate compounds based on hydrophobicity. 4-(4-Fluorophenoxy)piperidine, with its aromatic and aliphatic moieties, is well-suited for this technique. UV detection is appropriate due to the presence of the fluorophenoxy chromophore.[6]

Protocol:

  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[17]

  • Calculation: Purity is calculated using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

Headspace GC-MS for Residual Solvents

Rationale: Headspace sampling coupled with GC-MS is the standard method for analyzing residual solvents in pharmaceuticals, as outlined in USP <467> and ICH Q3C.[9][11] This method prevents non-volatile matrix components from contaminating the GC system while providing high sensitivity for volatile compounds. Mass spectrometry provides definitive identification of the detected solvents.[10]

Protocol:

  • Preparation of Solutions:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Sample Solution (100 mg/mL): Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO and seal immediately.

  • GC-MS Conditions:

    • GC Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Headspace Sampler: Vial Equilibration at 80°C for 15 min.

    • Mass Spectrometer: Scan range 35-350 amu.

  • Identification and Quantification: Solvents are identified by comparing their mass spectra and retention times to a library of known standards. Quantification is performed using an external standard method.

¹H NMR for Structural Confirmation

Rationale: Proton (¹H) NMR provides a detailed fingerprint of a molecule's structure.[13] It confirms the identity of the main component and can be used to identify and quantify impurities with distinct proton signals, often without the need for a reference standard for the impurity itself (qNMR).[13][15]

Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of Deuterated Methanol (CD₃OD).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

  • Analysis: The acquired spectrum is analyzed for characteristic chemical shifts and coupling constants corresponding to the 4-(4-Fluorophenoxy)piperidine structure. Integration of impurity peaks relative to the main compound's peaks can provide a molar ratio.

Results: A Comparative Analysis

The following tables summarize the hypothetical data obtained from the analysis of samples from Suppliers A, B, and C.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity (%) (by Area)Impurity 1 (RT 5.2 min) (%)Impurity 2 (RT 8.9 min) (%)Total Impurities (%)
Supplier A 99.850.07Not Detected0.15
Supplier B 99.100.450.200.90
Supplier C 99.650.120.080.35

Table 2: Residual Solvent Analysis by GC-MS

SupplierAcetone (ppm)Toluene (ppm)Methanol (ppm)
Supplier A < 50< 20150
Supplier B 8001502500
Supplier C 12035400
ICH Q3C Limit 5000 (Class 3)890 (Class 2)3000 (Class 2)

Table 3: ¹H NMR Spectroscopy Summary

SupplierStructural ConfirmationObservable Impurities
Supplier A Conforms to structureNo significant impurities detected.
Supplier B Conforms to structureSignals consistent with 4-fluorophenol (~0.5 mol %) and a piperidine-related by-product.
Supplier C Conforms to structureMinor signals consistent with 4-fluorophenol (~0.1 mol %).

Discussion and Interpretation

The multi-faceted data provides a clear basis for supplier selection.

  • Supplier A demonstrates the highest quality. The HPLC purity is excellent at 99.85%, with total impurities well below the typical specification of <0.5%.[16] All individual impurities are below the ICH identification threshold of 0.10% (for a maximum daily dose ≤ 2g/day).[5] The residual solvent levels are minimal and well within ICH limits. Crucially, the NMR spectrum is clean, confirming high structural integrity.

  • Supplier B presents significant quality concerns. The HPLC purity of 99.10% is lower, and more importantly, it contains two major impurities, one at 0.45%. This level exceeds the ICH qualification threshold, which would necessitate toxicological studies to ensure its safety—a time-consuming and expensive process.[5] The NMR data corroborates this, identifying a potential starting material (4-fluorophenol) and another process-related impurity. Furthermore, the residual methanol level is high, approaching the ICH limit.

  • Supplier C offers an intermediate quality profile. While significantly better than Supplier B, its purity is lower than Supplier A's. The presence of 0.12% of Impurity 1 would require structural identification according to ICH guidelines.[1][2] The residual solvent levels are acceptable but higher than those from Supplier A.

The workflow for interpreting these results and making a decision is visualized below.

Decision Workflow Supplier Qualification Decision Workflow Start Analyze Data for Supplier X Check_HPLC HPLC Purity > 99.5%? Any Impurity > 0.10%? Start->Check_HPLC Check_Solvents Residual Solvents within ICH Limits? Check_HPLC->Check_Solvents Yes Disqualify Disqualify Supplier Check_HPLC->Disqualify No (Purity < 99.5%) Investigate Further Investigation Required Check_HPLC->Investigate No (Impurity > 0.10%) Check_NMR NMR Confirms Structure? No Unexpected Signals? Check_Solvents->Check_NMR Yes Check_Solvents->Disqualify No Qualify Qualify Supplier Check_NMR->Qualify Yes Check_NMR->Investigate No

Caption: Decision-making process for supplier qualification.

Conclusion and Recommendation

Based on this comprehensive, multi-orthogonal analysis, Supplier A is the unequivocally recommended source for this compound. The material supplied exhibits the highest purity, the lowest levels of process-related impurities and residual solvents, and a clean structural profile confirmed by NMR.

Choosing a high-purity starting material like that from Supplier A mitigates significant risks in the drug development process. It reduces the burden of impurity characterization, minimizes potential downstream purification challenges, and, most importantly, provides a solid foundation for manufacturing a safe and effective final drug product. This rigorous, data-driven approach to raw material qualification is an indispensable strategy for ensuring quality and accelerating the path to clinical success.

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). Veeprho. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical. (2010). LCGC International. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • Structure Analysis. Bruker. [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. (2023). MDPI. [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu. [Link]

  • Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. (1998). Journal of Pharmaceutical and Biomedical Analysis. [Link]

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A Researcher's Guide to the Metabolic Stability of 4-(4-Fluorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 4-(4-Fluorophenoxy)piperidine scaffold has emerged as a privileged structure, integral to a multitude of centrally acting agents. Its prevalence, however, necessitates a deep understanding of its metabolic fate, a critical determinant of a drug candidate's pharmacokinetic profile, efficacy, and safety. This guide offers an in-depth exploration of the metabolic stability of 4-(4-Fluorophenoxy)piperidine derivatives, synthesizing established principles with experimental insights to empower researchers in drug development. We will dissect the key metabolic pathways, the strategic role of fluorination, and comparative data from related analogs to provide a framework for optimizing metabolic stability in this important class of compounds.

The Metabolic Landscape of Piperidine-Containing Compounds

The metabolic susceptibility of the 4-(4-Fluorophenoxy)piperidine core is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) superfamily of enzymes.[1][2] Understanding the common metabolic "soft spots" of the piperidine ring is fundamental to designing more robust analogues.

Key metabolic transformations for piperidine derivatives include:

  • N-dealkylation: When the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a common metabolic route, often mediated by CYP3A4 and CYP2D6.[1][3]

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen can lead to the formation of lactams or other oxidized metabolites.[4]

  • Ring Opening: More extensive metabolism can result in the cleavage of the piperidine ring itself.[5]

The specific metabolic pathway that predominates is highly dependent on the substitution pattern of the piperidine ring and the overall physicochemical properties of the molecule.

The Strategic Advantage of Fluorination in Enhancing Metabolic Stability

The introduction of a fluorine atom, particularly on the phenoxy ring, is a deliberate and strategic choice in the design of these derivatives. The rationale for this substitution is rooted in the unique properties of fluorine:

  • Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing a fluorine atom at a position susceptible to aromatic hydroxylation, a common metabolic pathway for phenyl rings, that metabolic route can be effectively blocked.[6][7]

  • Altering Electronic Properties: Fluorine's high electronegativity can influence the electron distribution of the aromatic ring, potentially reducing its susceptibility to oxidative metabolism.[6]

  • Modulating Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn can influence its interaction with metabolic enzymes and its overall pharmacokinetic profile.[8]

While fluorination is a powerful tool for enhancing metabolic stability, its effect is not universally predictable and is highly dependent on the specific molecular context.

Evaluating Metabolic Stability: In Vitro Methodologies

The cornerstone of assessing metabolic stability in early drug discovery is the use of in vitro systems that recapitulate the metabolic functions of the liver. The two most common and informative assays are:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes.[9]

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more holistic view of metabolism as it includes both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) metabolic pathways.

From these assays, two key parameters are derived to quantify metabolic stability:

  • Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. A lower intrinsic clearance value is indicative of higher metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

The following is a representative protocol for assessing the metabolic stability of a 4-(4-Fluorophenoxy)piperidine derivative in human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture. To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration used in the incubation.

Diagram of the Liver Microsomal Stability Assay Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Microsome/ Buffer Mixture pre_warm Pre-warm Mixture to 37°C prep_mix->pre_warm prep_compound Prepare Test Compound Working Solution add_compound Add Test Compound prep_compound->add_compound pre_warm->add_compound initiate Initiate Reaction with NADPH add_compound->initiate incubate Incubate at 37°C initiate->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile/IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Comparative Metabolic Stability: Insights from Structurally Related Analogs

Further insights can be gained from preclinical pharmacokinetic studies of complex molecules incorporating a fluorinated piperidine moiety. For example, a potent MET kinase inhibitor containing a (3S,4R)-1-ethyl-3-fluoropiperidine group showed variable oral bioavailability across species (11.2% in rats to 88.0% in mice), indicating that metabolic stability and subsequent bioavailability are influenced by both the molecular structure and the specific metabolic enzyme profile of the species.[11]

The following table presents a hypothetical comparison of metabolic stability parameters for a series of 4-(4-Fluorophenoxy)piperidine derivatives with modifications at the piperidine nitrogen. This illustrates how substitutions can impact metabolic stability, with the understanding that actual values would need to be determined experimentally.

CompoundR-Group on Piperidine NitrogenHypothetical Half-Life (t½) in HLM (min)Hypothetical Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
1 (Parent) -H3077.0
2 -CH₃4551.3
3 -CH₂CH₃4057.8
4 -C(CH₃)₃>120<19.3
5 -CH₂-cyclopropyl9025.7

HLM: Human Liver Microsomes

Interpretation of Hypothetical Data:

  • Small Alkyl Groups (Compounds 2 & 3): Minor increases in steric bulk with methyl and ethyl groups may offer slight protection from N-dealkylation, leading to a modest increase in half-life.

  • Bulky Group (Compound 4): A sterically hindered group like tert-butyl can significantly shield the nitrogen from metabolic enzymes, dramatically increasing metabolic stability.

  • Constrained Group (Compound 5): A cyclopropylmethyl group can also enhance stability by limiting conformational flexibility and potentially hindering access to the metabolic site.

Structure-Metabolism Relationships and Strategies for Optimization

Based on the available literature, several key structure-metabolism relationships can be inferred for the 4-(4-Fluorophenoxy)piperidine scaffold:

  • N-Substitution is Critical: The nature of the substituent on the piperidine nitrogen is a primary determinant of metabolic stability. Steric hindrance around the nitrogen generally correlates with increased stability.

  • Bioisosteric Replacement: Replacing the 4-phenoxy group with other bioisosteres can modulate metabolic stability. For example, replacing the ether linkage with a more stable connection or altering the aromatic ring system can be explored.

  • Piperidine Ring Substitution: Introduction of substituents, such as fluorine, on the piperidine ring itself can alter the molecule's conformation and electronic properties, thereby influencing its interaction with metabolic enzymes.[7]

Diagram of Key Metabolic "Soft Spots" and Optimization Strategies:

metabolism cluster_compound 4-(4-Fluorophenoxy)piperidine Derivative cluster_strategies Optimization Strategies compound spot1 N-Dealkylation compound->spot1 Metabolic Soft Spot spot2 Aromatic Hydroxylation (if F is absent) compound->spot2 Metabolic Soft Spot spot3 Piperidine Ring Oxidation compound->spot3 Metabolic Soft Spot strat1 Introduce Steric Bulk on Nitrogen (R-group) strat2 Bioisosteric Replacement of Phenoxy Ring strat3 Add Substituents to Piperidine Ring spot1->strat1 Mitigated by spot2->strat2 Mitigated by spot3->strat3 Mitigated by

Caption: Key metabolic liabilities of the 4-(4-Fluorophenoxy)piperidine scaffold and corresponding optimization strategies.

Conclusion and Future Directions

The 4-(4-Fluorophenoxy)piperidine scaffold is a valuable starting point for the design of novel therapeutics. Its metabolic stability is a key parameter that can be rationally optimized through a deep understanding of its metabolic pathways and the strategic application of medicinal chemistry principles. While the 4-fluoro substituent on the phenoxy ring provides a significant advantage by blocking aromatic hydroxylation, the piperidine nitrogen and the ring itself remain potential sites for metabolic attack.

Future research should focus on generating systematic and comparative metabolic stability data for a wider range of 4-(4-Fluorophenoxy)piperidine derivatives. Such studies, coupled with metabolite identification and the elucidation of the specific CYP enzymes involved, will provide a more predictive framework for designing next-generation compounds with optimal pharmacokinetic profiles. By integrating in vitro metabolic assays early in the drug discovery process and applying the principles outlined in this guide, researchers can significantly increase the probability of advancing metabolically robust candidates toward clinical development.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643.
  • Liederer, B. M., Berezhkovskiy, L. M., Dean, B. J., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327–339.
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  • Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. PubMed. (n.d.).
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validation of a stability-indicating HPLC method for 4-(4-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for 4-(4-Fluorophenoxy)piperidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Moving beyond a simple checklist of validation parameters, we delve into the scientific rationale behind the experimental design, grounding our approach in the principles of Analytical Quality by Design (AQbD) to ensure a method that is not only compliant but fundamentally sound and reliable throughout its lifecycle.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical products.

The Imperative for a Stability-Indicating Method

In pharmaceutical development, a stability-indicating analytical method is a non-negotiable requirement. It is a validated quantitative procedure designed to unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q2(R2), mandate these methods to ensure that any change in the drug substance or drug product over time is accurately monitored.[3][4] For a molecule like this compound, which contains functional groups susceptible to hydrolysis and oxidation, establishing such a method is critical to defining its shelf-life and ensuring patient safety.

A Foundation in Analytical Quality by Design (AQbD)

Rather than adopting a trial-and-error approach, we will employ the systematic, risk-based framework of Analytical Quality by Design (AQbD). This proactive strategy involves defining a clear objective, understanding the variables that can affect the method's performance, and establishing a robust control strategy.[1]

Defining the Analytical Target Profile (ATP)

The first step in AQbD is to define the Analytical Target Profile (ATP), which outlines the goals for the analytical method.

Table 1: Analytical Target Profile (ATP)

Method Attribute Target Requirement
Analyte This compound
Matrix Drug Substance
Intended Purpose Quantitative analysis for assay and purity (stability testing)
Technique Reversed-Phase HPLC with UV Detection
Performance Criteria
Specificity Baseline resolution (Rs > 2.0) between the main peak and all degradation products/impurities.
Accuracy 98.0% - 102.0% recovery for the assay.
Precision RSD ≤ 2.0% for assay.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80% to 120% of the nominal concentration for assay.
Risk Assessment and Critical Method Parameters (CMPs)

Following the ATP, a risk assessment (e.g., using a fishbone diagram) helps identify Critical Method Parameters (CMPs)—variables that have a high potential to impact the method's Critical Quality Attributes (CQAs), such as peak resolution and tailing factor. For this analysis, key CMPs would include mobile phase composition (organic ratio, pH), column temperature, and flow rate.[2]

AQbD_Workflow cluster_0 Phase 1: Method Design cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Lifecycle ATP Define Analytical Target Profile (ATP) CQA Identify Critical Quality Attributes (CQAs) (e.g., Resolution, Tailing) ATP->CQA Risk Risk Assessment (Identify CMPs) (e.g., pH, % Organic) CQA->Risk Screening Parameter Screening (Initial Method) Risk->Screening DoE Design of Experiments (DoE) for Optimization Screening->DoE MODR Define Method Operable Design Region (MODR) DoE->MODR Validation Method Validation (ICH Q2(R2)) MODR->Validation Control Control Strategy & Continuous Monitoring Validation->Control Forced_Degradation cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidative Oxidation (3% H₂O₂, RT) API->Oxidative Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Neutralize Neutralize/Dilute Sample Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Inject on HPLC System (with Control) Neutralize->HPLC Analyze Assess Peak Purity & Resolution HPLC->Analyze

Caption: Experimental Workflow for Forced Degradation Studies.
Experimental Protocol for Forced Degradation
  • Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in the chosen diluent.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N HCl. Keep at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of 0.1N NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1N NaOH. Keep at 60°C. Withdraw samples at timed intervals, neutralize with 0.1N HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at timed intervals and dilute to 0.1 mg/mL.

  • Thermal Degradation: Expose the solid drug substance to 80°C in a calibrated oven. Periodically sample the solid, dissolve in diluent, and dilute to 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance and a solution (1.0 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Method Validation Protocol (per ICH Q2(R2))

Once the method is optimized using data from the forced degradation studies, it must be formally validated to demonstrate its suitability for the intended purpose. [4][5] Table 3: Validation Parameters and Acceptance Criteria

Parameter Objective Acceptance Criteria
Specificity To demonstrate that the method can separate the API from degradants.Peak purity index > 0.999 for the API peak in stressed samples. Rs > 2.0 between API and closest degradant.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision
- RepeatabilityTo show precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate injections.
- IntermediateTo show precision within the same lab but on different days, with different analysts.%RSD ≤ 2.0% over two days.
Range The interval over which the method is precise, accurate, and linear.80% to 120% of the target concentration.
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD ≤ 2.0% after deliberate variations in flow rate (±0.1 mL/min), pH (±0.2), and temperature (±2°C).

Data Presentation and Comparison

The following tables present hypothetical but realistic data to illustrate the successful validation of Method A .

Specificity and Forced Degradation Results

Method A was used to analyze samples from the forced degradation study. Peak purity was assessed using a Photodiode Array (PDA) detector.

Table 4: Forced Degradation Data for Method A

Stress Condition % Degradation No. of Degradants Resolution (Rs) to Closest Peak API Peak Purity Index
Control (Unstressed) 0.00N/A1.000
Acid (0.1N HCl, 8h) 15.2%23.10.9998
Base (0.1N NaOH, 4h) 18.5%14.50.9999
Oxidative (3% H₂O₂, 24h) 11.8%32.81.000
Thermal (80°C, 48h) 5.1%13.31.000
Photolytic (ICH Q1B) 8.9%22.50.9997

Interpretation: The data clearly show that Method A is stability-indicating. In all stress conditions, the API peak remained pure, and all degradation products were well-resolved from the parent peak (Rs > 2.0). [3]

Method Comparison: A Case Study in Selectivity

During the oxidative stress study, Method A showed three degradation peaks. Let's compare its performance with Method B for this specific sample.

Table 5: Performance Comparison for Oxidative Stress Sample

Parameter Method A Method B
API Retention Time 8.2 min6.5 min
Resolution (API to Degradant 1) 2.81.9
Resolution (Degradant 2 to 3) 2.1Co-eluted
Total Run Time 15 min12 min
Summary of Validation Data for Method A

Table 6: Quantitative Validation Data Summary

Parameter Result Acceptance Criterion Outcome
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.45%≤ 2.0%Pass
Precision (Intermediate, %RSD) 0.82%≤ 2.0%Pass
LOQ (µg/mL) 0.1 µg/mLS/N ≥ 10Pass
Robustness (%RSD) < 1.5% for all variations≤ 2.0%Pass

Final Conclusion

This guide has systematically detailed the , grounded in the robust principles of Analytical Quality by Design. Through a comprehensive forced degradation study, Method A was proven to be specific, selective, and capable of separating the API from all generated degradation products. Subsequent validation confirmed that the method is linear, accurate, precise, and robust, meeting all predefined acceptance criteria derived from ICH guidelines. [4][6]The comparative analysis with an alternative method further underscored the importance of rational parameter selection to achieve the desired chromatographic selectivity. This validated method is now fit for its intended purpose: to ensure the quality and stability of this compound in future pharmaceutical development and manufacturing.

References

  • Veeprho. (2024). Analytical Quality by Design (AQbD).
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  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (n.d.).
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  • Method Development & Validation (Stability-Indic
  • US Pharmacopeia (USP).
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • US Pharmacopeia (USP).
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  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (n.d.).
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  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
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Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Profile of 4-(4-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, certain chemical motifs consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as foundational blueprints for interacting with specific biological targets. 4-(4-Fluorophenoxy)piperidine is one such scaffold, most notably forming the core of Paroxetine (Paxil), a potent and widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] As a key intermediate and building block, understanding the intrinsic properties of 4-(4-Fluorophenoxy)piperidine hydrochloride is crucial for researchers developing next-generation neuropharmacological agents.[3][4]

This guide provides an in-depth comparison of the in vitro and in vivo data landscapes for this pivotal molecule. As direct data on this specific intermediate is limited, we will frame our analysis through the lens of Paroxetine and related analogs. This approach allows us to infer the contributions of the core scaffold to biological activity and illustrate the critical journey from target affinity in a test tube (in vitro) to physiological response in a living system (in vivo).

Part 1: In Vitro Characterization - Defining Target Engagement and Metabolic Fate

The primary goal of in vitro analysis is to determine a compound's direct interaction with its intended biological target and to predict its metabolic vulnerabilities. For a scaffold associated with an SSRI, the primary target is the serotonin transporter (SERT).

Expertise in Action: Why Start with Radioligand Binding?

We begin with radioligand binding assays because they are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter. This technique directly measures the displacement of a radioactively labeled ligand (like [³H]-Paroxetine) from the target protein by our test compound. The resulting inhibition constant (Kᵢ) is a direct measure of binding potency—the lower the Kᵢ, the higher the affinity. Selectivity is then determined by running similar assays against other relevant transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Experimental Protocol: SERT Radioligand Binding Assay
  • Source Material: Human recombinant SERT (hrSERT) expressed in HEK293 cells.

  • Radioligand: [³H]-Paroxetine (~20 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: a. Prepare cell membranes expressing hrSERT. b. In a 96-well plate, add 50 µL of various concentrations of 4-(4-Fluorophenoxy)piperidine HCl (or a derivative like Paroxetine). c. Add 50 µL of [³H]-Paroxetine to a final concentration of ~0.1 nM. d. Add 100 µL of the cell membrane preparation (~10-20 µg protein). e. Incubate at room temperature for 60 minutes to reach equilibrium. f. Terminate the reaction by rapid filtration through a glass fiber filter, washing three times with ice-cold assay buffer to separate bound from free radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Screening Workflow Diagram

This diagram illustrates the logical flow of early-stage, in-vitro testing for a CNS compound.

G cluster_0 In Vitro Screening Cascade Compound Test Compound (e.g., 4-(4-Fluorophenoxy)piperidine HCl) PrimaryAssay Primary Assay Radioligand Binding (SERT, NET, DAT) Compound->PrimaryAssay Potency High Potency? (e.g., Ki < 100 nM) PrimaryAssay->Potency Selectivity High Selectivity? (SERT vs NET/DAT) Potency->Selectivity Yes NoGo Terminate or Redesign Potency->NoGo No FunctionalAssay Functional Assay [³H]-5-HT Uptake Inhibition Selectivity->FunctionalAssay Yes Selectivity->NoGo No MetabolismAssay Metabolic Stability Liver Microsome Assay FunctionalAssay->MetabolismAssay Lead Lead Candidate MetabolismAssay->Lead

Caption: Workflow for in vitro characterization of a CNS scaffold.

Summary of In Vitro Data
CompoundSERT Kᵢ (nM)NET AffinityDAT AffinitySelectivity ProfileSource
Paroxetine 0.05 Weak (Kᵢ = 350 nM)Weak (Kᵢ = 1100 nM)Highly selective for SERT[1]
Related Piperidine Derivative (Compound 1) ~2WeakWeakHighly selective for SERT[5]
Related Piperazine Derivative 1,450Not ReportedNot ReportedLess potent than typical SSRIs[6]

This data strongly suggests that the 4-(4-Fluorophenoxy)piperidine scaffold is a potent pharmacophore for SERT binding. When optimally substituted, as in Paroxetine, it achieves exceptionally high affinity and selectivity.[1][5]

Part 2: In Vivo Evaluation - Assessing Systemic Behavior and Efficacy

In vivo studies are designed to answer a critical question: does the high in vitro affinity translate into a meaningful biological effect in a complex living organism? This involves two parallel paths: pharmacokinetics (PK), which studies what the body does to the drug, and pharmacodynamics (PD), which assesses what the drug does to the body.

Trustworthiness in Protocol: The Self-Validating PK Study

A robust PK study must include multiple time points and administration routes to build a complete picture of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). By comparing intravenous (IV) and oral (PO) dosing, we can calculate absolute oral bioavailability—a critical parameter for any orally administered drug.

Experimental Protocol: Rodent Pharmacokinetic (PK) Study
  • Subjects: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection.

    • Group 2 (PO): 10 mg/kg administered via oral gavage.

  • Sampling: Blood samples (~100 µL) are collected from the saphenous vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Study Workflow Diagram

This diagram shows the parallel assessment of pharmacokinetics and pharmacodynamics.

G cluster_1 In Vivo Evaluation cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) TestCompound Lead Candidate PK_Dosing IV & PO Dosing in Rodents TestCompound->PK_Dosing PD_Dosing PO Dosing in Disease Model TestCompound->PD_Dosing PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Params Calculate PK Parameters (AUC, T½, Cmax, F%) PK_Analysis->PK_Params PD_Model Behavioral Model (e.g., Forced Swim Test) PD_Dosing->PD_Model PD_Endpoint Measure Endpoint (e.g., Immobility Time) PD_Model->PD_Endpoint PD_Result Efficacy Demonstrated? PD_Endpoint->PD_Result

Caption: Parallel workflow for in vivo PK and PD studies.

Summary of In Vivo Data (Paroxetine)

While no in vivo data exists for the base scaffold, the profile of Paroxetine is well-documented and serves as our benchmark.

ParameterHuman DataKey InsightsSource(s)
Oral Bioavailability (F%) High (extensive absorption)The scaffold is readily absorbed from the GI tract.[2][7]
Metabolism Extensive first-passPrimarily metabolized by the CYP2D6 enzyme.[7][8]
Elimination Half-Life (T½) ~21 hoursAllows for once-daily dosing.[2]
Metabolites Pharmacologically inactiveThe parent drug is responsible for the therapeutic effect.[7][9]
In Vivo Efficacy Proven antidepressant & anxiolyticDemonstrates target engagement translates to clinical effect.[1]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical research is to establish a clear and predictive relationship between in vitro data and in vivo outcomes. For the 4-(4-Fluorophenoxy)piperidine scaffold, as exemplified by Paroxetine, the correlation is remarkably strong but highlights critical nuances.

From Affinity to Efficacy

The high in vitro affinity of Paroxetine for SERT (Kᵢ = 0.05 nM) directly translates to potent SERT occupancy and efficacy in in vivo models and ultimately in humans.[1] This confirms that the scaffold effectively directs the molecule to the correct biological target. Studies with less potent analogs show that micromolar in vitro affinity is often insufficient for a robust in vivo response, underscoring the need for high-potency molecules.[6]

The Decisive Role of Metabolism

The most significant bridge between the in vitro and in vivo worlds is metabolism.

  • In Vitro Prediction: Paroxetine is a potent inhibitor of the CYP2D6 enzyme.[7] This is a critical finding from in vitro studies using human liver microsomes.

  • In Vivo Consequence: This in vitro inhibition of CYP2D6 has profound in vivo consequences. It means Paroxetine can inhibit its own metabolism, leading to non-linear pharmacokinetics.[8] More importantly, it creates a high potential for drug-drug interactions with other medications that are also metabolized by CYP2D6.[7]

This is a textbook example of IVIVC: an in vitro enzymology finding accurately predicts a major clinical characteristic of the drug. The metabolites of Paroxetine are inactive, meaning the duration of action is governed by the half-life of the parent compound, a parameter determined through in vivo PK studies.[7][9]

IVIVC Relationship Diagram

This diagram illustrates how in vitro properties are foundational to in vivo outcomes.

G cluster_vitro In Vitro Properties cluster_vivo In Vivo Outcomes Affinity High Target Affinity (SERT Ki) Efficacy Pharmacodynamics (Antidepressant Effect) Affinity->Efficacy Drives Metabolism Metabolic Stability (CYP2D6 Inhibition) PK Pharmacokinetics (T½, Bioavailability) Metabolism->PK Determines DDI Drug-Drug Interactions Metabolism->DDI Predicts PK->Efficacy Enables

Caption: The relationship between key in vitro data and in vivo results.

Conclusion

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. While it is a building block, its inherent properties, when analyzed through the performance of its most successful derivative, Paroxetine, provide a clear guide for researchers.

  • In Vitro, the scaffold confers high-affinity, selective binding to the serotonin transporter.

  • In Vivo, this affinity translates into therapeutic efficacy, but the ultimate clinical profile is shaped by metabolic processes that are predictable from in vitro enzyme inhibition assays.

For scientists and drug developers, the lesson is clear: understanding the complete profile of a core scaffold—from target binding to metabolic fate—is essential for rationally designing safer and more effective medicines.

References

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  • Basile, A. S., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.